Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-9-15(11,12)4-3-5(8)14-6(4)7(10)13-2/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJZPHCNBFFGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589875 | |
| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70374-37-7 | |
| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis protocols, mechanistic insights, and its critical role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Compound Identification and Physicochemical Properties
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a thiophene derivative with the confirmed Chemical Abstracts Service (CAS) number 70374-37-7 [1][2][3]. Its structure, featuring a chlorinated thiophene ring functionalized with a methyl ester and an N-methylsulfamoyl group, makes it a versatile building block in medicinal chemistry.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 70374-37-7 | [1][2] |
| Molecular Formula | C₇H₈ClNO₄S₂ | [2] |
| Molecular Weight | 269.73 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 103-105 °C | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (slightly) | |
| Boiling Point (Predicted) | 424.6 ± 55.0 °C | [2] |
| Density (Predicted) | 1.503 ± 0.06 g/cm³ | [2] |
Synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
The synthesis of this intermediate is a critical step in the production of several active pharmaceutical ingredients (APIs). An environmentally conscious and efficient synthesis method has been developed, avoiding the use of harsher reagents like phosphorus pentachloride[4][5].
Recommended Synthesis Protocol
This protocol is based on a modern approach that utilizes thionyl chloride for the esterification of the carboxylic acid precursor[4].
Starting Material: 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid.
Reagents and Solvents:
-
Dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF) - Catalyst
-
Thionyl chloride (SOCl₂)
-
Methanol (CH₃OH)
-
Triethylamine (Et₃N)
Step-by-Step Procedure:
-
Reaction Setup: In a four-necked flask under a nitrogen atmosphere, suspend 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid in dichloromethane.
-
Acyl Chloride Formation: Cool the mixture to 0-5 °C and add N,N-dimethylformamide (catalyst), followed by the dropwise addition of thionyl chloride.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 45-50 °C) and maintain for 2-8 hours to form the acyl chloride intermediate.
-
Esterification: Cool the reaction mixture and add methanol dropwise, followed by the addition of triethylamine.
-
Final Reaction: Heat the mixture to reflux (45-50 °C) and maintain for another 2-8 hours to complete the esterification.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate[6].
Reaction Mechanism
The synthesis proceeds through a two-step mechanism: the formation of an acyl chloride followed by its esterification.
-
Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride. DMF catalyzes this reaction by forming a Vilsmeier reagent with thionyl chloride, which then reacts with the carboxylic acid.
-
Esterification: The acyl chloride is then subjected to nucleophilic attack by methanol. Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the methyl ester.
The overall synthesis workflow can be visualized as follows:
Caption: Synthesis workflow for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
Application in Drug Development: The Synthesis of Lornoxicam
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a pivotal intermediate in the synthesis of Lornoxicam, a potent NSAID of the oxicam class[5][7]. Lornoxicam is used for the treatment of pain and inflammation in rheumatic diseases[7].
The synthesis of Lornoxicam from this intermediate involves a key cyclization and subsequent amidation step. The overall pathway highlights the importance of the structural features of the thiophene intermediate.
The logical progression from the intermediate to the final API, Lornoxicam, is illustrated below.
Caption: Key steps in the synthesis of Lornoxicam from the thiophene intermediate.
Spectroscopic Characterization
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and its precursors. Thiophene derivatives and sulfonyl chlorides warrant careful handling in a well-ventilated fume hood[9][10].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Handle in an inert atmosphere (e.g., under nitrogen) if the compound is sensitive to moisture.
-
In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention[9][11].
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress.
Conclusion
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of the widely used anti-inflammatory drug, Lornoxicam. Understanding its synthesis, properties, and handling is crucial for researchers and professionals in drug development. The move towards more environmentally benign synthesis methods for this compound underscores the industry's commitment to sustainable practices.
References
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2a biotech. METHYL 5-CHLORO-3-(N-METHYLSULFAMOYL)THIOPHENE-2-CARBOXYLATE. Available at: [Link].
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Quick Company. Improved Process For The Preparation Of Lornoxicam. Available at: [Link].
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Patsnap Eureka. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Available at: [Link].
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ChemBK. 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available at: [Link].
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Drugs Synthesis Database. Chlortenoxicam, Lornoxicam, HN-10000, TS-110, Ro-13-9297, CLTX, Xefocam, Taigalor, Telos, Lorcam, Acabel, Xefo, Safem. Available at: [Link].
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ChemBK. 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available at: [Link].
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An In-depth Technical Guide to the Structure Elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-technique analytical workflow required for unambiguous structure confirmation. The guide emphasizes the synergy between spectroscopic and spectrometric methods, detailing the causality behind experimental choices and presenting self-validating protocols. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, this guide establishes a robust methodology for the definitive characterization of this and structurally related thiophene derivatives.
Introduction: The Imperative of Unambiguous Structure Verification
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS No. 70374-37-7) is a substituted thiophene derivative of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular framework incorporates a thiophene ring, a halogen, a sulfonamide, and a methyl ester, presenting a rich tapestry of functional groups that necessitate a multi-faceted analytical approach for complete and accurate characterization. The precise arrangement of these functionalities is critical to the compound's reactivity and its utility in subsequent synthetic steps. Therefore, its unambiguous structural elucidation is a foundational requirement for its application in drug discovery and development.
This guide will systematically deconstruct the process of elucidating the structure of this molecule, moving from initial confirmation of molecular weight and elemental composition to the fine details of atomic connectivity and three-dimensional arrangement. Each analytical technique is presented not merely as a procedural step, but as a critical piece of a larger puzzle, with the interpretation of each data set informing and corroborating the others.
The Analytical Workflow: A Symphony of Techniques
The structure elucidation of a novel or synthesized compound is a systematic process of evidence gathering. For a molecule with the complexity of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a logical and hierarchical workflow is essential. The following diagram illustrates the proposed analytical pathway, designed to maximize information while ensuring data integrity at each stage.
Caption: A logical workflow for the structure elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
Mass Spectrometry: The First Glimpse of the Molecule
Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For a halogenated compound like Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, high-resolution mass spectrometry (HRMS) is indispensable.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ adduct.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern for the presence of chlorine.
Data Interpretation and Expected Results
The molecular formula of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is C₇H₈ClNO₄S₂. The expected HRMS data would confirm this composition. A key feature to observe is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 peak pattern.[1][2]
| Parameter | Expected Value | Significance |
| Molecular Formula | C₇H₈ClNO₄S₂ | Defines the elemental composition. |
| Theoretical [M+H]⁺ (³⁵Cl) | 270.9692 | Confirms the molecular weight. |
| Observed [M+H]⁺ | Within 5 ppm of theoretical | High accuracy confirms elemental composition. |
| Isotopic Peak [M+2+H]⁺ (³⁷Cl) | ~33% intensity of [M+H]⁺ | Unambiguously indicates the presence of one chlorine atom.[1] |
This initial MS analysis provides a high degree of confidence in the molecular formula before proceeding to more detailed structural analysis.
Infrared Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound's chemical architecture.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Data Interpretation and Expected Results
The IR spectrum of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the C=O of the ester, the S=O of the sulfonamide, and the C-S of the thiophene ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Sulfonamide) | 3300-3200 | Stretching |
| C-H (Aromatic/Alkyl) | 3100-2900 | Stretching |
| C=O (Ester) | 1725-1705 | Stretching |
| S=O (Sulfonamide) | 1350-1310 and 1160-1120 | Asymmetric and Symmetric Stretching[3] |
| C-S (Thiophene) | 700-600 | Stretching[4] |
The presence of these bands provides strong evidence for the proposed functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is employed to construct a complete picture of the carbon and proton framework.
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Shows the number and chemical environment of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
Data Interpretation and Expected Results
Based on the structure of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, the following NMR data would be anticipated.
¹H NMR:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Thiophene H-4 | 7.5 - 7.8 | Singlet | 1H |
| Ester -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
| Sulfonamide -NH | 5.0 - 6.0 | Quartet (due to coupling with N-CH₃) | 1H |
| Sulfonamide N-CH₃ | 2.8 - 3.0 | Doublet (due to coupling with NH) | 3H |
¹³C NMR:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ester) | 160 - 165 |
| Thiophene C-5 | 135 - 140 |
| Thiophene C-3 | 130 - 135 |
| Thiophene C-4 | 125 - 130 |
| Thiophene C-2 | 120 - 125 |
| Ester -OCH₃ | 52 - 55 |
| Sulfonamide N-CH₃ | 28 - 32 |
The 2D NMR experiments would provide the crucial correlations to piece the structure together, as illustrated in the following diagram:
Caption: Expected key HMBC correlations for structure confirmation.
Single-Crystal X-ray Diffraction: The Definitive Answer
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure.[5][6] It provides a three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Data Interpretation and Expected Results
The output of a successful X-ray diffraction experiment is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This data will definitively confirm the connectivity established by NMR and provide precise geometric parameters.
| Parameter | Expected Information | Significance |
| Connectivity | Confirms the atomic connections. | Validates the structure proposed by NMR. |
| Bond Lengths/Angles | Provides precise measurements. | Offers insight into electronic effects and strain. |
| Conformation | Shows the three-dimensional arrangement. | Important for understanding intermolecular interactions. |
| Absolute Configuration | Can be determined if the molecule is chiral. | N/A for this achiral molecule, but crucial for chiral analogs. |
Conclusion: A Self-Validating Approach to Structure Elucidation
The structure elucidation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a prime example of the power of a multi-technique analytical approach. Each method provides a unique and essential piece of the structural puzzle, and the congruence of the data from all techniques creates a self-validating system. From the initial confirmation of the molecular formula by HRMS, through the identification of functional groups by IR, to the detailed mapping of atomic connectivity by NMR, and finally, the definitive 3D structure from X-ray crystallography, this workflow ensures the highest level of confidence in the final structural assignment. This robust methodology is not only critical for the characterization of this specific molecule but also serves as a valuable template for the structural elucidation of other complex organic molecules in the pharmaceutical and chemical industries.
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An In-depth Technical Guide to C7H8ClNO4S2 Isomers for Drug Development Professionals
This guide provides a comprehensive technical overview of two key isomers with the molecular formula C7H8ClNO4S2: 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid and ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate . This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and potential therapeutic applications of these compounds.
Introduction: The Significance of Sulfur and Chlorine-Containing Heterocycles in Medicinal Chemistry
The incorporation of sulfur and chlorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of small molecules. Thiophene and thiazole rings, in particular, are privileged structures found in numerous approved drugs. The presence of a sulfonamide or sulfonyl chloride group, combined with a chlorine substituent, can significantly influence a compound's acidity, lipophilicity, and ability to interact with biological targets. This guide delves into the specifics of two such compounds, highlighting their potential as starting points for novel drug discovery programs.
Part 1: 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid
This compound, a derivative of 5-chlorothiophene-2-sulfonic acid, presents a compelling scaffold for the development of targeted therapeutics, particularly in the area of anticoagulation.
IUPAC Name and Structural Elucidation
The systematic IUPAC name for this isomer is 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid .
-
Molecular Formula: C7H8ClNO4S2
-
Molecular Weight: 269.73 g/mol
-
Structure:
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through a multi-step process, beginning with the readily available precursor, 5-chlorothiophene-2-carboxylic acid. The causality behind the chosen synthetic route lies in the robust and well-documented reactions for the conversion of carboxylic acids to sulfonyl chlorides, followed by sulfonamide formation.
Experimental Protocol: Synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid
-
Step 1: Synthesis of 5-chlorothiophene-2-sulfonyl chloride.
-
Rationale: Conversion of the carboxylic acid to the more reactive sulfonyl chloride is a key activation step. Thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) is a standard and efficient method for this transformation.
-
Procedure: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux and monitored by TLC until completion. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-chlorothiophene-2-sulfonyl chloride.
-
-
Step 2: Synthesis of N-methyl-2-aminoacetic acid (Sarcosine) methyl ester.
-
Rationale: Protection of the carboxylic acid of sarcosine as a methyl ester prevents unwanted side reactions during the subsequent sulfonylation step.
-
Procedure: Sarcosine (1 equivalent) is dissolved in methanol, and the solution is cooled in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure to give sarcosine methyl ester hydrochloride.
-
-
Step 3: Sulfonamide Formation.
-
Rationale: The nucleophilic nitrogen of the sarcosine methyl ester attacks the electrophilic sulfur of the sulfonyl chloride, forming the stable sulfonamide bond. A base is required to neutralize the HCl generated during the reaction.
-
Procedure: To a solution of sarcosine methyl ester hydrochloride (1 equivalent) and a base such as triethylamine (2.2 equivalents) in dichloromethane, a solution of 5-chlorothiophene-2-sulfonyl chloride (1 equivalent) in dichloromethane is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Step 4: Hydrolysis of the Methyl Ester.
-
Rationale: The final step involves the deprotection of the carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method that minimizes side reactions.
-
Procedure: The crude product from the previous step is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the organic solvent is removed, and the aqueous layer is acidified with dilute HCl. The precipitated product is collected by filtration, washed with water, and dried to afford 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid.
-
Caption: Synthetic workflow for the target compound.
Spectroscopic Characterization
The structure of the final compound would be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the thiophene protons, the methylene protons of the acetic acid moiety, and the N-methyl protons. |
| ¹³C NMR | Resonances for the thiophene carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the N-methyl carbon. |
| IR (Infrared) | Characteristic absorption bands for the S=O stretching of the sulfonamide, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Applications in Drug Development: A Focus on Factor Xa Inhibition
Compounds containing the 5-chlorothiophene-2-carboxamide scaffold have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. [1][2][3][4]Inhibition of Factor Xa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. The structural features of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid, particularly the chlorothiophene moiety which can occupy the S1 binding pocket of Factor Xa, make it a promising candidate for development as an anticoagulant. [4] Experimental Protocol: In Vitro Factor Xa Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of purified human Factor Xa using a chromogenic substrate.
-
Procedure:
-
A solution of human Factor Xa is incubated with various concentrations of the test compound in a suitable buffer.
-
A chromogenic substrate for Factor Xa is added to initiate the reaction.
-
The rate of substrate cleavage, which results in a color change, is measured spectrophotometrically.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.
-
Part 2: Ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate
This thiazole derivative, containing a reactive chlorosulfonyl group, serves as a versatile intermediate for the synthesis of a variety of biologically active sulfonamides.
IUPAC Name and Structural Elucidation
The systematic IUPAC name for this isomer is ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate .
-
Molecular Formula: C7H8ClNO4S2
-
Molecular Weight: 269.73 g/mol [5][6]* Structure:
Caption: Structure of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate.
Synthesis and Mechanistic Insights
The synthesis of this compound likely involves the chlorosulfonation of a pre-formed thiazole ring. This approach is favored due to the directing effects of the substituents on the thiazole ring, which facilitate the introduction of the sulfonyl chloride group at the 2-position.
Experimental Protocol: Synthesis of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate
-
Step 1: Synthesis of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
-
Rationale: The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring from a thiourea and an α-haloketone.
-
Procedure: A mixture of ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1 equivalent) in ethanol is heated to reflux. [3][7]The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is collected by filtration.
-
-
Step 2: Diazotization and Sandmeyer-type Reaction.
-
Rationale: The amino group at the 2-position of the thiazole is converted to a diazonium salt, which is then displaced by a chlorosulfonyl group in a Sandmeyer-type reaction. This is a standard method for introducing sulfonyl chloride functionalities onto aromatic and heteroaromatic rings.
-
Procedure: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and acetic acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt. This solution is then added to a solution of sulfur dioxide in acetic acid containing copper(I) chloride as a catalyst. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate.
-
Caption: Synthetic workflow for the target compound.
Spectroscopic Characterization
| Technique | Expected Key Features |
| ¹H NMR | Signals for the ethyl ester protons (quartet and triplet), and the methyl protons on the thiazole ring (singlet). |
| ¹³C NMR | Resonances for the thiazole ring carbons, the carbonyl carbon of the ester, the ethyl carbons, and the methyl carbon. |
| IR (Infrared) | Strong absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride, and the C=O stretching of the ester. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight, and characteristic isotopic pattern due to the presence of chlorine. |
Potential Applications in Drug Development: A Versatile Synthetic Intermediate
The primary utility of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate in drug development lies in its role as a versatile intermediate. The highly reactive sulfonyl chloride group can readily react with a wide range of nucleophiles, such as amines and phenols, to generate a library of sulfonamide derivatives. Thiazole-containing sulfonamides have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. [8] Experimental Protocol: Synthesis of a Sulfonamide Library
-
Principle: Parallel synthesis techniques can be employed to rapidly generate a diverse library of sulfonamide derivatives from the title compound.
-
Procedure:
-
An array of primary and secondary amines (or other nucleophiles) is dispensed into a multi-well plate.
-
A solution of ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) is added to each well.
-
The plate is agitated at room temperature to allow the reactions to proceed.
-
After completion, the reaction mixtures are worked up in parallel, and the resulting sulfonamide derivatives are purified and screened for biological activity.
-
Conclusion
The two isomers of C7H8ClNO4S2, 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid and ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate , represent valuable molecular entities for drug discovery and development. The former shows promise as a lead compound for the development of novel anticoagulants targeting Factor Xa. The latter serves as a key building block for the synthesis of diverse libraries of sulfonamides with the potential for a wide range of therapeutic applications. The synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers to further explore the potential of these compounds in their drug discovery programs.
References
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Chlorothiophenecarboxamides as P1 surrogates of inhibitors of blood coagulation factor Xa. PubMed. [Link]
-
Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed. [Link]
-
5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Preparation of 4-methyl thiazole-5-carboxyl acid.
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
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2-chlorosulfonyl-4-methyl-thiazole-5-carboxylic acid ethyl ester. PubChem. [Link]
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Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
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Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. ResearchGate. [Link]
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. MDPI. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
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1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. [Link]
- Synthesis process of 2-thiopheneacetic acid.
- WO 2013/164833 A1.
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Technical Guide: Spectroscopic Characterization of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
An In-depth Analysis for Drug Discovery & Development Professionals
Executive Summary
This technical guide provides a detailed spectroscopic characterization of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS No. 70374-37-7), a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository. It offers a synthesized, interpretive analysis grounded in first principles of spectroscopy and data from closely related structural analogs. We present a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic signatures. The methodologies herein are designed to be self-validating, providing researchers with a robust framework for unambiguous identification, purity assessment, and quality control. This guide is structured to empower scientists in drug development to confidently utilize this molecule by understanding its fundamental physicochemical properties.
Introduction: The Significance of Structural Verification
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a substituted thiophene derivative. Molecules of this class are prevalent in pharmaceuticals due to the thiophene ring's ability to act as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic profiles. The molecule's functionality—a halogenated aromatic ring, a methyl ester, and an N-methylsulfonamide group—makes it a versatile intermediate for constructing more complex drug candidates.
Given its role as a critical starting material, unequivocal structural confirmation is paramount. Failure to verify the identity and purity of such a key intermediate can lead to significant downstream consequences, including failed syntheses, ambiguous biological data, and costly project delays. This guide employs a multi-technique spectroscopic approach (MS, IR, and NMR) to create a comprehensive and definitive analytical profile of the title compound.
Molecular Structure
Caption: Chemical Structure of the Target Compound.
Synthesis and Sample Preparation for Analysis
The title compound is typically synthesized from its corresponding sulfonyl chloride precursor. Understanding the synthesis is crucial as it informs potential impurity profiles.
Synthetic Protocol Outline
A common synthetic route involves the reaction of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with methylamine.[1][2]
-
Dissolution: The precursor, Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base and Amine Addition: The solution is cooled in an ice bath (0 °C). A base, typically a tertiary amine like triethylamine or pyridine, is added to act as an acid scavenger.
-
Reaction: An aqueous or methanolic solution of methylamine is added dropwise to the cooled solution.
-
Workup: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol for Analytical Sample Preparation
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expert Insight: DMSO-d₆ is often preferred for sulfonamides as it can prevent the exchange of the N-H proton, allowing for its observation and coupling.
-
IR Spectroscopy: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. No further preparation is needed.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. This stock is further diluted to a final concentration of ~1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization in positive ion mode.
Spectroscopic Data & In-Depth Interpretation
This section details the expected spectroscopic data based on the compound's structure and established principles of chemical analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, Electrospray Ionization (ESI) is an appropriate technique, as it is a soft ionization method that typically leaves the molecular ion intact.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) using an ESI source in positive ion mode.
-
Molecular Formula: C₇H₈ClNO₄S₂
-
Monoisotopic Mass: 268.9532 Da
Expected Observations and Interpretation:
The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 269.9610 . A key validation point is the isotopic pattern conferred by the presence of one chlorine atom. A characteristic A+2 peak ([M+2+H]⁺) at m/z 271.9580 with an intensity of approximately one-third of the A peak ([M+H]⁺) is definitive evidence for a monochlorinated compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 269.9610 | Protonated molecular ion |
| [M+Na]⁺ | 291.9429 | Sodium adduct |
| [M+2+H]⁺ | 271.9580 | Isotopic peak due to ³⁷Cl |
Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can provide structural confirmation.[3] Fragmentation of sulfonamides and thiophene esters often follows predictable pathways.[4][5]
-
Loss of Methanol (-32 Da): Cleavage of the methyl ester can lead to the loss of methanol from the protonated molecule.
-
Loss of the Methoxycarbonyl group (-59 Da): Fragmentation can result in the loss of the •COOCH₃ radical.
-
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which can lead to ions corresponding to both sides of the bond.
-
Loss of SO₂ (-64 Da): A characteristic fragmentation for sulfonamides involves the extrusion of sulfur dioxide.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific chemical bonds.
-
Methodology: Fourier-Transform Infrared (FTIR) spectroscopy with an ATR accessory.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
|---|---|---|---|
| ~3350-3250 | Medium | N-H stretch | N-methylsulfonamide[6] |
| ~3100 | Weak | C-H stretch | Thiophene ring C-H |
| ~2950 | Weak | C-H stretch | Methyl groups (ester & N-methyl) |
| ~1720-1700 | Strong | C=O stretch | Conjugated Ester Carbonyl[7] |
| ~1550 | Medium | C=C stretch | Thiophene ring |
| ~1350-1320 | Strong | Asymmetric S=O stretch | Sulfonamide (SO₂)[8][9][10] |
| ~1170-1150 | Strong | Symmetric S=O stretch | Sulfonamide (SO₂)[8][9][10] |
| ~1250 | Strong | C-O stretch | Ester |
| ~920 | Medium | S-N stretch | Sulfonamide[6] |
| ~750 | Strong | C-Cl stretch | Aryl Chloride |
Interpretation: The IR spectrum provides a rapid fingerprint of the molecule's key functionalities. The most telling signals are the strong, sharp carbonyl (C=O) stretch of the conjugated ester around 1710 cm⁻¹ and the two prominent, strong bands for the asymmetric and symmetric S=O stretching of the sulfonamide group.[11][12] The presence of a medium-intensity peak in the 3300 cm⁻¹ region confirms the N-H bond of the secondary sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology: ¹H and ¹³C NMR spectra recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
¹H NMR Analysis: The ¹H NMR spectrum is expected to be simple and highly informative, with four distinct signals.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.60 | Broad quartet | 1H | SO₂NH CH₃ | The N-H proton is expected to be downfield and may show coupling to the N-methyl protons. Its broadness is due to quadrupolar broadening and potential chemical exchange. |
| ~7.75 | Singlet | 1H | Thiophene H -4 | This lone proton on the thiophene ring is significantly deshielded by the adjacent electron-withdrawing sulfonyl and ester groups. It appears as a sharp singlet. |
| ~3.90 | Singlet | 3H | OCH₃ | The methyl ester protons are in a typical chemical shift range and appear as a singlet as there are no adjacent protons. |
| ~2.70 | Doublet | 3H | NCH₃ | These methyl protons are coupled to the N-H proton, resulting in a doublet. The chemical shift is influenced by the adjacent nitrogen atom.[9] |
¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~162 | C =O | The ester carbonyl carbon is expected in this downfield region. |
| ~145 | Thiophene C -3 | Carbon directly attached to the electron-withdrawing sulfonamide group. |
| ~138 | Thiophene C -5 | Carbon bearing the chlorine atom, shifted downfield by the halogen. |
| ~135 | Thiophene C -4 | The protonated carbon of the thiophene ring. |
| ~130 | Thiophene C -2 | Carbon attached to the ester group. |
| ~53 | OC H₃ | The methyl ester carbon. |
| ~29 | NC H₃ | The N-methyl carbon, shielded relative to the oxygen-bound methyl group. |
Integrated Spectroscopic Analysis: A Self-Validating Workflow
No single technique provides complete structural information. True confidence in structural assignment comes from integrating the data from all three methods, where each technique corroborates the findings of the others. This integrated approach forms a self-validating system.
Caption: Integrated workflow for spectroscopic structure elucidation.
-
MS Establishes the Formula: HRMS confirms the molecular formula and the presence of chlorine, setting the boundaries for what the structure can be.
-
IR Confirms the Pieces: IR spectroscopy verifies the presence of all key functional groups (ester, sulfonamide, aryl halide) predicted by the molecular formula.
-
NMR Puts the Pieces Together: NMR spectroscopy provides the final, high-resolution picture, showing the exact connectivity of the atoms and confirming the substitution pattern on the thiophene ring. The simplicity of the spectrum (a few sharp singlets and doublets) is highly characteristic and rules out isomeric possibilities.
Together, these data points create an analytical profile that is unique to Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, providing an exceptionally high degree of confidence in its identity.
Conclusion
This guide has detailed the comprehensive spectroscopic signature of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have established a robust and self-validating analytical framework. The predicted data, based on fundamental principles and analysis of related structures, provides a reliable benchmark for researchers and quality control scientists. Adherence to the outlined analytical protocols will ensure the unambiguous identification of this critical synthetic intermediate, thereby upholding the integrity of research and development programs that rely upon it.
References
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Smolinski, A., et al. (2000). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 14(12), 1057-1060. Available at: [Link]
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Madsen, J. Ø., et al. (1970). The mass spectra of some thiophene-sulfonyl derivatives. Acta Chemica Scandinavica, 24, 2101-2108. Available at: [Link]
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Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. Available at: [Link]
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Bertolasi, V., & Gilli, G. (1981). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. Available at: [Link]
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Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]
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Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 59(6), 635-642. Available at: [Link]
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Royal Society of Chemistry. (2018). Supporting Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
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PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available at: [Link]
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Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. Available at: [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
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PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PrepChem. (n.d.). Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. Available at: [Link]
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Solubility profile of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document synthesizes known qualitative solubility data with fundamental physicochemical principles. While quantitative public data is scarce, we provide a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering research teams to generate the precise data required for their applications. The guide emphasizes the causality behind experimental design, ensuring a deep, practical understanding of the subject matter.
Introduction to the Target Compound
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a substituted thiophene derivative. Its structure is characterized by a central thiophene ring, a common scaffold in medicinal chemistry, functionalized with a chloro group, a methyl carboxylate ester, and an N-methylsulfamoyl group.[1] These functional groups dictate the molecule's chemical reactivity and its physical properties, including its solubility in various media. This compound serves primarily as a building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its solubility is therefore a critical parameter influencing process efficiency, yield, and purity during synthesis and downstream processing.
Chemical Structure:
-
IUPAC Name: methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
-
Molecular Formula: C₈H₉ClNO₄S₂ (Note: some sources may list different formulas for related compounds)
-
Molecular Weight: Approx. 298.74 g/mol
Physicochemical Properties & Predicted Solubility Behavior
The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful heuristic, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Key Structural Features Influencing Solubility:
-
Thiophene Ring & Chloro Group: The aromatic thiophene ring and the chloro substituent contribute to the molecule's lipophilicity, favoring solubility in non-polar to moderately polar solvents.
-
Methyl Carboxylate Group (-COOCH₃): The ester group is a polar feature and can act as a hydrogen bond acceptor. This increases polarity compared to a simple alkyl-substituted thiophene.
-
N-methylsulfamoyl Group (-SO₂NHCH₃): This is a highly polar group capable of both donating (from the N-H bond) and accepting hydrogen bonds (from the sulfonyl oxygens). This functional group significantly enhances the compound's polarity and its potential to interact with polar protic and aprotic solvents.
The combination of these features results in a molecule of intermediate polarity. While the sulfamoyl group provides significant polar character, the ester and chlorinated thiophene backbone provide lipophilic character. Consequently, it is predicted to have limited solubility in highly non-polar solvents (e.g., hexanes) and also in highly polar protic solvents like water, where the energetic cost of breaking the strong water-water hydrogen bonds is not fully compensated.[2] Its optimal solubility is expected in polar aprotic solvents and some polar protic solvents that can effectively solvate both the polar and non-polar regions of the molecule.
Known Qualitative Solubility in Organic Solvents
Based on available technical literature, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate has been reported to be soluble in several common organic solvents. This information, while not quantitative, is invaluable for initial solvent screening in synthesis and analysis.
| Solvent Class | Solvent Name | Reported Solubility | Source(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [2] |
| Halogenated | Dichloromethane (DCM) | Soluble | [1] |
| Halogenated | Chloroform | Soluble | [1] |
| Polar Protic | Ethanol | Soluble | [2] |
| Polar Protic | Water | Limited Solubility | [2] |
This qualitative data strongly suggests that polar aprotic and halogenated solvents are effective at dissolving the compound. The reported solubility in ethanol, a polar protic solvent, indicates its utility in certain process steps like crystallization. The limited aqueous solubility is typical for many organic intermediates of this size and complexity.[2]
The Science of Solubility Determination: A Senior Scientist's Perspective
Merely listing solvents is insufficient for robust process development. A quantitative understanding requires a validated experimental approach. The choice of methodology is critical and must be tailored to the intended application.
Causality in Method Selection: Equilibrium vs. Kinetic Solubility
Two primary types of solubility are measured: kinetic and thermodynamic (equilibrium).
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon dilution in an aqueous buffer. It's a high-throughput method used in early drug discovery for initial screening.
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. This is the gold-standard measurement for process chemistry, formulation, and regulatory submissions.[3][4]
For an intermediate like Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, where precise concentrations are needed for reaction stoichiometry, crystallization modeling, and analytical method development, equilibrium solubility is the required metric . The "shake-flask" method is the most reliable and widely accepted technique for determining equilibrium solubility.[3][5]
Logical Framework for Solvent Selection
The selection of solvents for a full solubility profile should be systematic. This diagram illustrates the relationship between the compound's properties and the choice of solvent classes to test.
Caption: Logical flow from compound features to solvent class selection.
Standard Protocol: Equilibrium Solubility by the Shake-Flask Method
This protocol is a self-validating system for accurately determining the equilibrium solubility of the target compound in a chosen organic solvent. It incorporates best practices recommended by international guidelines for API characterization.[3][5][6][7]
Materials and Equipment
-
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Validated analytical system for quantification (e.g., HPLC-UV)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Shake-Flask solubility determination.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[3] A good starting point is to add ~20-50 mg of solid to 1-2 mL of the chosen solvent. Perform each solvent experiment in triplicate for statistical validity.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or a specific process temperature). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.
-
Self-Validation (Ensuring Equilibrium): To ensure true equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., <5% difference).[5]
-
Phase Separation: Once equilibrium is established, stop the shaker and allow the vials to stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant from the top layer, being careful not to disturb the solid pellet. Immediately perform a gravimetrically recorded dilution into a suitable solvent (often the mobile phase of the analytical method) to prevent the compound from precipitating out of the saturated solution.
-
Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. The concentration is determined against a standard calibration curve prepared with the same compound.
-
Calculation and Reporting: Back-calculate the original concentration in the supernatant, accounting for all dilution factors. The final solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. The mean and standard deviation for the triplicate measurements should be reported.
Practical Implications in Drug Development
-
Process Chemistry: Quantitative solubility data is essential for selecting appropriate reaction and crystallization solvents, calculating solvent volumes, and predicting yields. For example, a solvent with high solubility at an elevated temperature but low solubility at room temperature is an ideal candidate for purification by cooling crystallization.
-
Formulation Science: For any potential development as a final API, understanding solubility is the first step in formulation design. It informs the decision to pursue a simple solution-based formulation or to investigate more complex approaches like amorphous solid dispersions for poorly soluble compounds.
-
Analytical Chemistry: Solubility data guides the preparation of stock solutions for analytical standards and the selection of diluents for sample analysis, ensuring the analyte remains in solution throughout the analytical procedure.
Conclusion
While publicly available quantitative data on the solubility of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is limited, its physicochemical properties and existing qualitative reports indicate good solubility in polar aprotic and halogenated organic solvents. This technical guide provides the theoretical framework and a robust, validated experimental protocol—the Shake-Flask method—to empower researchers to generate the high-quality, quantitative data necessary for informed decision-making in process chemistry and drug development. Adherence to this systematic approach ensures both accuracy and a thorough understanding of this critical chemical intermediate.
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PubChem. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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The Multifaceted Biological Landscape of Substituted Thiophene Sulfonamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiophene Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. When coupled with the sulfonamide functional group (-SO₂NH₂), the resulting thiophene sulfonamide core gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the significant biological activities of substituted thiophene sulfonamides, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the key mechanisms of action and provide detailed, field-proven experimental protocols for evaluating their therapeutic potential.
I. Carbonic Anhydrase Inhibition: A Dominant and Well-Established Activity
One of the most extensively studied biological activities of thiophene sulfonamides is their potent inhibition of carbonic anhydrases (CAs).[4][5][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive drug targets.[5][6]
Mechanism of Action
Thiophene sulfonamides act as potent CA inhibitors by coordinating to the zinc ion in the enzyme's active site.[6] The sulfonamide moiety mimics the tetrahedral transition state of the CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity. The thiophene ring and its various substituents play a crucial role in orienting the molecule within the active site and establishing additional interactions with surrounding amino acid residues, thereby influencing potency and isoform selectivity.[5][6]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potency (IC₅₀) of substituted thiophene sulfonamides against human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II).
1. Materials and Reagents:
-
Purified human carbonic anhydrase (hCA I or hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (substituted thiophene sulfonamides) dissolved in DMSO
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution to each well. Include a control well with DMSO instead of the test compound.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (NPA) to each well.
-
Immediately measure the absorbance at 400 nm using a microplate reader.
-
Monitor the change in absorbance over time (e.g., every 30 seconds for 5 minutes). The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Carbonic Anhydrase Inhibition
| Compound ID | hCA I IC₅₀ (nM)[5] | hCA II IC₅₀ (nM)[5] | hCA IX Kᵢ (nM)[6] | hCA XII Kᵢ (nM)[6] |
| Thiophene-Sulfonamide A | 69 - 70,000 | 23.4 - 1,405 | 5.4 - 811 | 3.4 - 239 |
| Thiophene-Sulfonamide B | 224 - 7,544 | 2.2 - 7.7 | - | - |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
II. Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Substituted thiophene sulfonamides have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines.[7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8][10][11]
Key Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many thiophene sulfonamides act as inhibitors of protein kinases, which are often dysregulated in cancer.[12][13][14] For example, they have been shown to inhibit cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and epidermal growth factor receptor (EGFR) kinase, thereby disrupting cell cycle progression and pro-survival signaling.[12][13][14]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[11]
-
Induction of Apoptosis: Thiophene sulfonamides can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).[8][11]
-
Carbonic Anhydrase Inhibition in Hypoxic Tumors: The inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) can disrupt the pH regulation in the hypoxic tumor microenvironment, leading to reduced tumor growth and metastasis.[6][10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15][16]
1. Materials and Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
2. Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration that inhibits 50% of cell growth.
Visualization of Anticancer Mechanisms
Caption: Mechanisms of anticancer activity of substituted thiophene sulfonamides.
III. Antimicrobial Activity: A Renewed Interest in a Classic Scaffold
While sulfonamides are historically known for their antibacterial properties, the emergence of antibiotic resistance has spurred the development of new derivatives, including those based on the thiophene scaffold.[1][17][18] These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[17][19][20]
Mechanism of Action
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[16] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, thiophene sulfonamides halt bacterial growth and replication (bacteriostatic effect).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18]
1. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[19][21]
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)[19]
2. Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well (bacteria and broth only) and a positive control well (bacteria, broth, and a standard antibiotic).
-
Incubate the plate at 37°C for 16-20 hours.[16]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Thiophene-based compounds, including sulfonamides, have demonstrated significant anti-inflammatory properties.[22][23][24]
Key Mechanisms of Anti-inflammatory Action:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: A primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of COX and LOX enzymes.[22][23][24] These enzymes are crucial for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Modulation of Pro-inflammatory Cytokine Production: Thiophene sulfonamides can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[25]
-
Inhibition of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of inflammatory genes.[25][26]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of test compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.[25]
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plates
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[25]
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and an equal volume of Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
Signaling Pathway in Inflammation
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An In-depth Technical Guide to Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate: Discovery, Synthesis, and Historical Context
Abstract
This technical guide provides a comprehensive overview of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a pivotal intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Lornoxicam. We will delve into the historical context of its discovery, rooted in the broader search for novel anti-inflammatory agents of the oxicam class. A detailed, step-by-step synthesis of the molecule will be presented, including the rationale behind key experimental choices and reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep technical understanding of this important synthetic building block.
Introduction and Historical Context: The Rise of the Oxicams
The discovery of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is intrinsically linked to the development of a new class of NSAIDs in the late 1970s and 1980s. Following the commercial success of Piroxicam, the first of the "oxicam" class of anti-inflammatory drugs, research intensified to discover new analogues with improved efficacy and safety profiles. This led to the development of Tenoxicam and its chlorinated derivative, Lornoxicam (also known as Chlortenoxicam)[1][2].
Lornoxicam, a potent inhibitor of cyclooxygenase (COX) enzymes, emerged from these research efforts, demonstrating strong analgesic and anti-inflammatory properties. The synthesis of Lornoxicam required a multi-step approach, and the development of a reliable route to the core thieno[2,3-e][1][3]thiazine ring system was crucial. Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate was identified as a key synthetic intermediate in this pathway, first disclosed in patents filed by Hoffmann-La Roche in the late 1970s[4]. Its discovery was therefore not an isolated event, but a critical step in the successful development of a new therapeutic agent.
The thiophene scaffold, in general, has been a subject of significant interest in medicinal chemistry for the development of anti-inflammatory agents due to its bioisosteric relationship with the benzene ring and its versatile chemistry[5][6][7][8][9]. The specific substitution pattern of the title compound was carefully designed to allow for the subsequent construction of the thiazine ring and the introduction of the N-pyridylcarbamoyl side chain, which are essential for the pharmacological activity of Lornoxicam.
Retrosynthetic Analysis of Lornoxicam and the Role of the Key Intermediate
To understand the importance of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a retrosynthetic analysis of Lornoxicam is instructive.
Figure 1: Retrosynthetic analysis of Lornoxicam, highlighting the pivotal role of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (V).
This analysis reveals that the target compound is a central building block, derived from the commercially available 2,5-dichlorothiophene, and serves as the immediate precursor for the introduction of the side chain necessary for the subsequent intramolecular cyclization to form the thieno-thiazine core.
Synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
The synthesis of the title compound is a multi-step process that begins with 2,5-dichlorothiophene. The following protocol is a synthesis of the procedures described in the patent literature[10].
Overall Synthetic Pathway
Figure 2: Overall synthetic pathway to the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride (II)
-
Reaction: Chlorosulfonation of 2,5-dichlorothiophene.
-
Protocol: 2,5-Dichlorothiophene (I) is treated with a mixture of chlorosulfonic acid and thionyl chloride.
-
Causality: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The reaction is typically directed to the 3-position due to the directing effects of the chloro substituents. Thionyl chloride is often used as a co-reagent in chlorosulfonation reactions.
Step 2: Synthesis of 2,5-Dichloro-N-methyl-3-thiophenesulfonamide (III)
-
Reaction: Amination of the sulfonyl chloride.
-
Protocol: The resulting 2,5-dichlorothiophene-3-sulfonyl chloride (II) is reacted with methylamine in a suitable solvent such as chloroform.
-
Causality: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with primary amines like methylamine to form the corresponding sulfonamide.
Step 3: Synthesis of 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid (IV)
-
Reaction: Carboxylation of the thiophene ring.
-
Protocol: 2,5-Dichloro-N-methyl-3-thiophenesulfonamide (III) is dissolved in an ethereal solvent and treated with a strong base, typically n-butyllithium, at low temperatures, followed by quenching with carbon dioxide (dry ice).
-
Causality: n-Butyllithium is a strong organolithium base that can deprotonate the 2-position of the thiophene ring, which is the most acidic proton. The resulting lithiated thiophene is a potent nucleophile that readily attacks carbon dioxide to form a lithium carboxylate salt. Acidic workup then yields the carboxylic acid (IV).
Step 4: Synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (V)
-
Reaction: Esterification of the carboxylic acid.
-
Protocol: 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid (IV) is converted to its methyl ester (V). An improved method described in a 2021 patent involves using thionyl chloride as a chlorinating agent in dichloromethane with a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride intermediate. This is followed by the addition of triethylamine and methanol to yield the final product[10].
-
Causality: Direct esterification of the carboxylic acid can be slow. Conversion to a more reactive acyl chloride intermediate using thionyl chloride significantly accelerates the reaction with methanol. DMF acts as a catalyst in the formation of the acyl chloride. Triethylamine is added to neutralize the HCl generated during the reaction. This method is highlighted as being more environmentally friendly than older methods that may have used phosphorus pentachloride[10].
Reaction Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | 2,5-Dichlorothiophene | Chlorosulfonic acid, Thionyl chloride | 2,5-Dichlorothiophene-3-sulfonyl chloride | Not specified | |
| 2 | 2,5-Dichlorothiophene-3-sulfonyl chloride | Methylamine | 2,5-Dichloro-N-methyl-3-thiophenesulfonamide | Not specified | |
| 3 | 2,5-Dichloro-N-methyl-3-thiophenesulfonamide | n-Butyllithium, CO2 | 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid | Not specified | |
| 4 | 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid | Thionyl chloride, Methanol, Triethylamine | Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate | High | [10] |
Chemical Properties and Further Reactions
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a stable, crystalline solid. Its structure contains several reactive sites that are exploited in the subsequent synthesis of Lornoxicam.
The key transformation involving this intermediate is the N-alkylation of the sulfonamide nitrogen with methyl iodoacetate, followed by an intramolecular Dieckmann-type cyclization to form the thieno[2,3-e][1][3]thiazine ring system.
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An In-depth Technical Guide to the Key Reactive Sites of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
This guide provides a detailed exploration of the key reactive sites on the Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate molecule. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a comprehensive understanding of the molecule's chemical behavior. As an important intermediate in the synthesis of pharmaceuticals such as Lornoxicam, a thorough grasp of its reactivity is paramount for the strategic design of synthetic routes and the development of novel analogs.[1][2][3][4]
Executive Summary
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a highly functionalized thiophene derivative characterized by the presence of multiple electron-withdrawing groups. This electronic landscape dictates a unique reactivity profile, creating specific sites susceptible to nucleophilic attack and other chemical transformations. This guide will dissect the molecule's structure to identify and rationalize the reactivity of four primary sites: the C5-chloro substituent, the methyl ester at C2, the N-methylsulfamoyl group at C3, and the thiophene ring itself. Each section will delve into the underlying chemical principles, supported by experimental evidence and detailed protocols for laboratory investigation.
The Molecular Architecture: An Overview
The reactivity of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a direct consequence of its intricate molecular structure. The central thiophene ring, an aromatic heterocycle, is adorned with three key substituents that profoundly influence its electronic distribution and, consequently, its chemical behavior.
-
5-Chloro Group: A halogen substituent that can act as a leaving group in nucleophilic aromatic substitution reactions.
-
2-Methyl Carboxylate Group: An ester functionality susceptible to hydrolysis and amidation.
-
3-N-methylsulfamoyl Group: A strong electron-withdrawing group that significantly impacts the aromatic ring's reactivity.
The collective electron-withdrawing nature of these substituents renders the thiophene ring electron-deficient, a critical factor in determining its reaction pathways.
The Thiophene Ring: A Hub of Reactivity
The thiophene ring is inherently aromatic and typically undergoes electrophilic substitution.[5][6][7][8] However, the presence of strong electron-withdrawing groups—the chloro, methyl carboxylate, and N-methylsulfamoyl moieties—deactivates the ring towards electrophilic attack and, more importantly, activates it towards nucleophilic aromatic substitution (SNAr) .[9][10]
The sulfamoyl and carboxylate groups, in particular, stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions.[9] This stabilization is most effective when the attacking nucleophile adds to a position that allows for resonance delocalization of the negative charge onto these electron-withdrawing groups.
Figure 1: Structure of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
Key Reactive Site: The C5-Chloro Substituent
The C5 position, bearing the chloro group, is the most prominent site for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the adjacent sulfamoyl group at C3 and the carboxylate group at C2 significantly activate the C5 position for nucleophilic attack.
-
Inductive Effect: The chlorine atom, being highly electronegative, withdraws electron density from the C5 carbon through the sigma bond.
-
Resonance Stabilization: The N-methylsulfamoyl and methyl carboxylate groups are powerful -M (negative mesomeric) and -I (negative inductive) groups. They delocalize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C5, thereby lowering the activation energy of the reaction.
Figure 2: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) at the C5 position.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a representative SNAr reaction using a primary amine as the nucleophile.
Materials:
-
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
-
Primary amine (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the primary amine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
The Ester Group at C2: A Site for Hydrolysis and Amidation
The methyl ester at the C2 position is a classic electrophilic site susceptible to nucleophilic acyl substitution. The two most common transformations at this site are hydrolysis to the corresponding carboxylic acid and amidation to form an amide.
Causality of Reactivity:
The carbonyl carbon of the ester is electrophilic due to the polarization of the C=O bond. Nucleophiles can attack this carbon, leading to a tetrahedral intermediate, which then collapses to expel the methoxy group.
Hydrolysis
Base-catalyzed hydrolysis is a common method to convert the methyl ester to a carboxylic acid.[11][12] This transformation is often a necessary step in the synthesis of more complex molecules.
Figure 3: Workflow for the hydrolysis of the methyl ester.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl until the pH is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the carboxylic acid.
The N-methylsulfamoyl Group at C3: A Site of Potential Reactivity
The N-methylsulfamoyl group is generally stable. However, the nitrogen atom possesses a lone pair of electrons and the S-N bond can be cleaved under certain conditions. The acidity of the N-H proton is also a factor to consider in the presence of strong bases.
Causality of Reactivity:
The reactivity of the sulfamoyl group is influenced by the strong electron-withdrawing sulfonyl group, which can stabilize adjacent negative charges. Deprotonation of the nitrogen can generate a nucleophilic species, or the entire group can be involved in more complex transformations.[13][14][15]
Potential Reactions:
-
N-Alkylation/Arylation: In the presence of a strong base, the nitrogen can be deprotonated and subsequently alkylated or arylated.
-
Cleavage: Under harsh acidic or reductive conditions, the S-N bond may be cleaved.
Interplay of Reactive Sites: A Summary
The reactivity of each site is not independent. The electronic nature of the substituents creates a synergistic effect that governs the overall chemical behavior of the molecule.
| Reactive Site | Type of Reaction | Key Influencing Factors |
| C5-Chloro | Nucleophilic Aromatic Substitution | Activation by electron-withdrawing groups at C2 and C3. |
| C2-Methyl Ester | Nucleophilic Acyl Substitution | Electrophilicity of the carbonyl carbon. |
| C3-N-methylsulfamoyl | N-Alkylation, Cleavage | Acidity of N-H proton, stability of S-N bond. |
| Thiophene Ring | Deactivated for Electrophilic Attack | Strong electron-withdrawing nature of all substituents. |
Conclusion
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a molecule with a well-defined and predictable reactivity profile. The key reactive sites—the C5-chloro group for nucleophilic aromatic substitution and the C2-methyl ester for nucleophilic acyl substitution—offer versatile handles for synthetic modifications. A thorough understanding of the electronic interplay between the substituents is crucial for designing efficient and selective transformations. The protocols provided in this guide serve as a foundation for the practical exploration of this important pharmaceutical intermediate.
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH. [Link]
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Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. (n.d.). Patsnap Eureka. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. [Link]
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Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. (2025). Molbase. [Link]
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Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. [Link]
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Molecular weight and formula of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
An In-Depth Technical Guide to Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a pivotal chemical intermediate in modern pharmaceutical manufacturing. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core molecular characteristics, its critical role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and detailed protocols for its synthesis and handling.
Section 1: Core Molecular Profile
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a substituted thiophene derivative whose structural complexity makes it a valuable building block in organic synthesis. Its precise arrangement of functional groups—a halogen, a sulfonamide, and an ester—offers multiple reaction sites for constructing more complex molecular architectures. The compound is most notably recognized as a direct precursor in the industrial synthesis of Lornoxicam, a potent NSAID.[1]
Below is a summary of its fundamental identifiers and properties.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate | N/A |
| CAS Number | 70374-37-7 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO₄S₂ | [2] |
| Molecular Weight | 269.73 g/mol | [2] |
Chemical Structure
The molecule's architecture is centered on a thiophene ring, which is substituted at positions 2, 3, and 5. This specific substitution pattern is crucial for its subsequent reactivity in multi-step syntheses.
Caption: 2D Structure of the title compound.
Section 2: Physicochemical Properties
The physical properties of the compound are critical for its handling, storage, and use in reactions. As a stable, solid material, it is well-suited for industrial-scale synthesis.
| Property | Value | Source(s) |
| Appearance | Almost white to off-white powder or solid. | [1][4] |
| Melting Point | 103 - 105 °C | [4] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, Chloroform, and Dichloromethane. | [5] |
| Storage Temperature | 2 - 8 °C | [6] |
Section 3: Role in Pharmaceutical Synthesis
The primary utility of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate lies in its role as a key intermediate for Lornoxicam.[1] Lornoxicam is a non-steroidal anti-inflammatory drug of the oxicam class, valued for its potent analgesic and anti-inflammatory effects in treating conditions like rheumatoid arthritis.[7]
The synthesis of Lornoxicam from this intermediate involves a multi-step pathway that constructs the core thieno-thiazine dioxide ring system. The causality for its use is clear: its structure contains the pre-formed substituted thiophene ring and the N-methylsulfamoyl side chain, which are essential components of the final Lornoxicam molecule. This avoids the need to build the complex thiophene core from simpler precursors, making the overall synthesis more efficient.
Synthetic Workflow: From Intermediate to Lornoxicam
The following workflow illustrates the transformation of the title compound into the final Active Pharmaceutical Ingredient (API). This pathway highlights the strategic importance of the intermediate in streamlining the production of Lornoxicam.[8]
Caption: Synthetic pathway from precursor to Lornoxicam.
Section 4: Synthesis and Handling
The industrial synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is typically achieved through the esterification of its corresponding carboxylic acid. A modern, environmentally conscious approach avoids hazardous reagents like phosphorus pentachloride in favor of thionyl chloride.[9]
Experimental Protocol: Esterification
This protocol is based on methodologies described in patent literature for a robust and scalable synthesis.[9] The causality behind this two-step, one-pot procedure is efficiency and safety: the carboxylic acid is first converted to a highly reactive acyl chloride intermediate, which then readily reacts with methanol without requiring harsh conditions.
Materials:
-
5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid (Starting Material)
-
Dichloromethane (DCM, Solvent)
-
N,N-dimethylformamide (DMF, Catalyst)
-
Thionyl chloride (SOCl₂, Chlorinating Agent)
-
Triethylamine (Base)
-
Methanol (MeOH, Reagent)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with the starting carboxylic acid and dichloromethane.
-
Activation: Add a catalytic amount of N,N-dimethylformamide. Control the temperature and slowly add thionyl chloride.
-
Acyl Chloride Formation: Heat the mixture to reflux (approximately 45-50 °C) and maintain for 2-8 hours to form the acyl chloride active intermediate. The reaction progress can be monitored by techniques like TLC or HPLC.[9]
-
Esterification: Cool the reaction mixture. In a separate vessel, prepare a solution of methanol and triethylamine. Slowly add this solution to the acyl chloride mixture, maintaining a temperature of 45-50 °C.[9]
-
Reaction Completion: Stir for 2-8 hours until the reaction is complete.
-
Work-up and Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from methanol to yield the final, high-purity product.[10]
Safety and Handling
As with many chlorinated organic compounds and sulfonyl derivatives, appropriate safety measures are imperative.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound and all reagents in a well-ventilated fume hood to avoid inhalation of powders or vapors.[5]
-
Exposure: Avoid direct contact with skin and eyes, as the compound may cause irritation.[5]
References
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Beijing Jincheng Taier Pharma Co Ltd. (2021). Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Patsnap Eureka. Available at: [Link]
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Quick Company. (Date N/A). Improved Process For The Preparation Of Lornoxicam. Available at: [Link]
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ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Available at: [Link]
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Tejano, A. (Date N/A). Sourcing Lornoxicam Intermediate: Your Guide to Quality Manufacturers. Available at: [Link]
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Acmec Biochemical. (Date N/A). Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Executive Summary
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (MCSTC) is a crucial chemical intermediate, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam.[1][2] Understanding its three-dimensional structure, electronic properties, dynamic behavior, and potential biological interactions is paramount for optimizing synthetic routes and exploring novel therapeutic applications. This guide provides an in-depth, methodology-focused framework for the computational modeling of MCSTC, moving from its fundamental quantum mechanical properties to its interactions within a complex biological system. As senior application scientists, our objective is not merely to present protocols but to elucidate the scientific rationale behind each computational choice, ensuring a robust, verifiable, and insightful modeling strategy.
Part 1: The Quantum Core - Elucidating Intrinsic Molecular Properties
Before simulating how a molecule interacts with its environment, we must first understand its intrinsic nature. For a molecule like MCSTC, Quantum Mechanics (QM), specifically Density Functional Theory (DFT), offers the most effective balance of accuracy and computational efficiency.[3][4] DFT allows us to calculate the electronic structure and properties of complex chemical systems, providing a foundational understanding of geometry, stability, and reactivity.[5][6]
Protocol: Geometry Optimization and Electronic Structure Analysis via DFT
The initial and most critical step is to determine the molecule's most stable three-dimensional conformation—its ground state geometry. An inaccurate starting structure will propagate errors throughout all subsequent calculations.
Causality Behind the Choices:
-
Methodology (DFT): Chosen over simpler methods like molecular mechanics for its ability to accurately model electron distribution, which is essential for understanding reactivity. It is more computationally feasible than higher-level ab initio methods for a molecule of this size.[3]
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a well-benchmarked and widely used functional that provides reliable results for a broad range of organic molecules.
-
Basis Set (6-311+G(d,p)): This Pople-style basis set provides a flexible description of the electron orbitals. The + indicates the addition of diffuse functions to better describe lone pairs and anions, while (d,p) adds polarization functions to allow for non-spherical orbital shapes, which is critical for accurately modeling bonding.
Step-by-Step Workflow:
-
Initial Structure Generation: Draw the 2D structure of MCSTC in a molecular editor (e.g., ChemDraw) and convert it to a preliminary 3D structure. The IUPAC name is methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate and its canonical SMILES is CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC.[7]
-
Input File Preparation: Create an input file for a QM software package (e.g., Gaussian, ORCA).[8] Specify the coordinates, charge (0), and multiplicity (singlet).
-
Calculation Specification: Define the calculation parameters:
-
#p B3LYP/6-311+G(d,p) Opt Freq
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution and Validation: Run the calculation. The self-validating check is to inspect the output file to confirm that (a) the optimization converged successfully and (b) the frequency calculation yields zero imaginary frequencies.
-
Analysis: Extract the optimized coordinates, electronic energy, and molecular orbitals (HOMO/LUMO). Generate an electrostatic potential (ESP) map to visualize regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Workflow for DFT-Based Molecular Characterization
Caption: Workflow for geometry optimization and electronic property analysis using DFT.
Predicting Metabolic Liabilities
Drug metabolism is often triggered by the enzymatic oxidation of electron-rich or sterically accessible sites.[9] Quantum chemical calculations can identify these metabolically labile positions by analyzing the molecule's electronic structure, particularly the highest occupied molecular orbital (HOMO), which indicates regions susceptible to electrophilic attack by metabolic enzymes like Cytochrome P450s.[10][11]
| Calculated Property | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for oxidation. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 Debye | Indicates significant polarity, influencing solubility and binding. |
| Note: Values are illustrative and would be derived from the DFT calculation output. |
Part 2: The Molecule in Motion - Simulating Dynamic Behavior
A molecule is not a static entity. In a biological system, it is in constant motion, flexing and rotating in a solvent environment. Molecular Dynamics (MD) simulations model this behavior, providing insights into conformational flexibility and interactions that are impossible to glean from a single, static structure.[12][13]
Protocol: Conformational Sampling with Molecular Dynamics
MD simulations use classical mechanics (force fields) to simulate the movement of atoms over time, revealing the molecule's preferred shapes and dynamic behavior in a realistic environment.
Causality Behind the Choices:
-
Methodology (MD): Essential for exploring the conformational space of the molecule, which is critical for understanding how it might adapt its shape to fit into a protein's binding site.[14]
-
Force Field (GAFF2): The General Amber Force Field is specifically parameterized for drug-like small molecules, providing a reliable description of their intramolecular and intermolecular interactions.
-
Solvent Model (TIP3P Water): Simulating in an explicit water box provides a far more biologically relevant environment than gas-phase or implicit solvent models, accounting for crucial hydrogen bonding and hydrophobic effects.
Step-by-Step Workflow:
-
Ligand Parameterization: Use the optimized DFT structure from Part 1. Derive partial atomic charges (e.g., using the restrained electrostatic potential - RESP methodology) and assign GAFF2 atom types. This step is crucial for accurately representing the molecule's electrostatics and van der Waals interactions.
-
System Solvation: Place the parameterized MCSTC molecule into a box of TIP3P water molecules. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to relax any steric clashes introduced during solvation.
-
System Equilibration: Gradually heat the system to the target temperature (e.g., 310 K for physiological conditions) and then equilibrate the pressure. This is a self-validating step; monitor temperature, pressure, and density plots to ensure they stabilize around the target values.
-
Production MD: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: Analyze the resulting trajectory to understand the molecule's conformational preferences, root-mean-square deviation (RMSD) to assess stability, and interactions with the solvent.
Workflow for Molecular Dynamics Simulation
Caption: Standard workflow for setting up and running an MD simulation.
Protocol: Predicting Biological Targets via Molecular Docking
Given that MCSTC is an intermediate for NSAIDs, a primary hypothetical target is the cyclooxygenase (COX) enzyme.[1] Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[15]
Causality Behind the Choices:
-
Methodology (Molecular Docking): A computationally efficient method to generate hypotheses about how a small molecule might bind to a protein target, guiding further experimental work.[5]
-
Software (AutoDock Vina): Widely used for its speed, accuracy, and robust scoring function, making it an excellent choice for initial screening and binding mode prediction.[15]
-
Target Selection (COX-2): Based on the known pharmacology of drugs synthesized from MCSTC, COX-2 is a logical and high-probability biological target.
Step-by-Step Workflow:
-
Receptor Preparation: Obtain the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges.
-
Ligand Preparation: Use the lowest-energy conformer of MCSTC obtained from the DFT optimization. Assign rotatable bonds.
-
Binding Site Definition: Define the search space (the "grid box") for the docking calculation. This is typically centered on the known active site of the enzyme.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the binding site and score them.
-
Results Analysis: Analyze the top-scoring poses.
-
Binding Affinity: The predicted binding energy (in kcal/mol) provides an estimate of binding strength.
-
Interaction Analysis: Visualize the best pose in the active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues. This mechanistic insight is often more valuable than the score itself.
-
| Docking Parameter | Result | Interpretation |
| Target Protein | Cyclooxygenase-2 (COX-2) | A known target for NSAIDs derived from this scaffold.[1] |
| Predicted Binding Affinity | -8.5 kcal/mol | Suggests a strong and favorable binding interaction. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Highlights specific amino acids crucial for binding. |
| Note: Values are illustrative and would be derived from the docking simulation output. |
Part 3: Predicting Systemic Fate - In Silico ADMET Profiling
A potent molecule is useless if it cannot reach its target or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is critical to reduce late-stage drug development failures.[16][17]
Protocol: High-Throughput ADMET Prediction
Numerous computational tools leverage quantitative structure-activity relationship (QSAR) and machine learning models, trained on vast experimental datasets, to predict a compound's pharmacokinetic and toxicological profile.[18][19]
Causality Behind the Choices:
-
Methodology (Web-Based Predictive Models): Tools like SwissADME or pkCSM provide rapid, cost-effective screening of dozens of properties, allowing for early identification of potential liabilities without the need for resource-intensive bespoke model building.[16]
-
Data Integration: These tools integrate multiple models to provide a holistic view, from simple physicochemical properties to complex predictions like BBB permeability or cytochrome P450 inhibition.
Step-by-Step Workflow:
-
Input: Submit the SMILES string of MCSTC (CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC) to an ADMET prediction server.
-
Execution: The server processes the structure through its library of pre-built predictive models.
-
Analysis: Consolidate the output into a clear summary table. Evaluate key properties:
-
Physicochemical Properties: Molecular Weight, LogP, etc.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, CYP enzyme inhibition.
-
Drug-Likeness: Compliance with filters like Lipinski's Rule of Five.
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), etc.
-
ADMET Prediction Workflow
Caption: Workflow for obtaining ADMET predictions from web-based tools.
| ADMET Property | Predicted Outcome | Significance for Drug Development |
| Gastrointestinal Absorption | High | Likely to be well-absorbed when taken orally. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| AMES Mutagenicity | Non-mutagen | Low risk of being carcinogenic. |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |
| Note: Outcomes are hypothetical and would be generated by a predictive tool. |
Part 4: Scientific Integrity - The Imperative of Model Validation
Computational models are powerful, but they are approximations of reality. Their predictive power must be rigorously assessed.[20] Validation is not an optional final step; it is an integral part of the modeling process that ensures the trustworthiness of the results.[21][22][23]
Key Validation Principles:
-
Internal Validation: Techniques like k-fold cross-validation should be used when building custom QSAR models to ensure they are not overfitted to the training data.[20]
-
External Validation: The ultimate test of a model is its ability to predict new, unseen data. Whenever possible, computational predictions should be validated against prospectively generated experimental data.[21]
-
Understand the Applicability Domain: Every model is built on a specific set of data. It is crucial to understand the chemical space for which a model is valid and to be cautious when extrapolating beyond it.
-
Report Limitations: No model is perfect. A trustworthy report will always include a discussion of the potential limitations and sources of error in the chosen methodologies.[24]
Conclusion
This guide outlines a multi-scale computational strategy for characterizing Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. By integrating Density Functional Theory, Molecular Dynamics, molecular docking, and ADMET profiling, we can construct a comprehensive in silico profile of the molecule. This data-driven approach, grounded in the principles of causality and self-validation, enables researchers to understand the molecule's intrinsic properties, dynamic behavior, and potential as a pharmaceutical building block, thereby accelerating research and development while mitigating risks.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Thiophene Carboxylates
For the researcher, scientist, and drug development professional, the incorporation of the thiophene carboxylate moiety into novel molecular architectures offers a gateway to promising therapeutic agents and functional materials. The inherent aromaticity and reactivity of the thiophene ring, coupled with the versatile chemistry of the carboxylate group, provide a rich scaffold for innovation. However, this chemical potential necessitates a commensurate level of diligence in safety and handling. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of thiophene carboxylates in a research and development setting. Our focus is not merely on procedural steps but on the underlying chemical principles that dictate safe practice, ensuring a self-validating system of laboratory conduct.
The Chemist's Compass: Understanding the Hazard Profile
Thiophene carboxylates, as a class of compounds, inherit a dual nature of hazards from their constituent functional groups: the thiophene ring and the carboxylic acid. A comprehensive understanding of their potential risks is the cornerstone of safe laboratory practice.
Toxicological Profile: Beyond Acute Exposure
The toxicity of thiophene-containing compounds is an area of active research. While acute toxicity can vary, a primary concern is the metabolic activation of the thiophene ring by cytochrome P450 enzymes.[1][2][3] This bioactivation can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced hepatotoxicity.[1][2][3] For instance, the drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe hepatitis.[3] Therefore, it is crucial to treat all novel thiophene carboxylates with a high degree of caution, assuming potential for chronic toxicity even in the absence of immediate, acute effects.
Accidental ingestion of thiophene derivatives may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[4] Thiophene and its derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled.[5]
Physicochemical Hazards: Flammability and Reactivity
Many thiophene derivatives are flammable liquids and vapors, posing a significant fire hazard when exposed to heat, flames, or oxidizers.[4][6] Thiophene itself has a flash point of 30°F (-1°C), and its vapors can form explosive mixtures with air.[7] While the addition of a carboxylate group may alter the physical properties, it is prudent to handle all thiophene carboxylates as potentially flammable.
Thiophene and its derivatives can react violently with strong oxidizing agents, such as nitric acid, and this can lead to fire and explosion hazards.[6][7] The aromatic nature of the thiophene ring makes it susceptible to electrophilic substitution, and while this is a valuable tool in synthesis, it also underscores the potential for uncontrolled reactions with incompatible materials.[8]
The Shield of Preparedness: Personal Protective Equipment (PPE)
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling thiophene carboxylates. The level of PPE should be determined by a thorough risk assessment of the specific compound and experimental procedure.
A foundational PPE ensemble for handling thiophene carboxylates includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[9] A face shield should be worn over safety glasses, particularly when there is a risk of splashes, explosions, or highly exothermic reactions.[10][11]
-
Hand Protection: Chemically resistant gloves are essential.[11] Disposable nitrile gloves can provide protection against incidental contact with a broad range of chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for the specific thiophene carboxylate and any solvents being used.[10] For prolonged handling or in situations with a higher risk of exposure, heavier-duty gloves such as neoprene or Silver Shield® may be necessary.[12] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.[13][14]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[10] For larger scale operations or when handling highly hazardous materials, chemical-resistant aprons or coveralls should be considered.[11][12]
-
Respiratory Protection: All work with thiophene carboxylates should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[9][10]
The Sanctity of the Workspace: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposures and ensuring the integrity of your research materials.
Engineering Controls and Ventilation
All manipulations of thiophene carboxylates, including weighing, transferring, and reactions, must be performed within a properly functioning chemical fume hood.[15] This primary engineering control is your first and most critical line of defense against the inhalation of vapors and aerosols. The sash of the fume hood should be kept as low as possible to maximize containment.
Prudent Practices for Handling
-
Avoid Contamination: Always use clean, dedicated spatulas and glassware. After use, decontaminate equipment thoroughly.
-
Grounding and Bonding: When transferring flammable liquids, especially in larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash your hands thoroughly with soap and water after handling any chemicals, even if you were wearing gloves.[13][14]
Storage with Chemical Intelligence
The proper storage of thiophene carboxylates is crucial for maintaining their stability and preventing hazardous situations.
| Storage Parameter | Guideline | Rationale |
| Location | Store in a cool, dry, and well-ventilated area.[13][16] | Minimizes vapor pressure and reduces the risk of degradation. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other sources of ignition.[7][17] | Prevents the ignition of flammable vapors. |
| Incompatible Materials | Segregate from strong oxidizing agents.[6][7] | Prevents violent, exothermic reactions. |
| Container | Keep containers tightly closed when not in use.[13][15] | Prevents the release of vapors and protects from atmospheric moisture. |
Responding with Confidence: Emergency Procedures
In the event of an accidental exposure or spill, a calm, informed, and rapid response is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18][19] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[18][19] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[18][19] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[18] |
Spill and Leak Management
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[17] Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[17] In all cases, eliminate all sources of ignition in the vicinity of the spill.[7][17]
The Final Step: Responsible Disposal
The disposal of thiophene carboxylates and any contaminated materials must be handled in strict accordance with local, state, and federal regulations.
Waste Segregation and Labeling
-
Solid Waste: Collect solid thiophene carboxylates, contaminated weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing thiophene carboxylates in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[5]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[5]
Conclusion
The responsible and safe handling of thiophene carboxylates is not a barrier to scientific progress but rather an integral component of it. By internalizing the principles outlined in this guide—from understanding the inherent hazards to implementing robust safety protocols and being prepared for emergencies—researchers can confidently and safely explore the vast potential of this important class of compounds. A culture of safety, grounded in a deep understanding of the chemistry, is the most powerful tool in any laboratory.
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A Technical Guide to Sourcing and Qualification of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate for Research and Development
Section 1: Introduction & Compound Profile
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a specialized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its molecular structure, featuring a substituted thiophene ring, makes it a valuable and often critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
The primary utility of this compound lies in its role as a key building block for Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID).[1] Lornoxicam functions through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[1] Beyond this principal application, the structural motifs within Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate make it a versatile scaffold for synthesizing novel therapeutic agents, including potential treatments for thromboembolic disorders and compounds with antimicrobial properties.[1][2]
For researchers and drug development professionals, the procurement of this intermediate is a critical first step that dictates the efficiency, reproducibility, and safety profile of the subsequent synthetic campaign. The purity and impurity profile of this starting material can directly impact the quality of the final API. Therefore, a rigorous, data-driven approach to supplier identification, qualification, and incoming material analysis is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development.
Compound Profile:
-
IUPAC Name: Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
-
CAS Number: 70374-37-7
-
Synonyms: 5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester, Lornoxicam Impurity 16[3][4]
-
Molecular Formula: C₇H₈ClNO₄S₂[4]
-
Molecular Weight: 269.73 g/mol [4]
Section 2: Identifying Commercial Suppliers
The supply chain for specialized chemical intermediates like Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is multifaceted. It ranges from large, multinational distributors that offer a wide array of products to specialized manufacturers focusing on niche chemistries.
-
Large-Scale Distributors: Companies like Sigma-Aldrich (Millipore) and Fisher Scientific are primary sources for research quantities.[3][5] They often provide extensive documentation and have robust quality management systems, offering various grades, including analytical standards.[6][7]
-
Specialized Manufacturers & Suppliers: Firms such as Medchemexpress, 2a biotech, Benchchem, and BOC Sciences often synthesize these compounds in-house or have established relationships with primary manufacturers.[1][3][8][] They can be excellent sources for specific purity grades and may offer greater flexibility for bulk quantities.
-
Chemical Marketplaces: Platforms like ChemicalBook can connect buyers with numerous, often international, suppliers.[4] While offering competitive pricing, sourcing from these platforms requires additional due diligence to verify the credentials and quality systems of the ultimate manufacturer.
Below is a diagram illustrating the typical landscape of suppliers a researcher might navigate.
Caption: Supplier categorization for chemical intermediates.
The following table summarizes key information from a representative set of commercial suppliers.
| Supplier/Distributor | Example Product Name/Number | Purity Specification | Available For | Notes |
| Fisher Scientific | Medchemexpress LLC Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate | Not specified; sold by weight (e.g., 100mg) | Research | Distributed for Medchemexpress; listed as Lornoxicam impurity 16.[3] |
| Sigma-Aldrich | methyl-5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | Offers various grades, including analytical standards and pharmaceutical impurity grades. | Research & QC | A major distributor with extensive quality documentation available.[6] |
| 2a biotech | METHYL 5-CHLORO-3-(N-METHYLSULFAMOYL)THIOPHENE-2-CARBOXYLATE | 96%+ | Research | Provides basic specifications online.[8] |
| BOC Sciences | 5-Chloro-3-[N-(methoxy-carbonyl-methyl)sulfamoyl]-2-thiophene carboxylic acid methyl ester | 95% | Research | Note: This is a related but different compound (CAS 70374-38-8).[] |
| ChemBK Listed | Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate | Varies by supplier | Research | Lists multiple suppliers; requires further vetting.[2][4] |
Section 3: Supplier Qualification & Quality Control
Finding a supplier is only the first step. Ensuring the material's quality and consistency is paramount. This requires a systematic approach to qualification, centered on the critical evaluation of the Certificate of Analysis (CoA) and, where necessary, independent verification.
The Certificate of Analysis (CoA): A Critical Evaluation A CoA is the supplier's declaration of quality. A researcher must scrutinize this document for completeness and plausibility. Key parameters to verify include:
-
Identity: Confirmation that the material is indeed Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. This should be supported by spectroscopic data, typically ¹H NMR and Mass Spectrometry (MS), which should be consistent with the compound's known structure.
-
Purity: This is most reliably determined by High-Performance Liquid Chromatography (HPLC), usually reported as a percentage area. For a critical intermediate, a purity of >98% is often desirable.
-
Water Content: Measured by Karl Fischer titration, as excess moisture can interfere with subsequent chemical reactions.[5]
-
Residual Solvents: Assessed by Gas Chromatography (GC), this is crucial as residual solvents from the synthesis and purification process can be detrimental to downstream applications.
-
Physical Properties: Data such as melting point (a reported range for a related compound is 103-105°C) can serve as a quick indicator of purity.[4]
The workflow below outlines a robust process for qualifying incoming material.
Caption: Workflow for incoming material qualification.
Section 4: Essential Analytical Protocols
To ensure trustworthiness, a receiving laboratory should have protocols in place to independently verify the identity and purity of the supplied material. The following are example methodologies that form a self-validating system.
Protocol 4.1: Identity Verification by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the material into a clean NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the material fully dissolves.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and identify key signals. The expected chemical shifts (δ) would include:
-
A singlet corresponding to the thiophene ring proton.
-
A singlet for the methyl ester protons (-OCH₃).
-
A signal corresponding to the N-methyl protons (-NCH₃).
-
A signal for the sulfamoyl N-H proton (if not exchanged).
-
The integration of these signals should correspond to the number of protons in each group. The observed spectrum must be consistent with the reference structure.
-
Protocol 4.2: Purity Determination by Reverse-Phase HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the material in acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Section 5: Synthesis Insights & Impurity Profiling
Understanding the synthetic origin of the intermediate is crucial for anticipating potential impurities. Published methods indicate that the synthesis may start from 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid, which is then activated (e.g., with thionyl chloride) and subsequently esterified with methanol.[10] Another general approach involves the chlorination and subsequent sulfonamide formation from a thiophene-2-carboxylic acid precursor.[11]
This knowledge allows a medicinal or process chemist to predict and test for specific impurities that may not be listed on a standard CoA.
| Impurity Type | Potential Structure / Identity | Rationale | Recommended Analytical Method |
| Starting Material | 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | Incomplete esterification reaction. | HPLC, LC-MS |
| Reagent Carryover | Triethylamine, Thionyl Chloride byproducts | Residuals from the synthesis process. | GC-MS (for volatiles), IC (for chlorides) |
| Regioisomer | Isomer with sulfamoyl group at position 4 | Non-selective sulfamoylation. | HPLC with high-resolution column, 2D-NMR |
| Over-reaction | Di-substituted thiophene species | Harsh reaction conditions. | LC-MS |
Section 6: Conclusion
The successful sourcing of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate hinges on a comprehensive strategy that extends beyond simple procurement. For researchers in the demanding field of drug development, a thorough understanding of the supplier landscape, coupled with a rigorous, in-house analytical qualification program, is essential. By critically evaluating supplier documentation, performing independent verification of identity and purity, and anticipating potential process-related impurities, scientists can ensure the quality and consistency of this critical building block. This diligence mitigates risks in subsequent research, enhances the reliability of experimental outcomes, and ultimately accelerates the path toward novel therapeutic discoveries.
References
- Vertex AI Search. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate.
- Vertex AI Search. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate.
-
2a biotech. (n.d.). METHYL 5-CHLORO-3-(N-METHYLSULFAMOYL)THIOPHENE-2-CARBOXYLATE. Retrieved from [Link]
- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
-
ChemBK. (n.d.). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 906522-87-0 | Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
Sources
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- 3. Medchemexpress LLC Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate | Fisher Scientific [fishersci.com]
- 4. Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate | 70374-37-7 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methyl-5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl-5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2abiotech.net [2abiotech.net]
- 10. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Navigating the Nomenclature and Synthesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. We will delve into its various synonyms, key identifiers, chemical properties, and its critical role as a pharmaceutical intermediate, particularly in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Lornoxicam.
Unambiguous Identification: Decoding the Synonyms
Precise identification of chemical compounds is paramount in research and development. Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is known by several names in literature and commercial listings, which can sometimes lead to confusion. This section aims to provide a clear and comprehensive list of its synonyms and key identifiers.
A noteworthy point of clarification is the occasional and incorrect association of its CAS number with a related but distinct compound, Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate. The latter is a precursor in the synthesis of the target compound of this guide.
| Identifier Type | Value |
| IUPAC Name | Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate |
| CAS Number | 70374-37-7[1][2][3] |
| Molecular Formula | C₇H₈ClNO₄S₂[3][4] |
| Molecular Weight | 269.73 g/mol [3][4][5] |
| Synonym 1 | 5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester |
| Synonym 2 | METHYL 5-CHLORO-3-[(METHYLAMINO)SULFONYL]-THIOPHENE-2-CARBOXYLATE[4] |
| Synonym 3 | Lornoxicam Impurity 11[3] |
| Synonym 4 | Lornoxicam Impurity 19[5] |
| Synonym 5 | 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester[5] |
Physicochemical Characteristics
Understanding the physical and chemical properties of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Physical Form | White to Off-White Solid | [5] |
| Melting Point | 103-105°C | [5] |
| Boiling Point (Predicted) | 424.6±55.0 °C | [5] |
| Density (Predicted) | 1.503±0.06 g/cm³ | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [5] |
| Storage Temperature | 2-8°C | [2][5] |
Synthesis Pathway: From Precursor to Product
The synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a multi-step process that is crucial for the subsequent production of Lornoxicam. A common synthetic route involves the use of 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid as the starting material.
Experimental Protocol: Esterification
This protocol outlines the laboratory-scale synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
Materials:
-
5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid in dichloromethane in a suitable reaction vessel.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride to the mixture to form the acyl chloride active intermediate.
-
After the formation of the acyl chloride, add triethylamine followed by methanol.
-
The reaction mixture is then heated to reflux to drive the esterification.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The crude Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate can be purified by recrystallization from methanol.[6][7]
Synthesis Workflow Diagram
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. 70374-37-7|Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. Lornoxicam Impurity 11 - Protheragen [protheragen.ai]
- 4. 70374-37-7[Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate]- Acmec Biochemical [acmec.com.cn]
- 5. Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate | 70374-37-7 [chemicalbook.com]
- 6. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
Methodological & Application
The Strategic Utility of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and biologically active compounds. Among these, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate has emerged as a pivotal intermediate, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of this thiophene derivative, offering detailed application notes, validated experimental protocols, and insights into its chemical reactivity and strategic importance for researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold in Drug Design
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring and its ability to engage in a variety of biological interactions.[1][2][3] Its presence in numerous FDA-approved drugs underscores its versatility and importance.[1] The unique electronic properties of the sulfur-containing heterocycle in Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, combined with the specific substitution pattern, render it a highly valuable and reactive intermediate for the construction of complex therapeutic agents.
The sulfamoyl group, a key feature of this building block, is widely utilized in medicinal chemistry to enhance the physicochemical properties of drug candidates.[4][5][6] It can act as a hydrogen bond donor and acceptor, contributing to target binding, and its inclusion can modulate properties such as solubility and metabolic stability.[7]
This guide will focus on the primary application of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate as a key precursor in the synthesis of Lornoxicam, a potent NSAID of the oxicam class.[8][9]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 70374-37-7 | [10] |
| Molecular Formula | C₇H₈ClNO₄S₂ | [10] |
| Molecular Weight | 269.73 g/mol | [10] |
| Appearance | Colorless to light yellow crystal or powder | [10] |
| Melting Point | 103-105 °C | [10] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. | [10] |
Handling and Storage: As with most organic compounds, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to avoid skin and eye contact, as well as inhalation of the powder.[10] Store the compound in a cool, dry place away from incompatible materials.
Synthetic Applications: A Gateway to Thieno[2,3-e][8][11]thiazine Derivatives
The primary and most well-documented application of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is its role as a key intermediate in the multi-step synthesis of Lornoxicam. The following sections provide a detailed, step-by-step protocol for this transformation, elucidating the chemical logic behind each step.
Synthesis of Lornoxicam: A Detailed Workflow
The synthesis of Lornoxicam from Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate involves two key transformations: N-alkylation with a suitable haloacetate followed by an intramolecular Dieckmann-type cyclization.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Lornoxicam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. chembk.com [chembk.com]
Application Note: A Detailed Protocol for the Synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. This thiophene derivative is a crucial building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmacologically active compounds, including the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam.[1][2] The protocol is designed for researchers in synthetic chemistry and drug development, offering a step-by-step guide from reagent preparation to final product characterization. The methodology is grounded in established chemical principles, emphasizing safety, reproducibility, and high-yield synthesis.
Introduction and Significance
Thiophene-based scaffolds are privileged structures in modern drug discovery due to their diverse biological activities. Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS 70374-37-7) embodies this utility, featuring a decorated thiophene ring ripe for further chemical modification.[1] Its primary application lies in its role as an advanced intermediate for multi-step organic syntheses.[]
The synthetic strategy detailed herein focuses on the robust and efficient conversion of a sulfonyl chloride precursor into the target N-methylsulfonamide. This transformation is a cornerstone of sulfonamide synthesis, a functional group prevalent in a wide array of therapeutic agents. The protocol emphasizes causal explanations for each step, ensuring the user understands the "why" behind the "how," a critical aspect of methodological transfer and optimization.
Reaction Mechanism and Scientific Principles
The core of this synthesis is a nucleophilic substitution reaction at the electrophilic sulfur center of a sulfonyl chloride.
Mechanism: Nucleophilic Attack and Elimination
The synthesis proceeds via the reaction of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with methylamine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride group. The electron-withdrawing oxygen and chlorine atoms render the sulfur atom electron-deficient and susceptible to attack.
-
Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: A base, such as pyridine or triethylamine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the methylamine reactant, which would render it non-nucleophilic, and drives the reaction to completion.
The overall transformation is a reliable method for forming the stable S-N bond characteristic of sulfonamides.
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process controls (TLC) and definitive final analysis to ensure both reaction success and product purity.
Materials and Reagents
Quantitative data for the synthesis is summarized in the table below. It is imperative to use anhydrous solvents to prevent the hydrolysis of the reactive sulfonyl chloride starting material.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass / Volume | Role |
| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 | 275.11[4] | 10.0 | 2.75 g | Starting Material |
| Methylamine (2.0 M solution in THF) | 74-89-5 | 31.06 | 12.0 | 6.0 mL | Nucleophile |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 15.0 | 1.22 mL (1.19 g) | Base / Catalyst |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~200 mL | Extraction/Eluent |
| Petroleum Ether | 8032-32-4 | - | - | ~300 mL | Eluent |
| Saturated aq. Copper (II) Sulfate (CuSO₄) | 7758-99-8 | - | - | ~50 mL | Work-up (Quench) |
| Brine (Saturated aq. NaCl) | 7647-14-5 | - | - | ~50 mL | Work-up (Wash) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | Drying Agent |
| Silica Gel (200-300 mesh) | 7631-86-9 | - | - | ~50 g | Column Chromatography |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Dropping funnel and reflux condenser
-
Nitrogen/Argon gas inlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
Rationale: The entire procedure must be conducted under an inert atmosphere (nitrogen or argon) to prevent the reaction of the sulfonyl chloride with atmospheric moisture.
-
Reaction Setup:
-
Assemble the three-neck flask with the stir bar, condenser (with N₂ inlet), and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.
-
To the flask, add Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (2.75 g, 10.0 mmol).
-
Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.22 mL, 15.0 mmol) via syringe. Stir the mixture at room temperature until the starting material fully dissolves.
-
-
Addition of Nucleophile:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the methylamine solution (6.0 mL of 2.0 M in THF, 12.0 mmol) dropwise over 15 minutes using a syringe.
-
Causality Check: Slow addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours.
-
In-Process Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Elute with a 4:1 mixture of Petroleum Ether:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of copper (II) sulfate (50 mL). This step is adapted from similar protocols to quench the reaction and remove pyridine by forming a complex.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a light-yellow solid or oil.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient of petroleum ether and ethyl acetate, starting with a 10:1 ratio and gradually increasing polarity to 4:1.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate as a white to off-white solid.
-
-
Final Validation and Characterization:
-
Determine the melting point of the purified solid.
-
Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity of the final compound. The expected molecular weight is 269.73 g/mol .[6]
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Safety and Handling
-
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.
-
Methylamine: Flammable and toxic. It is a severe respiratory, skin, and eye irritant. Always handle the solution in a well-ventilated fume hood.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor.
-
Dichloromethane (DCM): A suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
References
- The Royal Society of Chemistry. (2014). Supporting Information for Medicinal Chemistry Communications.
- ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester.
- PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
- Pharmaffiliates. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
- Chongqing Chemdad Co. (n.d.). Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate.
- BOC Sciences. (n.d.). 5-Chloro-3-[N-(methoxy-carbonyl-methyl)sulfamoyl]-2-thiophene carboxylic acid methyl ester.
Sources
- 1. chembk.com [chembk.com]
- 2. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | C6H6ClNO4S2 | CID 20380262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution of Amines with Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reaction of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate with various primary and secondary amines. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone transformation in medicinal chemistry for the synthesis of novel heterocyclic compounds.[1][2][3] The thiophene core is a privileged scaffold in numerous pharmaceuticals, and functionalization at the C-5 position allows for the generation of diverse molecular libraries crucial for drug discovery programs.[4][5][6][7][8] This document outlines the underlying chemical principles, offers a robust, step-by-step experimental protocol, discusses key reaction parameters, and provides troubleshooting guidance for researchers, scientists, and drug development professionals.
Scientific Rationale and Reaction Mechanism
The reaction of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate with an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be "activated," meaning it is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[9]
In the case of the specified thiophene substrate:
-
Electron-Withdrawing Groups (EWGs): The thiophene ring is heavily activated by two powerful EWGs: the methyl carboxylate group (-COOCH₃) at the C-2 position and the N-methylsulfamoyl group (-SO₂NHCH₃) at the C-3 position.
-
Leaving Group: The chlorine atom at the C-5 position serves as a good leaving group.
-
Nucleophile: The amine (R¹R²NH) acts as the nucleophile, attacking the electron-deficient C-5 carbon.
The reaction proceeds through a well-established two-step addition-elimination mechanism.[3][9]
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine leaving group (C-5). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]
-
Leaving Group Elimination: The aromaticity of the thiophene ring is restored by the elimination of the chloride ion, yielding the final 5-amino-substituted thiophene product.
The overall transformation is the displacement of the chloro substituent by the amino group.
Figure 1: The Addition-Elimination mechanism for the SNAr reaction.
General Experimental Protocol
This protocol provides a robust starting point for the reaction. Optimal conditions, particularly temperature and reaction time, may vary depending on the nucleophilicity of the specific amine used.
Materials and Reagents
-
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (1.0 eq)
-
Amine (primary or secondary, 1.2 - 2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/EtOAc mixture)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Figure 2: General workflow for the synthesis of 5-amino-thiophene derivatives.
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMF (or DMSO) via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the starting material). Add the amine (1.2 eq) via syringe.
-
Causality Note: Anhydrous polar aprotic solvents are used to effectively dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.[10]
-
-
Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Causality Note: Heating provides the necessary activation energy for the nucleophilic attack, especially for less reactive amines. The optimal temperature should be determined empirically.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase is a 3:1 mixture of hexanes and ethyl acetate. The product spot should be more polar than the starting material. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Key Parameters and Optimization Insights
The success and efficiency of this SNAr reaction depend on several key factors.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Amine Nucleophile | Primary/Secondary Aliphatic: Generally more nucleophilic and react faster at lower temperatures. Primary/Secondary Aromatic (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. May require higher temperatures or longer reaction times. | The nucleophilicity of the amine is a primary driver of reaction rate. Steric hindrance around the nitrogen atom can also slow the reaction. For weakly nucleophilic amines, a stronger base like Cs₂CO₃ or a copper-catalyzed protocol could be explored, though often unnecessary for this activated substrate.[10][11] |
| Base | K₂CO₃, Cs₂CO₃, or excess amine (if liquid and inexpensive). | The reaction generates one equivalent of HCl, which will protonate the amine nucleophile, rendering it inactive. A base is required to neutralize this acid and regenerate the free amine. Cs₂CO₃ is more soluble in organic solvents and more basic than K₂CO₃, sometimes leading to faster reactions. |
| Solvent | DMF, DMSO, Dioxane, Acetonitrile (MeCN). | Polar aprotic solvents are ideal as they can stabilize the charged Meisenheimer intermediate without protonating the nucleophile. DMF and DMSO are excellent choices for their high boiling points and solvating power.[10] |
| Temperature | Room Temperature to 150 °C. | More reactive amines (e.g., piperidine, morpholine) may proceed at lower temperatures (60-80 °C), while less reactive ones (e.g., substituted anilines) will likely require higher temperatures (100-140 °C). |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Reagents (especially solvent) are not anhydrous. 4. Ineffective base. | 1. Increase the reaction temperature in 20 °C increments. 2. Increase reaction time. For very unreactive amines, consider alternative catalytic methods. 3. Ensure the use of anhydrous solvents and oven-dried glassware. 4. Switch to a stronger base like Cs₂CO₃. |
| Multiple Products / Side Reactions | 1. Reaction with the ester or sulfonamide group at very high temperatures. 2. Use of a di-amine leading to dimerization. | 1. Attempt the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. If using a diamine, use a large excess of the diamine to favor mono-substitution or use appropriate protecting group strategies. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Product has similar polarity to a byproduct. | 1. During workup, wash thoroughly with water and brine multiple times to remove DMF/DMSO. A final wash with a LiCl solution can be effective for DMF removal. 2. Try a different solvent system for column chromatography or consider purification by recrystallization or preparative HPLC. |
Conclusion
The reaction of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate with amines is a reliable and versatile method for synthesizing a wide array of 5-amino-thiophene derivatives. The highly activated nature of the thiophene core facilitates a straightforward SNAr reaction, making it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science research.[12][13] By carefully selecting the amine, base, and solvent, and by optimizing the reaction temperature, researchers can efficiently generate novel compounds for further investigation.
References
-
Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]
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Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
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Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]
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Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]
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Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [Link]
-
Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download. EduRev. [Link]
- Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. [Link]
-
2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. ChemBK. [Link]
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Application Note: A Robust, Validated Reverse-Phase HPLC Method for the Quantification of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Abstract
This document provides a detailed analytical procedure for the quantification of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a technique widely employed for the analysis of thiophene derivatives due to its robustness and reliability.[3] We present two optimized protocols—a primary isocratic method for routine quality control and a secondary gradient method for enhanced resolution of potential impurities. The causality behind critical methodological choices, from column and mobile phase selection to system suitability criteria, is thoroughly explained. This application note is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, providing a framework for a scientifically sound, self-validating analytical system compliant with ICH guidelines.[4][5][6]
Principle of the Analytical Method
The accurate quantification of pharmaceutical intermediates is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate contains a thiophene ring, which acts as a strong chromophore, making it ideally suited for analysis by HPLC with UV-Vis detection.
The core of this method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 or C8 alkyl-silica column) is used with a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).[3] Our analyte, being a moderately polar organic molecule, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, we can achieve effective retention and sharp, symmetrical peaks, allowing for precise and accurate quantification. The addition of an acid, such as phosphoric acid, to the mobile phase helps to suppress the ionization of any residual silanol groups on the column, leading to improved peak shape and reproducibility.[7]
Method Development: Rationale and Considerations
A robust analytical method is built on a foundation of logical, science-driven choices. The following section details the rationale for the selected parameters.
-
Column Selection: A C18 (ODS - Octadecylsilane) column was selected as the primary stationary phase. C18 columns are the workhorse of reverse-phase chromatography, offering high hydrophobicity and strong retentive power for a wide range of molecules, including heterocyclic compounds like thiophenes.[3][8] The standard dimensions (250 mm x 4.6 mm, 5 µm particle size) provide a balance of high efficiency (theoretical plates) and moderate backpressure, suitable for standard HPLC systems.[3]
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically provides lower backpressure and better peak shapes for many compounds. Its lower viscosity allows for faster analysis times if required.
-
Aqueous Phase: High-purity water is essential.[3]
-
pH Modifier: A small amount of phosphoric acid is added to the aqueous phase to maintain a consistent, low pH. This ensures that the analyte's ionization state is constant and minimizes interactions with the silica backbone of the stationary phase, thereby preventing peak tailing. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[3][7]
-
-
Detection Wavelength (λmax): The thiophene ring and associated functional groups in the analyte are expected to have a strong UV absorbance. Based on similar sulfonamide and thiophene-containing structures, a detection wavelength in the range of 254-265 nm is likely to provide high sensitivity.[8][9] For optimal performance, it is imperative to determine the analyte's absorbance maximum (λmax) by running a UV-Vis scan of a standard solution using the HPLC system's diode array detector (DAD) or a standalone spectrophotometer.
-
Sample and Standard Preparation: The analyte is reported to be soluble in organic solvents like DMSO and methanol but has limited aqueous solubility.[1][2] Therefore, the diluent for preparing standards and samples should mimic the mobile phase composition (e.g., Acetonitrile/Water 50:50 v/v) to ensure sample compatibility and prevent precipitation on the column.
Experimental Protocols
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or DAD |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), High-Purity Water, Phosphoric Acid (85%, ACS Grade) |
| Standards | Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate Reference Standard (Purity >98%) |
| Labware | Volumetric flasks (Class A), analytical balance, syringes, 0.45 µm syringe filters |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Filter and degas a solution of 0.1% Phosphoric Acid in high-purity water.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Sample/Standard Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile and high-purity water.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the sample expected to contain 25 mg of the analyte into a 50 mL volumetric flask. Add diluent to approximately 70% of the volume, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume. Pipette 5.0 mL of this solution into a new 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Protocol 1: Isocratic Method for Routine Analysis
This method is optimized for speed and simplicity, making it ideal for routine quality control and assay determination.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol 2: Gradient Method for Impurity Profiling
This method provides increased resolving power for separating the main analyte peak from closely eluting impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, the HPLC system must meet predefined performance criteria before sample analysis. Furthermore, the method itself must be validated for its intended purpose according to ICH guidelines.[4][5][6][10]
System Suitability Testing (SST)
Inject the Working Standard Solution five times. The results must conform to the following criteria before proceeding with any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Analytical Method Validation (per ICH Q2(R2))
A full validation of this method should be conducted before its implementation in a regulated environment.[11] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity and Range: Demonstrating a direct correlation between analyte concentration and the detector response over a defined range (e.g., 80-120% of the nominal concentration).[5][6]
-
Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies and expressed as percent recovery.[5]
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±2% in mobile phase organic content).
Visualized Workflows and Schematics
The following diagrams illustrate the logical flow of the analytical process and the key components of method validation.
Caption: General workflow for HPLC analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
Sources
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Application and Protocol Guide for the Visualization of Thiophene Compounds in Thin Layer Chromatography (TLC)
This comprehensive guide provides detailed protocols and expert insights for the effective visualization of thiophene-containing compounds using Thin Layer Chromatography (TLC). Thiophene and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science. Their accurate and sensitive detection on a TLC plate is paramount for monitoring reaction progress, assessing purity, and determining the optimal conditions for larger-scale purification. This document is intended for researchers, scientists, and professionals in drug development who seek to move beyond basic procedures to a deeper, mechanistic understanding of TLC visualization techniques.
Foundational Principles: Why TLC is a Powerful Tool for Thiophene Analysis
Thin Layer Chromatography is an indispensable, rapid, and cost-effective analytical technique.[1][2] Its principle lies in the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][3][4] The mobile phase ascends the plate via capillary action, and as it passes over the spotted sample, a competitive equilibrium is established for each compound.[2][5] Compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase travel further up the plate.[1][2] This separation is quantified by the Retention Factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][6][7] An optimal Rf value for good separation is typically between 0.3 and 0.7.[8]
For thiophene derivatives, which are often colorless, the final and most critical step is visualization. The choice of visualization method is not arbitrary; it depends on the chemical nature of the thiophene derivative and any functional groups it may possess.
The TLC Workflow: A Step-by-Step Overview
A successful TLC analysis follows a systematic workflow. Each step is critical for achieving clear and reproducible results.
Figure 1: A generalized workflow for Thin Layer Chromatography, from initial preparation to final analysis.
Visualization Techniques for Thiophene Compounds
The aromatic and electron-rich nature of the thiophene ring, along with the potential for various functional groups, allows for several effective visualization methods. These can be broadly categorized as non-destructive and destructive techniques.[9][10]
Non-Destructive Method: UV Light
This should always be the first method attempted as it does not alter the chemical structure of the compounds on the plate.[9][10]
-
Principle of Action : Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows bright green under short-wave UV light (254 nm).[9][11][12] Thiophene rings, being aromatic and conjugated systems, strongly absorb UV light at this wavelength.[9] This absorption quenches the fluorescence of the indicator, causing the compound to appear as a dark purple or black spot against the bright green background.[9][11][13][14]
-
Expert Insight : While excellent for many thiophenes, UV visualization is dependent on the compound possessing a UV-active chromophore. Simple, non-conjugated thiophenes might show weak absorbance. Conversely, highly conjugated polythiophenes may be visible even under long-wave UV (365 nm), sometimes fluorescing as bright spots.[9][11]
-
Protocol :
-
After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp in a darkened environment.
-
Observe the plate for dark spots against the green fluorescent background.
-
With a pencil, lightly circle any visible spots, as they will disappear once the UV light is removed.[11]
-
Figure 2: Mechanism of UV shadowing on a fluorescent TLC plate.
Destructive Methods: Chemical Stains
If UV light fails to visualize the spots, or for confirmation, chemical stains are employed. These methods involve a chemical reaction and are therefore destructive.[9] Application is typically done by briefly dipping the plate into the stain solution or by spraying, followed by gentle heating with a heat gun to facilitate the reaction.[9]
-
Principle of Action : This is a powerful oxidizing agent.[15] The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable functional groups to manganese dioxide (MnO₂), a brownish-yellow precipitate.[15] The thiophene ring itself, being electron-rich, and any oxidizable substituents (e.g., alcohols, aldehydes, alkyl chains) will react. This results in the appearance of yellow-brown spots on a purple or pink background.[16] Alkenes and alkynes react very readily.[16]
-
When to Use It : An excellent, highly sensitive, and general-purpose stain for a wide variety of organic compounds, including many thiophene derivatives.[15][16] It is particularly useful for compounds that are not UV-active.
-
Protocol :
-
Preparation : Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[16][17] Store in a sealed, light-protected container.
-
Staining : After the developed TLC plate is dry, dip it quickly into the permanganate solution using forceps.
-
Development : Remove the plate, let the excess stain drip off, and gently warm with a heat gun. Yellow to brown spots will appear against the purple background. Avoid overheating, which can cause the entire plate to turn brown.[15]
-
-
Principle of Action : Iodine vapor is a semi-destructive method that is particularly effective for unsaturated and aromatic compounds.[18][19] Iodine molecules (I₂) form a temporary, colored complex with the electron-rich pi system of the thiophene ring.[9] This interaction results in the appearance of yellow to dark brown spots on a light brown background.[9][18]
-
Expert Insight : This method is very simple and generally applicable. However, the spots are often transient and will fade as the iodine sublimes off the plate.[11][19] It is crucial to circle the spots with a pencil immediately after visualization.
-
Protocol :
-
Preparation : Place a few crystals of solid iodine into a sealed TLC chamber or a wide-mouthed jar. A small amount of silica gel can be added to create a more uniform vapor environment.[9][19]
-
Staining : Place the dried TLC plate into the chamber and close the lid.
-
Development : Allow the plate to sit in the iodine vapor for a few minutes until brownish spots become visible against a lighter brown background.[9][20]
-
Remove the plate and immediately circle the spots with a pencil.
-
-
Principle of Action : PMA is a general-purpose stain that works by oxidizing the analyte. The phosphomolybdic acid, which is yellow-green, is reduced to molybdenum blue upon reaction with organic compounds.[9] This produces dark blue or green spots upon heating.[9] It is effective for a wide range of functional groups.[9]
-
When to Use It : A good alternative to permanganate, offering high sensitivity. It is considered a universal stain by many practitioners.[9][16]
-
Protocol :
-
Preparation : Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[17][21] Store in a light-protected container.
-
Staining : Quickly dip the dried TLC plate into the PMA solution.
-
Development : Remove the plate and heat it with a heat gun. Blue-green spots will appear on a light green-yellow background. Vigorous heating is often required.[9]
-
-
Principle of Action : This is a more specific, classic test for thiophenes known as the "indophenine reaction". In the presence of concentrated sulfuric acid, the carbonyl group of isatin undergoes an electrophilic substitution reaction with the electron-rich C2 position of the thiophene ring. This condensation reaction forms a highly conjugated indophenine dye, which is intensely colored.
-
Expert Insight : This is a highly sensitive and specific method for detecting thiophenes, especially those with an unsubstituted position adjacent to the sulfur atom. The color of the resulting spot (often blue or violet) can sometimes be characteristic of the specific thiophene derivative. Due to the use of concentrated sulfuric acid, this reagent is highly corrosive and must be handled with extreme care in a fume hood.
-
Protocol :
-
Preparation : Prepare a solution of 0.4 g of isatin in 100 mL of concentrated sulfuric acid. Handle with extreme caution.
-
Staining : In a fume hood, spray the dried TLC plate with the isatin solution.
-
Development : Color may develop at room temperature, but gentle heating (e.g., 120°C for a few minutes) can induce or change the colors of the spots.
-
Data Summary and Interpretation
The primary quantitative data from a TLC experiment is the Rf value. It is crucial to select a mobile phase that provides good separation.
Table 1: Common Mobile Phases for Thiophene Derivatives
| Polarity of Thiophene Derivative | Recommended Starting Solvent System | Rationale |
| Non-polar (e.g., simple alkylthiophenes) | 5% Ethyl Acetate in Hexane, or 100% Hexane | Minimizes interaction with the polar silica gel, allowing the compound to move up the plate.[22] |
| Intermediate Polarity | 10-50% Ethyl Acetate in Hexane | A versatile system where polarity can be fine-tuned by adjusting the solvent ratio to achieve optimal Rf values.[22][23] |
| Polar (e.g., thiophenes with -COOH, -OH) | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | The polar solvent effectively competes with the silica gel for the analyte, allowing polar compounds to migrate.[22] |
Table 2: Summary of Visualization Techniques
| Visualization Method | Principle | Target Compounds | Appearance | Pros | Cons |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic, conjugated systems | Dark spots on green background | Non-destructive, rapid | Only works for UV-active compounds |
| Iodine Vapor | Complexation | Unsaturated, aromatic compounds | Brown spots on light brown background | General, simple | Spots are often temporary, semi-destructive |
| Potassium Permanganate | Oxidation | Most organic compounds (alkenes, alcohols, etc.) | Yellow-brown spots on purple background | Highly sensitive, universal | Destructive, background can darken if overheated |
| Phosphomolybdic Acid | Oxidation-Reduction | Most organic compounds | Blue-green spots on yellow-green background | Highly sensitive, universal | Destructive, requires significant heating |
| Isatin/H₂SO₄ | Electrophilic Substitution | Thiophene rings | Blue, violet, or other colored spots | Highly sensitive and specific for thiophenes | Destructive, uses highly corrosive reagent |
Conclusion and Best Practices
The successful visualization of thiophene compounds on TLC plates is a multi-step process that combines proper chromatographic technique with a judicious choice of detection method. Always begin with non-destructive UV visualization before proceeding to chemical stains. For general screening, potassium permanganate offers excellent sensitivity. For specific confirmation of a thiophene ring, the isatin/sulfuric acid stain is a powerful, albeit hazardous, tool. By understanding the chemical principles behind each visualization technique, researchers can confidently and accurately analyze their thiophene-containing samples, accelerating progress in their research and development endeavors.
References
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Wikipedia. (2024). Thin-layer chromatography. Retrieved from [Link]
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Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
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Microbe Online. (2022, May 17). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). TLC stains. Retrieved from [Link]
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Chemistry For Everyone. (2025, March 16). What Is The Importance Of RF Value In Chromatography? Retrieved from [Link]
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BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from [Link]
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Curly Arrow. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain. Retrieved from [Link]
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Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]
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Chang Bioscience. (n.d.). Detetion of DNA in PAGE --- UV shadowing. Retrieved from [Link]
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Strategic Derivatization of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate: A Modular Approach for Bioassay Library Generation
An Application Note for Drug Discovery Professionals
Abstract
The thiophene sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate represents a versatile starting material, primed for structural diversification to explore structure-activity relationships (SAR). This application note provides a detailed, field-proven guide for the strategic derivatization of this core molecule via amide coupling. We explain the causality behind the chosen synthetic route, from the initial saponification of the methyl ester to the robust activation of the resulting carboxylic acid and its subsequent coupling with a diverse range of amines. Comprehensive, step-by-step protocols for synthesis, purification, and characterization are provided to ensure scientific integrity and reproducibility. Furthermore, we outline a representative high-throughput screening protocol for evaluating the synthesized library in a biochemical kinase assay, complete with data analysis workflows and a discussion on interpreting SAR data. This guide is designed to empower researchers, scientists, and drug development professionals to efficiently generate and evaluate novel compound libraries, accelerating the hit-to-lead optimization process.
Introduction: The Thiophene Sulfonamide Scaffold
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a valuable chemical intermediate, primarily due to its thiophene core and sulfonamide moiety.[4][5] The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its role in the development of "sulfa drugs" and a wide array of other therapeutic agents.[6][7] More recently, the N-acylsulfonamide group, which can be formed through derivatization of our core molecule, has gained significant interest as a bioisostere for carboxylic acids.[8][9] These groups share similar pKa values and hydrogen bonding capabilities, allowing them to mimic the interactions of carboxylic acids with biological targets while often improving cell permeability and metabolic stability.
Derivatization of the methyl ester at the C2 position of the thiophene ring is a powerful strategy. It allows for the systematic introduction of diverse chemical functionalities, creating a library of analogs from a single, reliable starting material. This approach is fundamental to medicinal chemistry for probing the chemical space around a core scaffold to identify key interactions with a biological target and build a robust SAR.[10]
Rationale and Strategic Overview
The primary reactive handle on the core molecule for generating diversity is the methyl ester. Direct aminolysis of this ester is generally inefficient. A more robust and versatile strategy involves a two-step process:
-
Saponification: The methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This intermediate is stable and serves as the direct precursor for the subsequent coupling reaction.
-
Amide Coupling: The carboxylic acid is "activated" using a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. This reaction forms a stable amide bond and is compatible with a vast array of commercially available primary and secondary amines, enabling extensive library generation.
This modular approach provides excellent control over the final product and is highly amenable to both small-scale synthesis and larger library production.
Caption: Synthetic strategy for library generation.
Detailed Synthesis and Characterization Protocols
Protocol 1: Saponification of the Methyl Ester
This protocol details the conversion of the starting material to its carboxylic acid derivative, the key precursor for amide coupling.
Materials:
-
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). A typical concentration is 0.1-0.2 M.
-
Addition of Base: Add LiOH·H₂O (1.5–2.0 eq) to the stirring solution at room temperature. The use of lithium hydroxide is often preferred over sodium hydroxide due to the better solubility of lithium salts in organic co-solvents.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up (Quench & Acidification): Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 by the slow addition of 1 M HCl while stirring in an ice bath. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid.[11] The product is often sufficiently pure for the next step, but can be further purified by recrystallization if necessary.
Protocol 2: General Amide Coupling using EDC/NHS
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) for efficient amide bond formation.[12] EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification.[13] NHS is added to form a more stable active ester intermediate, which reduces the potential for side reactions and racemization, particularly with chiral amines.[14]
Materials:
-
5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid (from Protocol 1)
-
Amine (primary or secondary, 1.0–1.2 eq)
-
EDC hydrochloride (1.2 eq)
-
NHS (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq, optional, use if amine is provided as a salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
5% aqueous Lithium Chloride (LiCl, for DMF work-up)
-
Brine
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a flask under a nitrogen atmosphere. Add NHS (1.2 eq) followed by EDC (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the NHS-activated ester.
-
Amine Coupling: Add the desired amine (1.0–1.2 eq) to the activated acid solution. If the amine is an HCl or TFA salt, add DIPEA (2.0 eq) to act as a non-nucleophilic base.
-
Reaction Monitoring: Let the reaction stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
If using DCM: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
If using DMF: Dilute the reaction mixture with ethyl acetate. Wash several times with 5% aqueous LiCl to remove the DMF, followed by washes with saturated NaHCO₃ and brine.[12]
-
-
Purification: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel to yield the final derivative.
Caption: Amide coupling workflow via an NHS active ester.
Protocol 3: Analytical Characterization of Derivatives
To ensure the trustworthiness of biological data, every synthesized compound must be rigorously characterized for identity and purity.
-
LC-MS Analysis:
-
Dissolve a small sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Inject onto a C18 reverse-phase column.
-
Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺) in the mass spectrum.
-
Assess purity by integrating the peak area at a suitable wavelength (e.g., 254 nm) in the UV chromatogram. Purity should ideally be >95% for bioassay screening.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the structure by verifying the presence of signals corresponding to the core scaffold and the newly introduced amine moiety, and the disappearance of the carboxylic acid proton signal.
-
Application in Bioassays: A High-Throughput Screening Example
The generated library of amide derivatives is now ready for biological evaluation. Here, we describe a typical workflow for screening these compounds against a protein kinase, a common target class for sulfonamide-containing inhibitors.[15][16]
Protocol 4: Biochemical Kinase Inhibition HTS Assay
This protocol outlines a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to measure the inhibitory activity of the synthesized compounds.
Materials:
-
Kinase enzyme, substrate peptide, and ATP
-
Assay buffer (specific to the kinase)
-
Test compounds dissolved in 100% DMSO (10 mM stock)
-
Positive control inhibitor (known inhibitor of the kinase)
-
Negative control (DMSO vehicle)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well, low-volume, white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Create intermediate compound plates by serially diluting the 10 mM stock solutions in DMSO. Using an acoustic liquid handler, transfer nanoliter volumes of compounds, positive control, and DMSO vehicle into the 384-well assay plates. This results in the final desired assay concentrations (e.g., a single high concentration of 10 µM for primary screening).
-
Enzyme/Substrate Addition: Prepare a kinase/substrate solution in the appropriate assay buffer. Dispense this solution into the assay plates containing the compounds.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to the plates to start the kinase reaction. The final volume might be 5-10 µL.
-
Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination & Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.
Caption: High-throughput screening workflow for kinase inhibitors.
Data Analysis and Presentation
-
Calculate Percent Inhibition: The raw luminescence data is normalized using the positive (0% activity) and negative (100% activity) controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))
-
-
Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) in the primary screen are identified as "hits."
-
Dose-Response and IC₅₀ Determination: Hits are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value), which is the concentration required to inhibit 50% of the enzyme's activity.
Table 1: Representative Screening and SAR Data
| Compound ID | R-Group (from Amine) | % Inhibition @ 10 µM | IC₅₀ (µM) |
| Core-Acid | -OH | < 5% | > 100 |
| DERIV-001 | -NH-CH₃ (Methylamine) | 15% | 85.2 |
| DERIV-002 | -N(CH₃)₂ (Dimethylamine) | 12% | 91.5 |
| DERIV-003 | -NH-benzyl (Benzylamine) | 78% | 8.3 |
| DERIV-004 | -NH-(4-fluorobenzyl) | 92% | 1.1 |
| DERIV-005 | -NH-cyclohexyl | 65% | 12.7 |
| DERIV-006 | Morpholine | 45% | 33.6 |
Field-Proven Insights: Building the Structure-Activity Relationship (SAR)
The data presented in Table 1, though hypothetical, allows for the development of an initial SAR model, demonstrating the value of this derivatization strategy.
-
Essentiality of Derivatization: The core carboxylic acid is inactive, confirming that the amide derivatives are the active species.
-
Small Aliphatic Groups: Small, simple amines like methylamine (DERIV-001) and dimethylamine (DERIV-002) confer only weak activity, suggesting these groups are too small to make meaningful contact with the target.
-
Aromatic Groups are Favorable: The significant jump in potency with the benzylamine derivative (DERIV-003) indicates a favorable interaction with an aromatic or hydrophobic pocket in the kinase active site.
-
Exploring the Aromatic Pocket: The addition of a fluorine atom to the benzyl ring (DERIV-004) results in a nearly 8-fold increase in potency. This is a classic medicinal chemistry finding, suggesting a specific favorable interaction (e.g., hydrogen bond or dipole interaction) with the fluorine atom or that the electron-withdrawing nature of the fluorine improves the binding pose.
-
Bulky Aliphatic Groups: The cyclohexyl group (DERIV-005) is more potent than small alkyl groups but less potent than the benzyl group, refining our understanding of the size and nature of the binding pocket—it appears to favor flat, aromatic rings over bulky, saturated ones.
-
Polar Groups: The morpholine derivative (DERIV-006) shows moderate activity. The oxygen atom in the morpholine ring could act as a hydrogen bond acceptor, but its overall potency suggests this interaction may be less optimal or that the polarity reduces favorable hydrophobic interactions.
Caption: Logical flow from synthesis to SAR-driven design.
Conclusion
The derivatization of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate via saponification and subsequent amide coupling is a highly effective and modular strategy for generating novel compound libraries for biological screening. The protocols outlined herein are robust, reproducible, and provide a clear path from synthesis to actionable biological data. By systematically exploring the chemical space around this privileged scaffold, researchers can rapidly develop valuable structure-activity relationships, paving the way for the discovery of new therapeutic agents.
References
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Abstract
This document provides a detailed technical guide for the scale-up synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical manufacturing.[1][2] The guide is designed for researchers, chemists, and process development professionals, offering an in-depth analysis of a robust synthetic route. It moves beyond a standard laboratory procedure to address the critical considerations for transitioning from bench-scale to pilot or manufacturing scale. Key topics include a justified route selection, detailed step-by-step protocols, management of process safety, and strategies for purification and in-process control. The causality behind experimental choices is explained to provide a framework for troubleshooting and optimization in a drug development setting.
Introduction and Strategic Overview
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry. Thiophene-based structures are integral components in numerous pharmaceuticals and agrochemicals due to their unique electronic properties and ability to act as bioisosteres of benzene rings.[][4][5] The target molecule serves as a crucial building block, and its efficient, safe, and scalable synthesis is paramount for the economic viability of any corresponding active pharmaceutical ingredient (API).
The primary challenges in scaling up the synthesis of polysubstituted heterocycles like this involve controlling regioselectivity, managing hazardous reagents and reaction conditions, and developing robust isolation procedures that avoid costly chromatographic purifications.[6] This guide proposes a convergent and logical synthetic pathway designed to address these challenges head-on.
Retrosynthetic Analysis and Route Selection
A critical first step in process development is selecting a synthetic route that is not only feasible on a small scale but also amenable to large-scale production. The chosen strategy should prioritize readily available starting materials, minimize the number of synthetic steps, and avoid problematic reagents where possible.
The retrosynthetic analysis below outlines a practical approach, disconnecting the target molecule at its most synthetically accessible bonds—the sulfonamide and the ester.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic strategy is advantageous for several reasons:
-
Convergent Approach: It builds complexity on a pre-formed thiophene ring, which is a common industrial starting point.[7]
-
Key Intermediate: It proceeds through Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a versatile electrophile.[2] The stability and handling of such heteroaromatic sulfonyl chlorides are critical but manageable process considerations.[8]
-
Control of Regiochemistry: Introducing substituents in this order—chlorination followed by sulfamoylation—provides excellent regiochemical control, which is a common challenge in thiophene chemistry.
Detailed Synthesis Protocols and Scale-Up Considerations
This section details the forward synthesis, providing both a laboratory-scale protocol and the critical analysis required for successful scale-up.
Step 1: Electrophilic Chlorination of Methyl 3-aminothiophene-2-carboxylate
The first step involves the regioselective chlorination of the thiophene ring at the C5 position, which is activated by the electron-donating amino group.
Laboratory Protocol:
-
To a solution of Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in acetonitrile (10 vol), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for completion by HPLC or TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, Methyl 3-amino-5-chlorothiophene-2-carboxylate, can often be used in the next step without further purification or can be recrystallized from an isopropanol/water mixture. A similar synthesis is detailed in patent literature.[9][10]
Scale-Up Considerations:
-
Reagent Selection: While NCS is effective, its cost can be a factor at scale. Alternative chlorinating agents like sodium hypochlorite have been used for chlorinating thiophenes, but may require more rigorous process optimization to control selectivity.[11][12] For initial scale-up, NCS remains a reliable choice due to its high selectivity and predictable performance.
-
Thermal Hazard & Control: The reaction is mildly exothermic. Portion-wise addition of NCS at a controlled temperature is crucial to prevent temperature spikes that could lead to side product formation. A well-calibrated reactor cooling system is essential.
-
Solvent Selection: Acetonitrile is a good choice for its ability to dissolve the starting materials and its appropriate boiling point. On a large scale, solvent recovery and recycling must be considered. Dichloromethane is another potential solvent but carries greater environmental and health concerns.
-
Work-up & Isolation: Direct isolation of the product via crystallization after quenching is the preferred method at scale, as it eliminates the need for lengthy extractions and a separate purification step. The development of a robust crystallization procedure is a critical process development goal.
Step 2: Synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate via Diazotization
This transformation converts the amino group into a highly reactive sulfonyl chloride via a diazonium salt intermediate. This is the most hazardous step of the sequence and requires strict process controls.
Laboratory Protocol:
-
Suspend Methyl 3-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in a mixture of acetic acid (5 vol) and propionic acid (5 vol).
-
Cool the suspension to 0-5 °C. Add concentrated hydrochloric acid (3.0 eq).
-
Add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the internal temperature below 5 °C. Stir for 1 hour.
-
In a separate reactor, prepare a solution of copper(I) chloride (0.1 eq) in acetic acid saturated with sulfur dioxide gas.
-
Transfer the cold diazonium salt solution to the SO2/CuCl solution, maintaining the temperature below 10 °C.
-
Allow the reaction to stir for 2-3 hours, monitoring for completion by HPLC.
-
Carefully quench the reaction by pouring it onto an ice/water mixture.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. This aqueous process often yields a product of sufficient purity for the next step.[13]
Scale-Up Considerations:
-
Process Safety: This is the most critical aspect.
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated or allowed to warm. The process must be designed to use the salt in-situ and maintain strict temperature control throughout its existence.
-
Gas Evolution: Both the diazotization (NOx) and the subsequent reaction (N2) produce significant volumes of gas. The reactor must be adequately vented to handle the off-gassing safely.
-
Exotherm Control: Both steps are highly exothermic. Slow, controlled addition rates and high-efficiency reactor cooling are non-negotiable. Process safety testing (e.g., using Reaction Calorimetry) is mandatory before scaling up to determine the thermal profile and potential for runaway reactions.
-
-
Reagent Handling: Sulfur dioxide is a toxic, corrosive gas. A closed-system gas introduction setup is required. Sodium nitrite is a strong oxidizer and should be handled accordingly.
-
Isolation: The "drown-out" or precipitation of the sulfonyl chloride by quenching into water is an effective and scalable isolation technique.[13] However, sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid. The quench and filtration must be performed efficiently and at a low temperature to minimize yield loss.
Step 3: Sulfonamide Formation with Methylamine
The final step is a nucleophilic substitution reaction on the sulfonyl chloride with methylamine to form the target molecule.
Laboratory Protocol:
-
Dissolve the crude Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (10 vol).
-
Cool the solution to 0-5 °C.
-
Add a solution of methylamine (2.2 eq, e.g., 40% in water or 2.0 M in THF) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by HPLC.
-
Upon completion, add water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess methylamine, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) to yield Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate as a solid.
Scale-Up Considerations:
-
Reagent Form: Methylamine is a gas at room temperature. At scale, it is typically handled as a solution in water or an organic solvent. The choice of solvent can impact the work-up procedure. Using an anhydrous solution (e.g., in THF or ethanol) can simplify the process by avoiding a biphasic system.
-
Stoichiometry and Base: Two equivalents of methylamine are theoretically required—one to form the sulfonamide and one to neutralize the HCl byproduct. Using a slight excess (2.2 eq) ensures the reaction goes to completion. Alternatively, 1.1 eq of methylamine can be used with 1.1 eq of a tertiary amine base like triethylamine to act as an acid scavenger. This can be more cost-effective and simplify the work-up.
-
Purification: Crystallization is the only industrially viable purification method for the final product. Significant effort should be dedicated to developing a scalable crystallization process that delivers the target molecule with the required purity, crystal form, and particle size distribution.
-
In-Process Controls (IPCs): HPLC is the ideal tool to monitor the progress of all reaction steps. IPCs should be established to define reaction completion, ensuring batch-to-batch consistency and preventing the carry-over of unreacted intermediates.
Process Flow and Critical Parameter Summary
A successful scale-up campaign relies on identifying and controlling the parameters that most significantly impact yield, purity, and safety. The workflow below highlights these critical points.
Caption: Process flow diagram with critical control points.
Table 1: Summary of Key Process Parameters
| Parameter | Step 1: Chlorination | Step 2: Diazotization/Sulfonylation | Step 3: Amination |
| Key Reagents | NCS | NaNO₂, SO₂, CuCl | Methylamine |
| Solvent | Acetonitrile | Acetic Acid / Propionic Acid | THF / Dichloromethane |
| Temperature (°C) | 0-5 (addition), RT (reaction) | < 5 (diazotization), < 10 (reaction) | < 10 (addition), RT (reaction) |
| Critical Control | Exotherm during NCS addition | Strict temperature control, gas venting | Control of exotherm, final purity |
| In-Process Control | HPLC for starting material consumption | HPLC for diazonium consumption | HPLC for sulfonyl chloride consumption |
| Typical Yield | 90-95% | 75-85% | 85-90% |
| Isolation Method | Extraction or direct use | Precipitation / Filtration | Crystallization |
Safety and Hazard Analysis
The proposed synthetic route involves several hazardous reagents and conditions that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
N-Chlorosuccinimide (NCS): An irritant and oxidizing agent. Handle in a well-ventilated area, wearing standard PPE (lab coat, gloves, safety glasses).
-
Sodium Nitrite: A strong oxidizer. Do not mix with acidic materials without proper temperature control, as it can release toxic NOx gases.
-
Sulfonyl Chlorides: Corrosive and highly reactive with water and other nucleophiles.[14][15] Inhalation can cause severe respiratory irritation. All handling must be done in a fume hood with appropriate acid-resistant gloves.
-
Diazotization: This is the most significant hazard. The risk of explosion requires strict adherence to temperature limits and preventing the isolation of the diazonium intermediate. All scale-up work must be preceded by a thorough process safety review and appropriate calorimetric studies.
-
Methylamine: A flammable and corrosive gas/solution with a strong odor. Use in a well-ventilated area or fume hood.
Conclusion
The synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate can be successfully and safely scaled by implementing a process-oriented mindset. The outlined three-step sequence starting from Methyl 3-aminothiophene-2-carboxylate is robust and utilizes common industrial transformations. Success at scale hinges on a deep understanding of the reaction mechanisms, meticulous control of critical process parameters—especially temperature during the hazardous diazotization step—and the development of a non-chromatographic final purification method. By following the principles and protocols detailed in this guide, development teams can efficiently transition this synthesis from the laboratory to production.
References
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Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. [Link]
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Organic Chemistry Portal. Synthesis of thiophenes. [Link]
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Research and Reviews: A Journal of Pharmaceutical Science. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
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MDPI. (2024). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. [Link]
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ChemBK. 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. [Link]
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ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
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PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides.... [Link]
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NIH National Library of Medicine. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]
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ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
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ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... Organic Process Research & Development. [Link]
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Royal Society of Chemistry. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Anti-Inflammatory Agents
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents. Moving beyond a simple recitation of steps, this guide delves into the rationale behind experimental design, the selection of therapeutic targets, and the validation of synthesized compounds through robust in vitro and in vivo protocols. Our focus is on empowering researchers to not only execute these methods but to understand the intricate science that underpins them.
The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a vital component of the immune response, a protective mechanism against infection and injury.[1] However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases, a major global health burden encompassing conditions like rheumatoid arthritis, inflammatory bowel disease, cancer, and cardiovascular disorders.[2][3][4]
Current mainstays of anti-inflammatory therapy, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use.[1][5] This clinical limitation drives the urgent need for new therapeutic agents with improved efficacy, selectivity, and safety profiles.[4][6] The modern approach to this challenge is rooted in target-based drug discovery, which involves identifying key molecular players in the inflammatory cascade and designing small molecules to modulate their activity.[7][8]
Foundational Pillars: Key Inflammatory Signaling Pathways & Targets
A rational drug design strategy begins with a deep understanding of the molecular pathways that initiate and perpetuate inflammation. Several interconnected signaling networks serve as high-value targets for therapeutic intervention.
The NF-κB Signaling Pathway: The Master Regulator
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα.[11] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[11] This frees NF-κB to translocate to the nucleus and activate gene transcription, amplifying the inflammatory response.[12] Its central role makes it a highly attractive, albeit complex, target for anti-inflammatory drug development.[10]
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPKs are a family of serine-threonine kinases that relay extracellular signals to intracellular targets, regulating processes like cell proliferation, stress response, and inflammation.[13][14] The three major subfamilies implicated in inflammation are p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK).[14] These kinases operate in a three-tiered cascade (MAP3K -> MAP2K -> MAPK) and are activated by inflammatory cytokines and cellular stress.[15][16] Once activated, they phosphorylate transcription factors and other proteins, leading to the production of inflammatory mediators.[17]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary mechanism for cytokine signaling.[18] This pathway is integral to the pathogenesis of numerous inflammatory and autoimmune diseases.[19] Upon a cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[20] The recruited STATs are then phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and function as transcription factors for inflammatory genes.[21] Small molecule JAK inhibitors (Jakinibs) have emerged as a successful therapeutic class, validating this pathway as a key target.[18][22]
Other Critical Targets
-
Cyclooxygenase (COX) Enzymes: NSAIDs exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[23] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation.[23] This distinction forms the basis for developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[24]
-
NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system.[2] Upon activation by various stimuli, it triggers the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[25][26] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime target for novel inhibitors.[27][28]
Synthetic Protocols for Novel Anti-Inflammatory Agents
The following protocols are illustrative examples of synthetic strategies targeting key inflammatory pathways. They are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of a Selective COX-2 Inhibitor (Celecoxib Analog)
Rationale: This protocol describes the synthesis of a 1,5-diarylpyrazole, a core scaffold found in selective COX-2 inhibitors like Celecoxib.[24] The strategy relies on the key structural features for selectivity: a central heterocyclic ring and a para-sulfonamide group on one of the phenyl rings, which can fit into the distinct side pocket of the COX-2 active site.[23]
Step-by-Step Methodology:
-
Step 1: Synthesis of the Diketone Intermediate.
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 4-methylacetophenone (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl trifluoroacetate (1.1 eq) dropwise while maintaining the temperature below 30°C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diketone intermediate.
-
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction. The strong base (NaOEt) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the electrophilic carbonyl of the trifluoroacetate ester.
-
-
Step 2: Cyclocondensation to Form the Pyrazole Ring.
-
Dissolve the diketone intermediate (1.0 eq) from Step 1 in ethanol.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).
-
Reflux the mixture for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Causality: This is a classic Knorr pyrazole synthesis. The hydrazine nucleophilically attacks one of the carbonyls of the diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
-
-
Step 3: Purification and Characterization.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
-
Protocol 2: Synthesis of an NLRP3 Inflammasome Inhibitor
Rationale: This protocol outlines a general approach for synthesizing an acrylamide-based NLRP3 inhibitor, a scaffold present in several potent inhibitors like MCC950. The key pharmacophore involves a central core linked to an acrylamide moiety, which is crucial for binding to the NLRP3 protein.
Step-by-Step Methodology:
-
Step 1: Formation of the Acrylamide Moiety.
-
Dissolve a substituted aniline derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq).
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) to yield the acrylamide intermediate.
-
Causality: The nucleophilic amine of the aniline attacks the highly electrophilic carbonyl carbon of the acyl chloride in a standard nucleophilic acyl substitution reaction to form the stable amide bond. The base is required to neutralize the HCl byproduct.
-
-
Step 2: Introduction of the Second Pharmacophore.
-
This step is highly dependent on the specific inhibitor being synthesized. It often involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to connect the acrylamide intermediate to another aromatic or heterocyclic system.
-
Example (Suzuki Coupling): If the aniline in Step 1 contained a bromo-substituent, dissolve the resulting bromo-acrylamide intermediate (1.0 eq) and a suitable boronic acid derivative (1.2 eq) in a solvent mixture like dioxane/water.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final compound via column chromatography or preparative HPLC.
-
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the two aromatic fragments.
-
-
Step 3: Final Characterization.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS. Assess purity by HPLC.
-
In Vitro Evaluation: Screening for Biological Activity
Initial screening in a controlled, cell-free, or cell-based environment is a rapid and cost-effective method to determine the biological activity and mechanism of action of newly synthesized compounds.[1]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This fluorometric assay determines the potency and selectivity of a compound by measuring its ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified ovine COX-1 and COX-2 enzymes, heme cofactor, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP) according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Assay Procedure (in a 96-well plate):
-
Add assay buffer to each well.
-
Add the enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compound dilutions or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control. Add DMSO for vehicle control.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.
-
-
Data Acquisition: Read the fluorescence (Ex/Em ≈ 535/590 nm) every minute for 10-20 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus log[inhibitor concentration] and use a non-linear regression model to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Selectivity Index (SI): Calculate the SI as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Protocol 4: NLRP3 Inflammasome Inhibition Assay in Macrophages
Rationale: This cell-based assay measures the ability of a compound to inhibit the NLRP3 inflammasome, using the release of the cytokine IL-1β as the primary readout.
Step-by-Step Methodology:
-
Cell Culture: Culture mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) in appropriate media. Plate cells in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3 components.
-
Inhibitor Treatment: Remove the LPS-containing media. Add fresh media containing serial dilutions of the test compound or a known NLRP3 inhibitor (e.g., MCC950) and incubate for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) or nigericin (10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value as described in Protocol 3. A parallel cytotoxicity assay (e.g., MTT or LDH) must be run to ensure that the observed inhibition is not due to cell death.[6]
| Compound ID | Target | In Vitro IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| SYN-101 | COX-1 | 15.2 | 0.03 |
| COX-2 | 0.45 | ||
| SYN-102 | COX-1 | >100 | >500 |
| COX-2 | 0.19 | ||
| Celecoxib | COX-1 | 7.6 | 190 |
| (Reference) | COX-2 | 0.04 | |
| SYN-201 | NLRP3 | 0.30 | N/A |
| MCC950 | NLRP3 | 0.015 | N/A |
| (Reference) |
In Vivo Evaluation: Assessing Efficacy in Living Systems
Promising lead compounds identified through in vitro screening must be evaluated in animal models of inflammation to assess their efficacy, pharmacokinetics, and safety in a complex biological system.[5][29]
Protocol 5: Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and highly reproducible model of acute inflammation used for the primary in vivo screening of anti-inflammatory drugs.[30] Carrageenan injection induces a biphasic inflammatory response characterized by edema (swelling).
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.[30]
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (w/v in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at time 0).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Treatment Group | Dose (mg/kg) | Mean Edema Inhibition at 3h (%) |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | 65.4% |
| SYN-102 | 10 | 35.1% |
| 30 | 58.9% | |
| 100 | 72.3% |
Conclusion
The discovery of novel anti-inflammatory agents is a multifaceted process that requires a synergistic application of rational drug design, synthetic organic chemistry, and rigorous biological evaluation. By understanding the core inflammatory pathways, researchers can design and synthesize targeted molecules. The systematic application of the detailed in vitro and in vivo protocols described herein provides a robust framework for identifying and validating promising lead candidates, moving them one step closer to potential clinical application. This integrated approach, grounded in scientific causality, is essential for expanding the therapeutic arsenal against the vast spectrum of inflammatory diseases.
References
- Advances in anti-inflamm
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in bioscience (Landmark edition), 15, 641–655. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
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Baldwin, A. G., McCarthy, D. A., & Brough, D. (2018). Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome. Molecules (Basel, Switzerland), 23(2), 478. [Link]
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The Strategic Role of Intermediates in the Development of Bioactive Molecules
Introduction: The Unsung Heroes of Drug Discovery
In the intricate process of drug discovery and development, the final bioactive molecule—the Active Pharmaceutical Ingredient (API)—often takes center stage. However, the journey from a conceptual chemical entity to a life-saving therapeutic is paved with a series of crucial, often-overlooked molecules known as intermediates . These compounds are the essential building blocks and stepping stones in the multi-step synthesis of APIs.[1][2][3] The careful design, synthesis, and quality control of intermediates are paramount, as they directly influence the efficiency of the synthetic route, the purity of the final product, and ultimately, the safety and efficacy of the drug.[1][]
This guide provides an in-depth exploration of the strategic importance of intermediates, using the versatile and pharmacologically significant benzimidazole scaffold as a central case study. Benzimidazoles are considered "privileged scaffolds" in medicinal chemistry because their structure is frequently found in FDA-approved drugs and other bioactive compounds, targeting a wide array of diseases from cancer to microbial infections.[5][6][7] We will delve into detailed application notes and rigorous, step-by-step protocols for the synthesis, derivatization, and characterization of a key benzimidazole intermediate, offering researchers a practical framework for leveraging intermediates in their own drug discovery programs.
The Strategic Importance of Intermediates in Bioactive Molecule Synthesis
Focusing on the intermediate stage of a synthetic pathway is not merely a matter of convenience; it is a core strategic decision in modern medicinal chemistry. Intermediates offer several distinct advantages:
-
Modularity and Flexibility: A well-designed intermediate acts as a common core or "scaffold" that can be diversified in later steps.[8] This modular approach allows chemists to rapidly generate a library of related compounds (analogs) by attaching different chemical groups, a process crucial for Structure-Activity Relationship (SAR) studies and lead optimization.[7]
-
Complexity Management: Complex APIs are rarely synthesized in a single step. Breaking down the synthesis into stages with stable, isolable intermediates makes the overall process more manageable and easier to troubleshoot.[]
-
Purification Efficiency: It is often significantly easier and more cost-effective to purify a simpler intermediate than a complex, high-molecular-weight final product.[] Removing impurities at an early stage prevents their carry-over into the final API, ensuring high purity.[1]
-
Scalability and Cost-Effectiveness: Establishing a robust synthesis for a key intermediate allows for its production in bulk, which can significantly reduce the cost and complexity of manufacturing the final drug at scale.[][10]
Application Note I: Synthesis of a Core Scaffold - The 2-Substituted Benzimidazole Intermediate
The benzimidazole ring system is a bicyclic aromatic heterocycle that is structurally similar to naturally occurring purines, allowing it to interact with a diverse range of biological targets.[7] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][11][12]
A common and efficient method for creating this scaffold involves the condensation of an o-phenylenediamine with an aldehyde.[7][13] This reaction forms a key 2-substituted benzimidazole intermediate, which serves as a versatile platform for further chemical modification.
Causality of Experimental Choices:
-
Reactants: o-Phenylenediamine provides the core benzene and two nitrogen atoms, while the chosen aldehyde introduces the substituent at the critical 2-position, which is a common point for diversification.
-
Catalyst/Solvent: The reaction is often carried out in a slightly acidic medium (e.g., using acetic acid as a solvent or catalyst) to facilitate the cyclization and dehydration steps. The choice of solvent can influence reaction time and yield. Greener methods using water and surfactants are also being developed.[14]
-
Reaction Conditions: Gentle heating is typically required to drive the condensation and cyclization to completion.
The workflow below illustrates the central role of this intermediate in the broader drug discovery pipeline.
Caption: Workflow of intermediate-centric drug discovery.
Protocol I: Two-Step Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole Intermediate
This protocol details the synthesis and purification of a specific benzimidazole intermediate. The process is self-validating, incorporating purification and characterization steps to ensure the intermediate's identity and purity before its use in subsequent reactions.
Materials:
-
o-Phenylenediamine (99.5%)
-
4-Chlorobenzaldehyde (98%)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol (95%)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
Step 1: Condensation and Cyclization
-
In a 250 mL round-bottom flask, dissolve 5.4 g (50 mmol) of o-phenylenediamine in 100 mL of ethanol. Stir until fully dissolved.
-
In a separate beaker, dissolve 7.0 g (50 mmol) of 4-chlorobenzaldehyde in 50 mL of ethanol.
-
Add the 4-chlorobenzaldehyde solution dropwise to the o-phenylenediamine solution over 15 minutes with continuous stirring at room temperature.
-
Add a solution of 5.0 g of sodium metabisulfite in 20 mL of water to the reaction mixture. This is a mild oxidizing agent that facilitates the cyclization.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
Step 2: Isolation and Purification
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid precipitate using a Büchner funnel and wash the solid with 50 mL of cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Record the final mass and calculate the percentage yield.
-
Self-Validation: Confirm the identity and purity of the intermediate using HPLC-MS and NMR spectroscopy as described in Protocol III.
Application Note II: From Intermediate to Bioactive Library via N-Alkylation
With the pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole intermediate in hand, the next strategic step is diversification to explore the SAR. One of the most common and effective modifications for benzimidazoles is N-alkylation of the imidazole ring.[14][15] Introducing different alkyl groups at the N-1 position can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and its ability to form hydrogen bonds, thereby modulating its biological activity.[5][7]
Causality of Experimental Choices:
-
Base: The benzimidazole N-H is weakly acidic and requires a base for deprotonation to form the more nucleophilic benzimidazolide anion. A strong base like sodium hydride (NaH) is effective, but for milder conditions, bases like potassium carbonate (K₂CO₃) can be used, often with a phase-transfer catalyst.[14]
-
Electrophile: A variety of alkyl halides (e.g., iodomethane, benzyl bromide) can be used as electrophiles to introduce the desired alkyl group.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is typically used as it can dissolve the ionic intermediates without interfering with the reaction.
Caption: Reaction scheme for N-alkylation of the intermediate.
Protocol II: Parallel N-Alkylation for Library Generation
This protocol describes a method for generating a small library of N-alkylated benzimidazole derivatives in parallel using a 96-well plate format, suitable for screening.
Materials:
-
Purified 2-(4-chlorophenyl)-1H-benzo[d]imidazole intermediate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
A selection of alkyl halides (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)
-
96-well reaction block
-
Multi-channel pipette
-
HPLC-MS for analysis
Procedure:
-
Prepare a stock solution of the benzimidazole intermediate in DMF (e.g., 0.2 M).
-
Prepare stock solutions of each alkyl halide in DMF (e.g., 0.3 M).
-
To each well of the 96-well reaction block, add 1.5 equivalents of anhydrous K₂CO₃ powder.
-
Using a multi-channel pipette, dispense 100 µL of the intermediate stock solution (0.02 mmol) into each designated well.
-
Dispense 100 µL of the appropriate alkyl halide stock solution (0.03 mmol, 1.5 equivalents) into each well according to a predefined plate map.
-
Seal the reaction block and place it on a shaker at 60°C for 6-12 hours.
-
After cooling to room temperature, quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously.
-
Centrifuge the block to separate the layers.
-
Analysis: Carefully transfer a small aliquot from the top organic layer of each well into a new 96-well plate for analysis by HPLC-MS to confirm product formation and estimate purity.
Application Note III: The Critical Role of Intermediate Characterization
"You cannot build a strong house on a weak foundation." This adage is directly applicable to chemical synthesis. Proceeding with a subsequent reaction step without rigorously confirming the identity and purity of your intermediate is a significant risk that can lead to failed reactions, complex purification challenges, and ambiguous biological data.[]
Two primary analytical techniques are indispensable for this purpose:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is ideal for assessing the purity of the intermediate and confirming its molecular weight.[16] HPLC separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component, which should correspond to the expected molecular weight of the synthesized intermediate.[17][18] Real-time HPLC-MS can also be used to monitor the progress of a reaction.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for elucidating the precise chemical structure of an organic molecule.[20][21][22] ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon framework.[23] Together, they provide an unambiguous confirmation of the intermediate's structure.
Protocol III: QC of an Intermediate using HPLC-MS and ¹H NMR
A. HPLC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the dried, purified intermediate in methanol or acetonitrile.
-
Instrumentation (Typical Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
-
Analysis: Inject the sample. The resulting chromatogram should show a single major peak. The mass spectrum for this peak should display an [M+H]⁺ ion corresponding to the calculated molecular weight of 2-(4-chlorophenyl)-1H-benzo[d]imidazole (C₁₃H₉ClN₂), which is approximately 228.68 g/mol . The [M+H]⁺ ion should be observed at m/z ≈ 229.7.
B. ¹H NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: The spectrum for 2-(4-chlorophenyl)-1H-benzo[d]imidazole should exhibit characteristic signals:
-
A broad singlet corresponding to the N-H proton (typically downfield, >12 ppm in DMSO-d₆).
-
Signals in the aromatic region (7.0-8.5 ppm). The protons on the benzimidazole core and the 4-chlorophenyl ring will have distinct splitting patterns (e.g., doublets, multiplets) that can be assigned to confirm the structure.
-
Data Summary Table
| Analysis Technique | Expected Result for 2-(4-chlorophenyl)-1H-benzo[d]imidazole | Purpose |
| Yield | 75-90% | Assess reaction efficiency |
| TLC | Single major spot, Rf ≈ 0.4 (30% EtOAc/Hex) | Monitor reaction & purity |
| HPLC | Purity > 95% (by peak area) | Quantify purity |
| MS (ESI+) | [M+H]⁺ at m/z ≈ 229.7 | Confirm molecular weight |
| ¹H NMR | Spectrum consistent with proposed structure | Unambiguously confirm structure |
Conclusion and Future Outlook
Chemical intermediates are the lynchpins of successful bioactive molecule development. By adopting an intermediate-centric strategy, researchers can enhance the modularity, efficiency, and reliability of their synthetic campaigns. The benzimidazole scaffold serves as a powerful example of how a single, well-characterized intermediate can unlock access to a vast chemical space of potential therapeutic agents. The protocols and workflows detailed herein provide a robust framework for the synthesis, diversification, and rigorous quality control of such pivotal molecules. As synthetic methodologies and analytical technologies continue to advance, the ability to strategically design and manipulate intermediates will remain a cornerstone of innovation in the relentless pursuit of new medicines.
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Introduction: A Versatile Scaffold for Medicinal Chemistry
Substituted thiophenes are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][][4] Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS No. 70374-37-7) is a key synthetic intermediate, notable for its structural role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam.[5][6] The thiophene ring is adorned with multiple functional groups: a chloro leaving group at the 5-position, a methyl ester at the 2-position, and an N-methylsulfamoyl group at the 3-position. This substitution pattern makes it an ideal substrate for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[7][8]
The Suzuki-Miyaura reaction is a powerful and versatile method for constructing biaryl and heteroaryl-aryl structures due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[7][9] For a substrate like Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, the electron-withdrawing nature of the ester and sulfamoyl groups is anticipated to activate the C-Cl bond at the 5-position towards oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[9]
This guide provides a comprehensive overview of the mechanistic considerations and a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this important thiophene intermediate. The insights and procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to efficiently synthesize novel derivatives for screening and development.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the thiophene substrate. This is typically the rate-determining step for aryl chlorides. The electron-deficient nature of the thiophene ring in the target molecule facilitates this step. The product is a square planar Pd(II) complex.
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[10] The choice of base is critical to ensure it is strong enough to promote transmetalation but mild enough to avoid hydrolysis of the ester or sulfonamide functionalities.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple and are eliminated. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often accelerated by the use of bulky, electron-rich phosphine ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design and Protocol
The following protocol is a robust starting point for the Suzuki coupling of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate with a variety of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent | CAS No. | Supplier Recommendation | Notes |
| Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate | 70374-37-7 | Sigma-Aldrich, etc. | Starting material. Ensure purity. |
| Arylboronic Acid (e.g., Phenylboronic acid) | 98-80-6 | Various | Coupling partner. Use 1.2-1.5 equivalents. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem, Sigma-Aldrich | Palladium(0) pre-catalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Strem, Sigma-Aldrich | Bulky, electron-rich phosphine ligand. Crucial for coupling aryl chlorides. |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | Various | Base. Use anhydrous. Other bases like K₂CO₃ or Cs₂CO₃ can be screened.[11] |
| 1,4-Dioxane, anhydrous | 123-91-1 | Various | Solvent. Ensure it is degassed. |
| Deionized Water | 7732-18-5 | N/A | Co-solvent. Must be degassed. |
| Diethyl ether or Ethyl acetate | 60-29-7 | Various | For extraction. |
| Brine (saturated NaCl solution) | N/A | N/A | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | Various | Drying agent. |
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood. They are toxic and can be air-sensitive.
-
Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Protocol
Caption: General experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh the catalyst and ligand: Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%). Add them to the reaction flask. Rationale: Using a pre-catalyst like Pd₂(dba)₃ with a specific ligand like SPhos allows for the in-situ formation of the active Pd(0)L₂ species. SPhos is a bulky, electron-rich ligand known to be highly effective for the challenging coupling of aryl chlorides.[12]
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed. Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the reaction mixture. Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[13][14] Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating block set to 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Rationale: Higher temperatures are typically required for the oxidative addition of aryl chlorides. Vigorous stirring is necessary to ensure proper mixing in the biphasic system.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with the organic solvent (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Expected Outcomes and Data Interpretation
The successful execution of this protocol should yield the desired 5-aryl-3-(N-methylsulfamoyl)thiophene-2-carboxylate derivative. The table below provides a hypothetical example for the coupling with phenylboronic acid.
| Parameter | Data |
| Product Name | Methyl 5-phenyl-3-(N-methylsulfamoyl)thiophene-2-carboxylate |
| Appearance | White to off-white solid |
| Yield | 75-95% (typical, may vary with boronic acid) |
| ¹H NMR (400 MHz, CDCl₃) | Expect characteristic shifts for the aromatic protons of the newly introduced phenyl group, the remaining thiophene proton, the N-methyl group, and the methyl ester. |
| ¹³C NMR (100 MHz, CDCl₃) | Expect signals corresponding to all unique carbons in the molecule, including the quaternary carbons of the thiophene ring and the phenyl group, and the carbonyl carbon of the ester. |
| Mass Spec (ESI+) | Calculated m/z for C₁₃H₁₃NO₄S₂ [M+H]⁺. Found m/z should match the calculated value. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0) or degraded ligand). | Ensure rigorous inert atmosphere techniques. Use fresh, high-purity catalyst and ligand. Consider a different Pd source or ligand (e.g., an NHC-based catalyst).[10] |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Ineffective base. | Screen other bases such as K₂CO₃, Cs₂CO₃, or CsF.[11] The choice of base can be highly substrate-dependent. | |
| Side Product Formation | Protodeboronation of the boronic acid. | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid for increased stability.[15] Ensure the base is not overly strong or the reaction time too long. |
| Hydrolysis of the methyl ester. | Use a milder base like K₂CO₃ or KF.[10] Minimize the amount of water in the reaction or run under anhydrous conditions if possible with an appropriate base (e.g., KF). | |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic compounds in drug discovery. The protocol detailed herein provides a scientifically grounded and practical approach for the successful coupling of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, ligand, and base—researchers can efficiently generate a diverse library of novel thiophene derivatives for further biological evaluation.
References
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Papchem. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. CoLab.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. [Link]
-
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. PubChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. ChemBK. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
- CN104031071A - Preparation method of lornoxicam and its intermediate.
-
Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S2 | CID 10869516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chembk.com [chembk.com]
- 6. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Substituted Thiophenes
Introduction
Thiophene and its derivatives are fundamental heterocyclic motifs prevalent in a vast array of functional materials, pharmaceuticals, and agrochemicals. The ability to controllably introduce substituents onto the thiophene ring is paramount for fine-tuning their electronic, optical, and biological properties. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the synthesis of substituted thiophenes, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the nuances of palladium-catalyzed cross-coupling reactions involving substituted thiophenes. We will delve into the mechanistic underpinnings, address common challenges such as regioselectivity and catalyst inhibition, and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Unique Chemistry of Thiophene in Cross-Coupling
The thiophene ring presents unique challenges and opportunities in palladium-catalyzed reactions. The sulfur heteroatom can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, the presence of multiple C-H bonds and the electronic nature of the ring necessitate careful control of reaction conditions to achieve the desired regioselectivity.[3][4] For instance, direct arylation reactions have evolved from typically yielding C2- or C5-arylated thiophenes to now allowing for regioselective C3- or C4-arylation with the appropriate choice of catalyst and conditions.[3]
Core Concepts and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The nature of the thiophene substrate, including the position and electronic properties of substituents, significantly influences each step of this cycle.
Key Palladium-Catalyzed Cross-Coupling Reactions of Thiophenes
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate.[5] It is widely used in the synthesis of biaryl and polyaryl compounds containing thiophene units.[6][7]
Causality in Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand is crucial. Bulky, electron-rich ligands like SPhos can improve catalyst activity and stability, especially for less reactive bromothiophenes.[8]
-
Base: A base is required to activate the boronic acid for transmetalation.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rates and yields. Aqueous bases are often used, but in some cases, minimizing water content is key to preventing dehalogenation side reactions.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common.[9][10] Micellar conditions using surfactants like Kolliphor EL in water have also been shown to be highly effective, allowing for reactions at room temperature and under aerobic conditions.[11]
Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
Reagents and Equipment:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add toluene (8 mL) and water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or pseudohalide. It is particularly valuable for the synthesis of conjugated polymers like polythiophenes due to its tolerance of a wide range of functional groups.[12][13]
Causality in Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used catalyst. The active Pd(0) species can also be generated in situ from a Pd(II) precursor.[13]
-
Solvent: Anhydrous, non-polar solvents such as toluene, dioxane, or THF are typically employed to prevent decomposition of the organotin reagent.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step.
Protocol: Stille Coupling for the Synthesis of a Disubstituted Thiophene
Reagents and Equipment:
-
2,3-Dibromothiophene
-
Trimethyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,3-dibromothiophene (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add trimethyl(phenyl)stannane (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[14] This reaction can be applied to thiophene derivatives to introduce alkenyl substituents.[15][16][17]
Causality in Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst. Ligandless conditions or the use of phosphine ligands can be employed depending on the specific substrates.[18]
-
Base: An inorganic base like K₂CO₃, NaOAc, or a tertiary amine like Et₃N is required to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or DMA are generally used.
Protocol: Heck Arylation of 2-Formylthiophene
Reagents and Equipment:
-
2-Formylthiophene
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Magnetic stirrer and hotplate
Procedure:
-
In a reaction vial, combine 2-formylthiophene (1.0 mmol, 1.0 equiv), iodobenzene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), TBAB (1.0 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add DMF (5 mL) to the vial.
-
Seal the vial and heat the mixture to 120 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[19][20][21] It is particularly useful for synthesizing acetylenic thiophenes.[22]
Causality in Experimental Choices:
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate.[23]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the hydrohalic acid byproduct.
-
Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can also be used.
Protocol: Sonogashira Coupling of 3-Iodothiophene with Phenylacetylene
Reagents and Equipment:
-
3-Iodothiophene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-iodothiophene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed triethylamine (10 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours. Monitor by TLC.
-
Once the reaction is complete, remove the triethylamine under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a short plug of silica gel to remove the catalyst and salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[24] This reaction is instrumental in synthesizing aminothiophene derivatives.[25][26]
Causality in Experimental Choices:
-
Catalyst and Ligand: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, P(t-Bu)₃). The ligand is critical for facilitating both the oxidative addition and the reductive elimination steps.[24]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required. Milder bases like Cs₂CO₃ can be used for electron-deficient halothiophenes.[25][26]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Protocol: Buchwald-Hartwig Amination of 3-Bromothiophene with Aniline
Reagents and Equipment:
-
3-Bromothiophene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL), 3-bromothiophene (1.0 mmol, 1.0 equiv), and then aniline (1.2 mmol, 1.2 equiv). The order of addition can be crucial; adding the amine last can be beneficial.[25]
-
Seal the tube and heat the mixture to 120 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Data Summary and Comparison
| Reaction Type | Typical Catalyst Loading | Common Solvents | Base | Temperature (°C) | Yield Range (%) |
| Suzuki-Miyaura | 0.1 - 5 mol% Pd | Toluene/H₂O, Dioxane/H₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | 80 - 110 | 60 - 98 |
| Stille | 1 - 5 mol% Pd | Toluene, Dioxane, THF | None required | 80 - 120 | 50 - 95 |
| Heck | 1 - 5 mol% Pd | DMF, NMP, DMA | Et₃N, K₂CO₃, NaOAc | 100 - 140 | 40 - 85 |
| Sonogashira | 1 - 5 mol% Pd, 2-10 mol% CuI | Et₃N, THF, DMF | Amine (e.g., Et₃N) | 25 - 80 | 65 - 95 |
| Buchwald-Hartwig | 1 - 5 mol% Pd | Toluene, Dioxane | NaOt-Bu, Cs₂CO₃ | 80 - 120 | 55 - 90 |
Yields are highly substrate-dependent and the provided ranges are illustrative.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Incorrect temperature. | Use a pre-catalyst or ensure in situ generation of Pd(0) is effective; Use freshly distilled/anhydrous solvents; Screen different ligands and bases; Increase temperature. |
| Dehalogenation | Presence of water (Suzuki); β-hydride elimination. | For Suzuki, use anhydrous conditions or minimize water.[9] For other reactions, choose substrates without β-hydrogens if possible. |
| Homocoupling | Oxygen contamination; Incorrect stoichiometry. | Thoroughly degas solvents and maintain an inert atmosphere; Use a slight excess of the organometallic reagent. |
| Poor Regioselectivity | Steric/electronic factors; Reaction conditions. | Use directing groups on the thiophene ring; Screen different catalyst/ligand systems known to influence regioselectivity.[3] |
| Catalyst Decomposition | High temperature; Coordination of sulfur to Pd. | Use lower temperatures if possible; Employ bulky, electron-rich ligands that stabilize the Pd center and promote faster reductive elimination. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of substituted thiophenes. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reagents and conditions is critical for success. By leveraging the protocols and insights provided in this guide, researchers can effectively navigate the complexities of these reactions to synthesize a diverse range of thiophene-containing molecules for various applications in materials science and drug discovery.
References
-
Guillaumet, G., et al. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2005(12), 2036-2042. Available from: [Link]
-
Zhang, Q., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. Available from: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Campeau, L.-C., et al. (2010). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 132(11), 3274-3275. Available from: [Link]
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Hoyos, M., et al. (2011). Recent advances in polythiophene synthesis by palladium-catalyzed cross-coupling reactions. Current Organic Chemistry, 15(18), 3263-3290. Available from: [Link]
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Lavenot, L., et al. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49-55. Available from: [Link]
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Hassan, J., et al. (2003). Palladium-catalyzed synthesis of oligo(alkylthiophenes). Journal of Molecular Catalysis A: Chemical, 195(1-2), 125-131. Available from: [Link]
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Doucet, H. (2014). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 4(9), 2907-2920. Available from: [Link]
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Zhang, L., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413-7417. Available from: [Link]
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Doucet, H., et al. (2007). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 9(1), 59-62. Available from: [Link]
-
Liu, X., et al. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Nature Communications, 14(1), 1438. Available from: [Link]
-
Guillaumet, G., et al. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. Available from: [Link]
-
Hoyos, M., et al. (2011). Recent advances in polythiophene synthesis by palladium-catalyzed cross-coupling reactions. Current Organic Chemistry, 15(18), 3263-3290. Available from: [Link]
-
Lavenot, L., et al. (1998). Extension of the Heck reaction to the arylation of activated thiophenes. Semantic Scholar. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives. Available from: [Link]
-
Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1664-1674. Available from: [Link]
-
Wang, Y., et al. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 6(48), 32641-32648. Available from: [Link]
-
Frigoli, S., et al. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron, 57(12), 2477-2483. Available from: [Link]
-
Wang, Y., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters, 21(23), 9529-9533. Available from: [Link]
-
Cerra, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 438-449. Available from: [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. Available from: [Link]
-
Guillaumet, G., et al. (2006). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2006(18), 4119-4127. Available from: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Grygorenko, O. O., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. Available from: [Link]
-
Mori, A., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(26), 4969-4974. Available from: [Link]
-
Lu, L., et al. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available from: [Link]
-
Reddy, B. V. S., et al. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Organic & Biomolecular Chemistry, 5(20), 3349-3353. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2018). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 38(4), 323-333. Available from: [Link]
-
Hudson, J. B. E., & Ganton, M. D. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 50(48), 6673-6675. Available from: [Link]
-
Wikipedia contributors. (2023). Heck reaction. Wikipedia. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Cerra, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. ResearchGate. Available from: [Link]
-
Frigoli, S., et al. (2001). ChemInform Abstract: Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. ResearchGate. Available from: [Link]
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Lavenot, L., et al. (1998). Extension of the Heck reaction to the arylation of activated thiophenes. SciSpace. Available from: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]
-
KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction. Available from: [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available from: [Link]
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Application Notes and Protocols for Grignard Reactions Involving Halogenated Thiophenes
Introduction: The Significance of Thiophenes and the Power of Grignard Chemistry
Thiophene and its derivatives are fundamental heterocyclic scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Their unique electronic properties and ability to engage in a wide array of chemical transformations make them invaluable building blocks for drug development professionals and materials scientists. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile method for the functionalization of halogenated thiophenes.[1][3] This guide offers an in-depth exploration of the nuances of preparing and utilizing thiophenyl Grignard reagents, providing researchers with the detailed protocols and expert insights necessary for success.
The formation of an organomagnesium halide (Grignard reagent) from a halothiophene allows for the transformation of the thiophene ring from an electrophilic to a nucleophilic species, opening a vast landscape of synthetic possibilities.[3][4] These reagents readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-based substituents onto the thiophene core.[4][5][6][7] Furthermore, thiophenyl Grignard reagents are key precursors in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, enabling the formation of biaryl structures.[1][8][9][10]
This document will provide a comprehensive overview of the critical parameters governing the successful execution of Grignard reactions with halogenated thiophenes, followed by detailed, step-by-step protocols for the preparation and subsequent reaction of these valuable intermediates.
I. Critical Considerations for Thiophenyl Grignard Reagent Formation
The successful formation of a thiophenyl Grignard reagent is highly dependent on several key factors, from the choice of starting material to the meticulous exclusion of atmospheric moisture. Understanding these parameters is crucial for achieving high yields and minimizing side reactions.
Choice of Halogenated Thiophene: 2- vs. 3-Substituted Isomers
The position of the halogen on the thiophene ring significantly influences the ease of Grignard reagent formation. 2-Halothiophenes, particularly 2-bromothiophene, are generally more reactive and readily form Grignard reagents under standard conditions.[11][12] In contrast, the formation of a Grignard reagent from a 3-halothiophene, such as 3-bromothiophene, can be more challenging and often requires specific activation methods or alternative synthetic routes.[12][13][14] This difference in reactivity is attributed to the electronic and steric environment of the carbon-halogen bond at the 3-position.
| Halothiophene | Reactivity in Grignard Formation | Common Challenges |
| 2-Bromothiophene | High | Generally straightforward. |
| 3-Bromothiophene | Moderate to Low | Difficulty in initiation, lower yields.[12][13][14] |
| 2-Chlorothiophene | Low | Requires activated magnesium or specific conditions.[15] |
| 3-Chlorothiophene | Very Low | Not a preferred starting material for direct Grignard formation. |
The Indispensable Role of Magnesium Activation
A common pitfall in Grignard reactions is the failure of the reaction to initiate. This is often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the insertion of magnesium into the carbon-halogen bond.[13][16] Activating the magnesium surface is therefore a critical first step.
Several methods can be employed for magnesium activation:
-
Iodine: The addition of a small crystal of iodine is a widely used and effective method. The iodine reacts with the magnesium surface, removing the oxide layer and revealing fresh, reactive metal.[13][17] The disappearance of the characteristic purple iodine vapor is a visual indicator of successful activation.[13]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. The reaction produces ethylene gas, which can be observed as bubbling, and magnesium bromide, effectively cleaning the magnesium surface.[18][19]
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle or using a stirring rod to scratch the surface can mechanically disrupt the oxide layer.[19]
-
Rieke Magnesium: For particularly challenging substrates, highly reactive "Rieke magnesium," prepared by the reduction of a magnesium salt, can be employed.[18][20]
Solvent and Anhydrous Conditions: The Foundation of Success
Grignard reagents are extremely sensitive to protic solvents, including water.[3][21] The presence of even trace amounts of moisture will quench the Grignard reagent, leading to the formation of the corresponding protonated thiophene and a significant reduction in yield.[13] Therefore, maintaining rigorously anhydrous conditions is non-negotiable.
-
Glassware: All glassware must be thoroughly flame-dried or oven-dried (typically at >120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[13]
-
Solvents: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[22][23] Tetrahydrofuran (THF) is generally the solvent of choice, as it is a better solvating agent than diethyl ether, particularly for less reactive halides.[16][17][22] Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) or obtained from a commercial source in a sealed, anhydrous container.
II. Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the formation of a thiophenyl Grignard reagent and its application in common synthetic transformations.
Protocol 1: Formation of 2-Thienylmagnesium Bromide
This protocol describes the preparation of 2-thienylmagnesium bromide from 2-bromothiophene.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
2-Bromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.1 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until the purple iodine vapor disappears.[13] Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the 2-bromothiophene solution to the stirred magnesium suspension. The reaction is initiated when a gentle bubbling and a slight warming of the mixture are observed. The solution will typically turn a cloudy gray color.[11]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting gray-to-brown solution is the 2-thienylmagnesium bromide Grignard reagent.[13]
Caption: Workflow for the formation of 2-thienylmagnesium bromide.
Protocol 2: Reaction of 2-Thienylmagnesium Bromide with an Aldehyde
This protocol details the reaction of the prepared 2-thienylmagnesium bromide with an aldehyde to form a secondary alcohol.[5][6][7]
Materials:
-
Solution of 2-thienylmagnesium bromide in THF (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Cool the solution of 2-thienylmagnesium bromide to 0 °C in an ice bath.
-
Aldehyde Addition: Prepare a solution of the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Mechanism of Grignard reaction with an aldehyde.
Protocol 3: Nickel-Catalyzed Kumada Coupling of 3-Thienylmagnesium Bromide with an Aryl Halide
The Kumada coupling is a powerful method for forming carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[1][8] This protocol describes a general procedure for the cross-coupling of a 3-thienyl Grignard reagent with an aryl bromide.
Materials:
-
Solution of 3-thienylmagnesium bromide in THF (prepared similarly to Protocol 1, potentially requiring more vigorous activation)
-
Aryl bromide (e.g., bromobenzene)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) and the Ni(dppp)Cl₂ catalyst (0.1-1.0 mol%) in anhydrous THF.
-
Grignard Reagent Addition: Add the solution of 3-thienylmagnesium bromide (1.1-1.5 equivalents) dropwise to the stirred solution of the aryl bromide and catalyst at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the starting materials are consumed as monitored by TLC or GC.
-
Quenching and Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: After filtration and solvent removal, purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
III. Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Grignard reaction fails to initiate. | Inactive magnesium surface due to oxide layer; presence of moisture.[13][16] | Activate magnesium with iodine or 1,2-dibromoethane.[13][19] Ensure all glassware is rigorously dried and use anhydrous solvents.[13] |
| Low yield of Grignard reagent. | Incomplete reaction; side reactions such as Wurtz coupling. | Extend reaction time; add the halothiophene slowly to the magnesium suspension to maintain a low concentration.[16] |
| Formation of thiophene as a byproduct. | Quenching of the Grignard reagent by a proton source (e.g., water).[13] | Re-evaluate the drying procedure for glassware and solvents. |
| Low yield in Kumada coupling. | Inactive catalyst; inefficient transmetalation. | Use a fresh batch of catalyst; consider a different phosphine ligand or catalyst system. |
| Difficulty forming 3-thienylmagnesium bromide. | Lower reactivity of 3-bromothiophene.[12][13] | Use more vigorous magnesium activation; consider an alternative method such as halogen-metal exchange with an organolithium reagent at low temperature followed by transmetalation with MgBr₂.[13] |
IV. Conclusion
The Grignard reaction is a powerful and indispensable tool for the functionalization of halogenated thiophenes. By understanding the critical parameters that govern the formation of thiophenyl Grignard reagents and by adhering to meticulous experimental techniques, researchers can successfully synthesize a vast array of substituted thiophenes for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to navigate the challenges and unlock the full potential of this classic organometallic transformation.
References
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- Sigma-Aldrich. 2-Thienylmagnesium bromide 1.0M tetrahydrofuran 5713-61-1.
- Ottokemi. 2-Thienylmagnesium bromide solution, 1.0 M in THF.
- LookChem. 2-Thienylmagnesium bromide.
- ResearchGate. How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?
- ECHEMI.
- Wikipedia. Kumada coupling.
- American Chemical Society. Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl.
- Quora.
- Benchchem. Application Notes and Protocols: Formation of a Thienyl Grignard Reagent for Drug Discovery.
- ResearchGate. Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions.
- Organic Chemistry Portal. Kumada Coupling.
- Benchchem. Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene.
- ACS Publications.
- Leah4Sci.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- Chemguide. grignard reagents.
- Wikipedia. Grignard reagent.
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- Benchchem. Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction.
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Troubleshooting & Optimization
Purification of crude Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate by column chromatography
Welcome to the technical support guide for the chromatographic purification of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this moderately polar thiophene derivative. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your purification workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of your target compound.
Question 1: My product is showing significant tailing or streaking on the column, leading to poor separation and low recovery. What's causing this and how can I fix it?
Answer: Peak tailing is a frequent issue when purifying polar compounds like Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate on standard silica gel.[1] The primary cause is strong, non-ideal interactions between the polar functional groups of your molecule (the N-methylsulfamoyl and ester moieties) and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a slow, continuous elution of the compound rather than a sharp, defined band.
Underlying Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions: The free amine on the sulfonamide can interact strongly with acidic silica.
-
Solution: Modify the mobile phase. Adding a small amount of a competitive base or acid can cap these active sites. For instance, adding 0.1-0.5% triethylamine (TEA) to your mobile phase can often resolve tailing for basic compounds. Conversely, if acidic impurities are the issue, a small amount of acetic acid might help, but exercise caution as it can potentially hydrolyze the ester on prolonged exposure.
-
-
Column Overload: Injecting too much crude material saturates the stationary phase, exceeding its capacity for ideal separation and causing band broadening and tailing.[1]
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica).
-
-
Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too strong (too polar) can cause the compound to spread out before it has a chance to bind to the top of the column, resulting in a broad initial band.
-
Solution: Use the "dry loading" method, which is highly recommended for this compound. This ensures the sample is introduced to the column as a highly concentrated, uniform band. See the detailed protocol below.
-
Question 2: I've run my column, but I can't find my compound. The fractions are all empty. Where did it go?
Answer: This frustrating scenario has several possible explanations, ranging from an incorrect solvent system to compound instability.[2]
Troubleshooting Workflow:
-
Did It Elute in the Solvent Front? Your eluent may have been far too polar, causing the compound to travel with the solvent front without any retention.
-
Action: Concentrate the very first fraction collected and analyze it by TLC or NMR.[2]
-
-
Is It Still on the Column? Your eluent may be insufficiently polar to move the compound.
-
Action: Try flushing the column with a much stronger solvent, such as 10-20% methanol in dichloromethane, and collect fractions. Analyze these fractions to see if you can recover the material. This confirms the compound was too strongly adsorbed.
-
-
Did the Compound Decompose on the Silica? Thiophene derivatives and sulfonamides can sometimes be sensitive to the acidic nature of silica gel.[2]
-
Action: Perform a silica stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't present on a freshly run TLC, your compound is likely degrading.[2]
-
Solution if Unstable:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1% triethylamine, then pack the column with this slurry. This neutralizes the acidic sites.
-
Change Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[2] Run a test TLC on these materials first to ensure separation is still possible.
-
-
Question 3: My TLC shows good separation between my product and impurities, but the column chromatography gives mixed fractions. Why is the separation not translating?
Answer: This is a common issue that often points to problems with the column setup or loading technique, rather than the chosen solvent system.[2]
Potential Causes & Solutions:
-
Poorly Packed Column: Air bubbles, cracks, or an uneven silica bed create channels where the solvent flows faster, leading to a non-uniform solvent front and band broadening.[3]
-
Solution: Ensure your column is packed carefully. The "wet packing" method, where a slurry of silica in the initial mobile phase is poured and allowed to settle, is generally reliable.[3] Gently tap the column as it packs to ensure a uniform bed.
-
-
Sample Band is Too Diffuse: If the initial band of your compound at the top of the column is too wide, it will be impossible to achieve sharp separation.
-
Solution: Use the dry loading technique.[4] This is the most effective way to ensure a narrow starting band. If using wet loading, dissolve your sample in the absolute minimum amount of solvent, preferably one that is slightly more polar than your mobile phase to ensure solubility but not so strong that it interferes with initial adsorption.[4]
-
-
Column Overloading: As mentioned previously, too much sample for the amount of silica will always result in poor separation, regardless of the TLC results.[1]
-
Solution: Decrease the sample load or increase the column diameter and amount of silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate on a silica gel column?
A1: Given the compound's polarity, a mixture of a non-polar and a polar solvent is required. A systematic approach using Thin Layer Chromatography (TLC) is essential.[5][6]
Recommended Starting Systems for TLC Analysis:
| Solvent System (v/v) | Polarity | Typical Application |
| 30% Ethyl Acetate in Hexanes | Medium | A good initial system. Aim for a product Rf of 0.2-0.3 for optimal column separation. |
| 50% Ethyl Acetate in Hexanes | Medium-High | Use if the compound does not move significantly in the 30% system. |
| 5% Methanol in Dichloromethane | High | For highly polar compounds or to elute stubborn impurities.[7] |
Workflow for Solvent System Optimization:
-
Run TLC plates in several solvent systems.
-
Identify the system that gives your product an Rf value between 0.2 and 0.35.
-
Ensure there is maximal separation (ΔRf) between your product spot and the nearest impurities.
-
Use this optimized solvent mixture as the mobile phase for your column.
Q2: Should I use "wet loading" or "dry loading" for my sample?
A2: For this compound, dry loading is strongly recommended .[4] Because the product has moderate polarity, it may have limited solubility in the low-polarity mobile phase required for good separation. Attempting to dissolve it in a minimal amount of a stronger solvent for wet loading can compromise the separation from the start.[4] Dry loading bypasses this issue entirely.
Q3: How do I perform a "dry load"?
A3: This technique involves pre-adsorbing your crude product onto a small amount of silica gel before adding it to the column.
Protocol for Dry Loading a Sample:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a round-bottom flask.[4]
-
Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude product).
-
Swirl the flask to ensure the silica is fully suspended in the solution.[4]
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. If it remains oily, add more silica and repeat.[4]
-
Carefully layer this silica-adsorbed sample onto the top of your packed column.
-
Gently add a thin layer of sand on top to prevent disturbance when adding the eluent.[4]
Q4: What is a 2D TLC and how can it confirm if my compound is stable on silica gel?
A4: A 2D TLC is a powerful diagnostic tool to check for compound stability on the stationary phase.[2]
Protocol for 2D TLC Stability Test:
-
Take a square TLC plate. Spot your crude mixture in one corner.
-
Elute the plate as you normally would.
-
Remove the plate and thoroughly dry it.
-
Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.
-
Elute the plate again in the same solvent system.
-
Visualize the plate. If your compounds are stable, they will all appear on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent products that have decomposed or reacted on the silica plate between the first and second elution.[2]
Visual Workflow & Diagrams
Below is a troubleshooting workflow for diagnosing and solving poor separation issues during column chromatography.
Caption: Troubleshooting workflow for poor column chromatography separation.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012-08-07). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Chrom Tech, Inc. (2024-11-20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Thin Layer Chromatography. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information - Medicinal Chemistry Communications. Available from: [Link]
-
Reddit. (2022-09-06). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
Taha, H. S., et al. Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. ResearchGate. Available from: [Link]
-
PubChem. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
The Royal Society of Chemistry. (2016). Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chromtech.com [chromtech.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: A Guide to Improving Yield in the Synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this multi-step synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the synthesis of various pharmaceutical compounds, mastering its preparation is crucial.[1] This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower you with the knowledge to adapt and overcome challenges in the lab.
Overview of the Synthetic Pathway
The synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is typically approached as a linear sequence starting from a suitable thiophene precursor. The most common and logical route involves the sequential functionalization of a 3-aminothiophene ester. This pathway consists of three critical transformations: electrophilic chlorination, conversion of the amine to a sulfonyl chloride via a Sandmeyer-type reaction, and finally, amination with methylamine.
Each step presents unique challenges that can impact the overall yield. Understanding the flow and the role of each intermediate is the first step toward effective troubleshooting.
Caption: General synthetic route to the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is very low. Where is the most likely point of failure?
A: While every step requires optimization, the conversion of the 3-amino group to the 3-chlorosulfonyl group (Step 2) is notoriously challenging and often the primary source of yield loss. A patent document describes this process, involving diazotization followed by reaction with sulfur dioxide, as "complex, time-consuming, and the yield is not high"[2].
Primary Areas to Investigate:
-
Diazotization Stability: The diazonium salt intermediate is highly reactive and thermally unstable. Strict temperature control (0–5 °C) is paramount. Any deviation can lead to decomposition and the formation of phenolic byproducts.
-
Reaction Conditions for Sulfonylation: The subsequent reaction with SO₂ and a copper catalyst (a Sandmeyer-type reaction) must be carefully controlled. Ensure your SO₂ source is fresh and the catalyst is active.
-
Purity of Intermediates: Impurities from Step 1 can interfere with the diazotization reaction. Ensure Methyl 3-amino-5-chloro-2-thiophenecarboxylate is of high purity before proceeding.
Q2: I'm having trouble with Step 1, the chlorination of Methyl 3-aminothiophene-2-carboxylate. My reaction is either incomplete or I get multiple chlorinated products.
A: The chlorination of a thiophene ring is a classic electrophilic aromatic substitution. The sulfur atom activates the C2 and C5 positions, making them susceptible to attack[3]. Since the C2 position is already substituted, the C5 position is the primary target. However, the amino group at C3 is also an activating group, potentially leading to over-reactivity.
Troubleshooting Strategies:
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): This is a milder and more selective reagent for controlled monochlorination, often used at room temperature[3]. It is an excellent first choice to avoid over-chlorination.
-
Sulfuryl Chloride (SO₂Cl₂): A more reactive and convenient reagent, but it can lead to side products if not controlled[3]. Use at low temperatures (-10 °C to 0 °C) and add it slowly to the reaction mixture.
-
-
Reaction Temperature: Maintain strict temperature control. For reactive agents like SO₂Cl₂, starting at a low temperature and allowing the reaction to slowly warm can improve selectivity.
-
Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the chlorinating agent. Using too much will inevitably lead to di- or tri-chlorinated impurities. Monitor the reaction by TLC or LC-MS to determine the point of optimal conversion of the starting material.
Q3: My diazotization and sulfonylation (Step 2) is failing, with very low or no yield of the desired sulfonyl chloride.
A: This is the most technically demanding step. The success of the Sandmeyer reaction hinges on the successful formation and stability of the diazonium salt.
Critical Parameters and Solutions:
-
Anhydrous Conditions: While the diazotization itself is run in an acidic aqueous solution, the presence of excess water can promote the formation of hydroxy-thiophenes as a major side product.
-
Temperature Control: The reaction must be kept between 0 °C and 5 °C at all times. Prepare an ice-salt bath for robust temperature management. Add the sodium nitrite solution very slowly, ensuring the temperature never exceeds 5 °C.
-
Acid Choice and Concentration: Use a non-nucleophilic acid like HCl or H₂SO₄. The acid must be in sufficient excess to fully protonate the amino group and prevent the diazonium salt from coupling with unreacted amine.
-
Catalyst and SO₂: For the conversion to the sulfonyl chloride, the diazonium salt solution is typically added to a solution of SO₂ in a solvent like acetic acid, saturated with a copper(I) or copper(II) chloride catalyst. Ensure the SO₂ is bubbling through the solution at a steady rate during the addition.
Q4: The final amination with methylamine (Step 3) is incomplete, and I'm seeing an unusual side product.
A: This step involves the reaction of the highly reactive Methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate[4][5] with methylamine.
Optimization Points:
-
Reagent Stoichiometry: Use at least 2.2 equivalents of methylamine. The first equivalent reacts to form the sulfonamide, and the second equivalent acts as a base to neutralize the HCl that is generated. Without a base, the reaction will stall as the methylamine becomes protonated and non-nucleophilic.
-
External Base: A better approach is to use 1.1 equivalents of methylamine and 1.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine[6]. This prevents the waste of your primary reagent and simplifies workup.
-
Temperature: This reaction is typically exothermic. Add the methylamine or the sulfonyl chloride solution slowly at a low temperature (0 °C) and then allow the reaction to warm to room temperature.
-
Side Products: If the sulfonyl chloride is added too quickly or at too high a concentration, dimerization or reaction with any residual water can occur. Ensure the starting sulfonyl chloride is dry and used immediately after preparation.
Detailed Protocols & Data
The following protocols are baseline procedures. You should always monitor your reactions by an appropriate method (TLC, GC, LC-MS) to tailor reaction times and conditions.
Table 1: Optimized Reagent and Condition Summary
| Step | Reaction | Key Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Chlorination | Methyl 3-aminothiophene-2-carboxylate (1.0), NCS (1.1) | Acetonitrile | 20-25 | 2-4 | ~85% |
| 2 | Diazotization/Sulfonylation | Intermediate from Step 1 (1.0), NaNO₂ (1.1), HCl (3.0), SO₂, CuCl₂ (cat.) | Acetic Acid/HCl(aq) | 0-5 | 3-5 | 30-40% |
| 3 | Amination | Intermediate from Step 2 (1.0), Methylamine (2.2) or (1.1) + Et₃N (1.2) | Dichloromethane | 0 to 25 | 1-2 | ~90% |
Protocol 1: Synthesis of Methyl 3-amino-5-chloro-2-thiophenecarboxylate (Step 1)
A procedure adapted from related thiophene syntheses.[7]
-
To a solution of Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes at room temperature.
-
Stir the mixture and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization to yield a solid.
Protocol 2: Synthesis of Methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate (Step 2)
This protocol is based on standard Sandmeyer reaction principles and requires extreme caution.
-
Suspend the product from Step 1 (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C. Stir for 30 minutes after addition is complete.
-
In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide and a catalytic amount of CuCl₂ (0.1 eq), also cooled to 0 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Pour the mixture onto ice-water and extract with dichloromethane.
-
Wash the organic layer with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure. The resulting sulfonyl chloride is often used immediately in the next step without extensive purification.
Troubleshooting Workflow Visualization
When faced with a low-yielding reaction, a systematic approach is essential. The following decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
Q: Are there any major safety concerns with this synthesis?
-
A: Yes. Diazonium salts are potentially explosive when isolated and dry; always keep them in solution and at low temperatures. Reagents like sulfuryl chloride and thionyl chloride are highly corrosive and react violently with water. N-methylsulfamoyl chloride is also a reactive and hazardous chemical[8][9][10]. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
-
Q: Can I use a different starting material?
-
A: While Methyl 3-aminothiophene-2-carboxylate is a common starting point, other thiophene derivatives could be used, but this would require a complete redesign of the synthetic route. For example, starting with Methyl 5-chlorothiophene-2-carboxylate would necessitate introducing the sulfamoyl group at the 3-position, which is a difficult transformation. The presented route is generally the most viable.
-
-
Q: How should I purify the final product?
-
A: The final product, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, is typically a solid[1]. It can be purified by flash column chromatography on silica gel using a solvent system like hexanes/ethyl acetate. Alternatively, recrystallization from a suitable solvent (e.g., ethanol or isopropyl alcohol) can be an effective method for obtaining high-purity material.
-
References
-
G-Force. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]
-
ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
-
Royal Society of Chemistry. (2014). Supporting Information - Medicinal Chemistry Communications. Retrieved from [Link]
- Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
-
PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylsulfamoyl chloride. Retrieved from [Link]
-
Marino, G. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate | 70374-37-7 [chemicalbook.com]
- 5. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S2 | CID 10869516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [amp.chemicalbook.com]
- 9. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]
- 10. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the chlorosulfonation of thiophene-2-carboxylates
Welcome to the technical support center for the chlorosulfonation of thiophene-2-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered in the lab. Our focus is on providing practical, field-tested insights to help you troubleshoot your experiments and optimize your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during the reaction or workup. Each entry details the likely cause and provides a validated solution.
Question 1: After quenching the reaction on ice, my yield is consistently low, and I notice a significant amount of a water-soluble byproduct. What is happening?
Answer:
This is a classic sign of premature hydrolysis of the desired sulfonyl chloride product. The chlorosulfonyl group (-SO₂Cl) is highly reactive and readily hydrolyzes to the corresponding sulfonic acid (-SO₃H) upon contact with water, especially if the temperature is not strictly controlled during workup[1]. The resulting sulfonic acid is much more water-soluble than the sulfonyl chloride, leading to its loss in the aqueous phase and a low isolated yield of your target compound.
Probable Cause:
-
Prolonged contact with water during workup: Allowing the precipitated product to sit in the acidic aqueous mixture for an extended period.
-
Inefficient cooling during quenching: Pouring the reaction mixture into an insufficient amount of ice or allowing the quench temperature to rise above 0-5°C.
Solution: Rapid and Cold Workup Protocol
-
Preparation: Prepare a slurry of crushed ice and water in a separate, appropriately sized vessel before you finish the reaction. Ensure you have at least 5-10 times the mass of ice compared to the mass of your reaction mixture.
-
Quenching: Once the reaction is complete, pour the reaction mixture quickly but carefully onto the vigorously stirred ice slurry. The goal is to dissipate the heat of quenching rapidly and keep the bulk temperature below 5°C[1].
-
Immediate Filtration: Do not allow the resulting slurry to stir for an extended time. Filter the precipitated solid product as quickly as possible using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of ice-cold water to remove any residual acid. Avoid using room temperature water.
-
Drying: Dry the product immediately under vacuum. Do not leave the wet filter cake exposed to atmospheric moisture for long.
Question 2: I've isolated a high-melting, insoluble white solid that is not my desired product. What is this byproduct and how can I prevent it?
Answer:
The byproduct you are observing is likely a diaryl sulfone. This is a common side reaction in chlorosulfonation procedures, particularly when the reaction temperature is too high[1].
Mechanism of Formation: The diaryl sulfone forms when the initially generated, electrophilic thiophene sulfonyl chloride reacts with another molecule of the electron-rich starting material (thiophene-2-carboxylate) in an electrophilic aromatic substitution reaction.
Prevention Strategy:
-
Strict Temperature Control: The most critical factor is maintaining a low reaction temperature (typically 0-5°C) throughout the addition of the thiophene-2-carboxylate to the chlorosulfonic acid and during the subsequent stirring period[1].
-
Reagent Stoichiometry: Using a slight excess of chlorosulfonic acid can help to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, reducing the concentration of the starting material available for the side reaction[1]. However, a large excess may promote other side reactions like di-sulfonation.
-
Order of Addition: Always add the thiophene-2-carboxylate substrate portion-wise to the cooled chlorosulfonic acid. Reversing the addition can create localized hotspots and increase sulfone formation.
Troubleshooting Summary Table
| Observed Problem | Probable Cause | Recommended Solution |
| Low yield, water-soluble byproduct | Hydrolysis of sulfonyl chloride to sulfonic acid[1]. | Perform a rapid quench onto crushed ice; filter immediately; wash with ice-cold water. |
| High-melting, insoluble white solid | Diaryl sulfone formation[1]. | Maintain strict low-temperature control (0-5°C); add substrate to acid; use a slight excess of chlorosulfonic acid. |
| Mixture of positional isomers | Electronic and steric effects of substituents. | Modify reaction solvent[2]; accept mixture and purify via chromatography or recrystallization. |
| Significant amount of di-sulfonated product | Excessive chlorosulfonic acid or prolonged reaction time/high temp[3]. | Reduce the equivalents of chlorosulfonic acid; shorten reaction time; ensure low temperature. |
| Product decomposes, dark tar forms | Reaction temperature too high; decomposition of thiophene ring[3]. | Ensure reaction temperature does not exceed 5-10°C; check the quality of starting materials. |
Frequently Asked Questions (FAQs)
This section covers broader concepts related to the chemistry of thiophene chlorosulfonation.
Question 3: What determines the position of sulfonation on the thiophene ring? I am getting a mixture of isomers.
Answer:
The regioselectivity of chlorosulfonation on a substituted thiophene ring is a complex interplay of the electronic and steric effects of the substituents already present. The thiophene ring is highly activated towards electrophilic aromatic substitution.
-
Directing Effects: A carboxylate group at the 2-position is an electron-withdrawing, deactivating group. It primarily directs incoming electrophiles to the 4- and 5-positions. The chlorosulfonation of 2-carboxythiophene, for instance, typically yields a mixture of the 4- and 5-sulfonyl chlorides, with the 4-sulfonyl chloride often being the major product[3].
-
Solvent Effects: The choice of solvent can dramatically influence the isomer ratio. For example, the chlorosulfonation of thenoyltrifluoroacetone with neat chlorosulfonic acid gives a mixture of isomers, but using dichloromethane as a solvent can lead to the formation of a single isomer[2].
-
Mitigation: If you are obtaining an inseparable mixture of isomers, your options are to either accept the mixture and carry it forward or to invest in optimizing the reaction conditions (solvent, temperature, stoichiometry) to favor one isomer. A final purification step via column chromatography or selective recrystallization may be necessary.
Question 4: Can the reaction be reversed? What is desulfonation?
Answer:
Yes, sulfonation is a reversible reaction. The reverse process, known as desulfonation, involves the hydrolysis of the sulfonic acid group to regenerate the parent aromatic ring[4]. This reaction is catalyzed by acid and typically occurs at elevated temperatures in the presence of water or steam[4].
While the direct desulfonation of a sulfonyl chloride is less common, if your product first hydrolyzes to the sulfonic acid during a prolonged or hot aqueous workup, this sulfonic acid can then undergo desulfonation, further contributing to yield loss. This is another critical reason for maintaining cold and rapid workup conditions.
Diagram 1: Key Reaction Pathways in Thiophene-2-Carboxylate Chlorosulfonation
The following diagram illustrates the desired reaction to form the 4- and 5-substituted sulfonyl chlorides, as well as the pathways for the formation of common side products.
Caption: Main and side reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low product yield in your chlorosulfonation reaction.
Caption: Workflow for diagnosing low yield.
References
-
Vertex AI Search Result[5] - Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available at:
-
Vertex AI Search Result[1] - troubleshooting byproduct formation in the chlorosulfonation of benzoic acid. Benchchem. Available at:
-
Vertex AI Search Result[3] - Thiophene-2-sulfonic acid | 79-84-5. Benchchem. Available at:
-
Vertex AI Search Result[2] - Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate. Available at:
-
Vertex AI Search Result[6] - Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books. Available at:
-
Vertex AI Search Result[4] - Desulfonation reaction. Wikipedia. Available at:
-
Vertex AI Search Result - Untitled Document. Synthetic Map. Available at:
-
Vertex AI Search Result[7] - What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at:
-
Vertex AI Search Result[8] - So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? r/OrganicChemistry - Reddit. Available at:
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
Stability and degradation pathways of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. Here, we address common challenges related to its chemical stability and provide robust, field-tested troubleshooting guides and experimental protocols. Our approach is grounded in established chemical principles and regulatory expectations for stability analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate upon initial handling and storage?
A1: Based on its structure, the molecule possesses three primary points of potential chemical instability:
-
Methyl Ester Group: Susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid, 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid.[2]
-
N-methylsulfamoyl Group: The sulfonamide bond can be susceptible to cleavage under harsh hydrolytic conditions (strong acid or base) or through certain metabolic pathways.[3][4] While generally stable, electron-withdrawing groups on the thiophene ring can influence this stability.
-
Thiophene Ring: Thiophene and its derivatives are known to be sensitive to oxidative and photolytic degradation.[5][6] Photo-oxidation can lead to the formation of sulfones and other ring-opened products.
For optimal short-term and long-term stability, we recommend storing the compound as a solid in a desiccator, protected from light, and at controlled room temperature or refrigerated. For solutions, use aprotic solvents like DMSO or acetonitrile and prepare them fresh. Avoid prolonged storage in aqueous or protic solvents unless pH and temperature are strictly controlled.
Q2: I'm observing a new peak in my HPLC chromatogram after leaving my sample in a methanol/water mobile phase overnight. What is the likely degradant?
A2: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The resulting carboxylic acid is more polar than the parent ester and will therefore have a shorter retention time on a standard reversed-phase HPLC column (e.g., C18). To confirm this, you can:
-
Spike with a Standard: If available, spike your degraded sample with a known standard of 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid[2] and observe if the peak co-elutes.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS. The degradant peak should have a mass corresponding to the loss of a methylene group (-CH₂) and the addition of a hydrogen, resulting in a molecular weight difference of -14 Da (loss of CH₃, gain of H).
Q3: Are there any known incompatibilities with common excipients or reagents?
A3: While specific incompatibility studies for this molecule are not publicly available, general chemical principles suggest avoiding:
-
Strong Bases/Acids: These will catalyze the hydrolysis of the methyl ester.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganate, or even prolonged exposure to air and light can lead to oxidation of the thiophene ring.
-
Nucleophiles: In certain conditions, the chlorine atom on the thiophene ring could be susceptible to nucleophilic aromatic substitution, although this is generally less reactive than other sites on the molecule.
When performing formulation studies, it is critical to conduct compatibility tests by storing the active pharmaceutical ingredient (API) with individual excipients and monitoring for the appearance of degradants over time.
Troubleshooting Guide: Investigating Degradation Pathways
For a systematic investigation of stability, a "forced degradation" or "stress testing" study is the industry-standard approach.[7][8] This involves intentionally exposing the compound to harsh conditions to produce degradants and establish a "stability-indicating" analytical method capable of resolving them from the parent peak.
Issue: Unidentified Peaks Appear During Stability Studies - How to Identify the Degradation Pathway?
This guide provides protocols to systematically determine if the degradation is caused by hydrolysis, oxidation, photolysis, or thermal stress.
Hydrolytic Degradation (Acid & Base Catalyzed)
-
Scientific Rationale: Hydrolysis is a primary degradation pathway for esters and can also affect sulfonamides under more extreme conditions.[3][9] Testing at low and high pH is essential to understand the compound's stability in aqueous environments. The methyl ester is the most likely site of hydrolysis.
-
Experimental Protocol: Acid/Base Hydrolysis Stress Test
-
Preparation: Prepare three solutions of the compound (~1 mg/mL) in an appropriate co-solvent (e.g., acetonitrile or methanol) to ensure solubility before dilution.
-
Acidic: Dilute with 0.1 M HCl to the final concentration.
-
Basic: Dilute with 0.1 M NaOH to the final concentration.
-
Neutral: Dilute with purified water to the final concentration.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours). A control sample should be kept at 4 °C.
-
Neutralization: Before analysis, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl. This prevents damage to the HPLC column.
-
Analysis: Analyze all samples by a reversed-phase HPLC-UV method. If available, use an HPLC-MS method to obtain mass information for the new peaks.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation in the acidic and/or basic samples confirms hydrolytic instability.
-
-
Expected Degradation Products:
-
Primary: 5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid (from ester hydrolysis).
-
Secondary (under harsh conditions): Potential cleavage of the sulfonamide bond.
-
-
Visualizing the Hydrolytic Pathway:
Caption: Hypothesized hydrolytic degradation pathways for the target molecule.
Photolytic Degradation
-
Scientific Rationale: Thiophene rings contain conjugated pi systems that can absorb UV radiation, leading to photochemical reactions.[5][10] This energy absorption can generate reactive species that result in complex degradation profiles, including oxidation and polymerization. The reactivity depends on the compound's thermodynamic stability and its maximum absorption wavelength (λmax).[11]
-
Experimental Protocol: Photostability Stress Test (ICH Q1B)
-
Sample Preparation: Prepare both solid-state and solution-state samples.
-
Solid: Spread a thin layer of the compound in a shallow, transparent dish.
-
Solution: Prepare a solution (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or transparent vial.
-
-
Control: Prepare identical "dark" control samples by wrapping them completely in aluminum foil.
-
Exposure: Place the test and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze both the exposed and dark control samples by HPLC-UV/MS.
-
Interpretation: A significant difference in the purity and degradant profile between the exposed and dark control samples indicates photosensitivity.
-
-
Expected Degradation Products:
-
Oxidized species (e.g., sulfoxides, sulfones).
-
Ring-opened products.
-
Potential dimers or polymers.
-
Thermal Degradation
-
Scientific Rationale: Elevated temperatures can provide the activation energy needed to initiate degradation reactions, such as decarboxylation, rearrangement, or cleavage of weaker bonds. While sulfonamides are generally quite thermally stable, the overall stability of the molecule must be assessed.[12]
-
Experimental Protocol: Thermal Stress Test
-
Sample Preparation: Place the solid compound in a vial. For solution studies, prepare a solution in a stable, high-boiling point solvent (e.g., DMSO or PEG 400).
-
Incubation: Place the samples in a calibrated oven at an elevated temperature (e.g., 80-100 °C) for an extended period (e.g., 1-2 weeks). A control sample should be stored at the recommended storage temperature.
-
Analysis: After the incubation period, dissolve the solid sample and analyze both solid and solution samples by HPLC.
-
Interpretation: The appearance of new peaks in the heated samples compared to the control indicates thermal lability.
-
Oxidative Degradation
-
Scientific Rationale: The sulfur atom in the thiophene ring and the sulfamoyl group are susceptible to oxidation. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate addition of an oxidizing agent.
-
Experimental Protocol: Oxidative Stress Test
-
Sample Preparation: Dissolve the compound (~1 mg/mL) in a suitable solvent.
-
Stress Application: Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample solution.
-
Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 24 hours), monitoring periodically by HPLC.
-
Analysis: Analyze the sample by HPLC-UV/MS.
-
Interpretation: The formation of new peaks, often with a mass increase of +16 (addition of one oxygen) or +32 (addition of two oxygens), confirms oxidative degradation.
-
-
Summary of Forced Degradation Conditions
Stress Condition Typical Reagent/Parameter Purpose Acid Hydrolysis 0.1 M - 1 M HCl at RT or elevated temp. To test stability in acidic environments; primarily targets the ester. Base Hydrolysis 0.1 M - 1 M NaOH at RT or elevated temp. To test stability in alkaline environments; targets the ester and potentially the sulfonamide. Oxidation 3% - 30% H₂O₂ at RT To test susceptibility to oxidation; targets the sulfur atoms. Thermal 60-100 °C (Solid & Solution) To assess intrinsic thermal stability and identify thermally induced degradants. | Photolytic | 1.2 million lux-hr (visible) & 200 W-hr/m² (UV) | To assess stability upon exposure to light; targets the thiophene ring.[13] |
Workflow for Stability-Indicating Method Development
Developing a robust analytical method is crucial for accurately assessing stability. The following workflow ensures that your method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.
Caption: A typical workflow for developing a stability-indicating analytical method.
References
-
Belhacova, L., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(27), 15646–15651. [Link]
-
ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Retrieved from [Link]
-
American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]
-
American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]
-
Pise, N. P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. 8th International Electronic Conference on Medicinal Chemistry. [Link]
-
DiVA. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives : Experimental and DFT Studies. [Link]
-
Molbase. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Rearrangement of Sulfamoyl Azides: Reactivity and Mechanistic Study | Request PDF. Retrieved from [Link]
-
Rúbies, A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 937-943. [Link]
-
American Chemical Society. (n.d.). New Compounds. Sulfonamides in the Thiophene Series. I. Solfonamides of 2-Chlorothiophene. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. Retrieved from [Link]
-
Molbase. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]
-
ResearchGate. (n.d.). Thermal degradation mechanisms for pure sulfamethoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. Retrieved from [Link]
-
American Chemical Society. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 67-84. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). Thermal reactions of sulfonyl azides. Journal of the American Chemical Society. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 906522-87-0 | Product Name : Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]
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Overcoming low reactivity in functionalizing the thiophene ring
Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the thiophene ring. As a senior application scientist, I will provide field-proven insights and troubleshooting strategies to help you overcome the inherent low reactivity of this important heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: Why is the thiophene ring less reactive towards electrophilic substitution than furan and pyrrole?
The reactivity of five-membered aromatic heterocycles in electrophilic aromatic substitution (SEAr) follows the order: pyrrole > furan > thiophene > benzene.[1][2][3][4] This trend is governed by the electronegativity of the heteroatom and its ability to stabilize the positive charge in the reaction intermediate (the σ-complex).
-
Pyrrole: Nitrogen is less electronegative than oxygen and sulfur, making its lone pair of electrons more available to donate into the aromatic system and stabilize the intermediate carbocation.[4]
-
Furan: Oxygen is more electronegative than nitrogen, holding its lone pairs more tightly and providing less stabilization to the σ-complex compared to pyrrole.
-
Thiophene: Sulfur is less electronegative than oxygen; however, the larger size of sulfur's 3p orbitals results in less effective overlap with the carbon 2p orbitals of the ring. This poorer overlap reduces the stability of the σ-complex compared to furan and pyrrole, rendering thiophene the least reactive of the three.[4]
Despite its lower reactivity compared to furan and pyrrole, thiophene is still significantly more reactive than benzene in SEAr.[1]
Q2: What is the general regioselectivity for electrophilic substitution on an unsubstituted thiophene ring, and why?
Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position over the C3 (β) position.[1][3][5] This regioselectivity is due to the greater resonance stabilization of the σ-complex formed during attack at the C2 position.
-
Attack at C2: The positive charge can be delocalized over three resonance structures, including one where the charge is placed on the sulfur atom.
-
Attack at C3: The positive charge is only delocalized over two resonance structures, and the sulfur atom does not directly participate in stabilizing the positive charge.
The greater number of resonance structures for the C2-attack intermediate indicates a more stable and lower energy transition state, leading to the preferential formation of the 2-substituted product.[1][3]
Troubleshooting Guides
Issue 1: Poor yields in electrophilic substitution reactions (e.g., Friedel-Crafts, Nitration).
Symptom:
Low to no conversion of the starting thiophene to the desired substituted product under standard electrophilic substitution conditions.
Causality and Troubleshooting:
Thiophene's aromaticity and lower reactivity compared to pyrrole and furan often necessitate harsher reaction conditions for electrophilic substitutions.[1][6] However, thiophene is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yields in electrophilic substitution.
Recommended Protocols:
Mild Friedel-Crafts Acylation:
-
Dissolve the thiophene derivative in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild Lewis acid such as SnCl4 or BF3·OEt2 (1.1 equivalents).
-
Add the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or GC-MS.
-
Quench the reaction with ice-cold water or a saturated solution of NaHCO3.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Issue 2: Lack of regioselectivity in the functionalization of substituted thiophenes.
Symptom:
Formation of a mixture of regioisomers when attempting to functionalize an already substituted thiophene ring.
Causality and Troubleshooting:
The regiochemical outcome of thiophene functionalization can be complex, influenced by both the electronic effects of existing substituents and the reaction mechanism. To achieve high regioselectivity, it is often necessary to employ methods that override the inherent electronic preferences of the ring.
Strategies for Regiocontrolled Functionalization:
| Strategy | Principle | Advantages | Disadvantages |
| Directed ortho-Metalation (DoM) | A directing group (e.g., -CONR2, -CH2NMe2) coordinates to an organolithium reagent, directing deprotonation to an adjacent position. | High regioselectivity, access to otherwise difficult-to-functionalize positions. | Requires a directing group, cryogenic temperatures, and strictly anhydrous conditions. |
| Halogen-Dance Reaction followed by Metalation | An existing halogen atom "dances" to a more thermodynamically stable position under the influence of a strong base, followed by metal-halogen exchange. | Can provide access to specific isomers. | Limited by the migration tendency of the halogen. |
| Catalyst-Controlled C-H Functionalization | The catalyst and ligands play a crucial role in determining which C-H bond is activated, often overriding the intrinsic reactivity of the ring.[7] | High functional group tolerance, can be applied to late-stage functionalization.[7] | Requires careful optimization of catalyst, ligand, and reaction conditions. |
Experimental Protocol: Directed ortho-Metalation (DoM) of 3-Bromothiophene
This protocol allows for the selective functionalization at the C2 position of 3-bromothiophene.
-
Dissolve 3-bromothiophene in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) and stir for 1 hour at -78 °C. This step selectively deprotonates the C2 position due to the directing effect of the bromine atom.[8]
-
Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) to introduce a formyl group) and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature.
-
Quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry over Na2SO4, and purify.
Issue 3: Failure of C-H activation/direct arylation reactions.
Symptom:
Low or no yield in palladium-catalyzed direct arylation of a thiophene C-H bond with an aryl halide.
Causality and Troubleshooting:
Direct C-H arylation is a powerful tool for thiophene functionalization, but it is highly sensitive to the choice of catalyst, ligand, base, and solvent.[9][10][11] The sulfur atom in thiophene can also act as a poison to some palladium catalysts.[12]
Key Parameters for Optimization:
| Parameter | Common Choices & Considerations |
| Palladium Source | Pd(OAc)2, Pd2(dba)3.[13][14][15] Pd(OAc)2 is often effective and relatively inexpensive.[11] |
| Ligand | Phosphine ligands (e.g., P(o-OMePh)3, SPhos) or N-heterocyclic carbenes (NHCs).[15][16] Phosphine-free systems have also been developed.[9][10][11] |
| Base | K2CO3, Cs2CO3, KOAc. The choice of base can significantly impact the reaction outcome.[17] |
| Solvent | Toluene, dioxane, DMF, DMAc.[11] Deep eutectic solvents have also been explored as green alternatives.[18] |
| Additive | Carboxylic acids like pivalic acid or neo-decanoic acid can act as proton shuttles and improve reaction efficiency.[15] |
Troubleshooting Diagram for Direct Arylation:
Caption: Sequential optimization strategy for direct C-H arylation of thiophenes.
Issue 4: Difficulty in achieving functionalization at the C3 or C4 (β) positions.
Symptom:
Reactions consistently yield functionalization at the C2 or C5 (α) positions, even when these positions are blocked.
Causality and Troubleshooting:
The C-H bonds at the β-positions of thiophene are generally less reactive than those at the α-positions.[19] Functionalization at these sites often requires specialized strategies.
Advanced Strategies for β-Functionalization:
-
Blocking the α-Positions: Start with a 2,5-disubstituted thiophene. The substituents can be chosen to be easily removable later if desired (e.g., silyl groups).
-
Palladium Migration Catalysis: Certain palladium catalytic systems can promote a 1,4-migration, allowing for the functionalization of the β-position of 2-arylthiophenes.[19]
-
Directed Metalation with a β-Directing Group: While less common, certain directing groups placed at the α-position can direct metalation to the adjacent β-position.
-
Vicinal Difunctionalization: Palladium/norbornene cooperative catalysis has been shown to enable the direct difunctionalization of thiophenes at the C4 and C5 positions.[20]
References
- Pérez, P., et al. (2009). The α′/β regioselectivity of the electrophilic aromatic substitution of some thiophene α-substituted derivatives. Journal of Molecular Structure: THEOCHEM, 895(1-3), 86-90.
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and the related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740.
- Gronowitz, S., & Hörnfeldt, A.-B. (Eds.). (2004). Thiophenes. Elsevier.
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Doucet, H. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Hull, K. L., & Sanford, M. S. (2010). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 15(1), 347-355.
- Turner, G. L. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University.
-
Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition, 60(2), 742-746. Available from: [Link]
- Yokoyama, A., & Yokozawa, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5678-5695.
- Roger, J., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.
- Penrose, S. D., & Pe-de-Loup, F. (2010). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry, 8(22), 5154-5162.
- Václavíková, A., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 84(24), 16035-16043.
- Wang, Y., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 13(1), 123-128.
- Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-25.
- Kaur, N., et al. (2023).
- Guirado, A., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry, 75(21), 7123-7131.
- Mohammad Mahdavi. (n.d.). Structures of important thiophene-based drugs.
- Chan, H. (1998). Synthesis, characterization and applications of thiophene-based functional polymers. Semantic Scholar.
- Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.
- Shang, M., et al. (2016). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis.
-
Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Available from: [Link]
- Wang, Y., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 13(1), 123-128.
- Sang, R., et al. (2022). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides.
- Punzi, A., et al. (2017). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters, 19(15), 4054-4057.
-
Química Organica.org. Electrophilic substitution on thiophene. Available from: [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- Lee, D.-H., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(9), 4165-4171.
-
Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]
- Leone, S., et al. (2021). Direct Arylation of Thiophenes in Continuous Flow. Chemistry – A European Journal, 27(6), 2110-2116.
- Lee, D.-H., et al. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(9), 4165-4171.
- Brassard, S., & Leclerc, M. (2023). Toward Defect Suppression in Polythiophenes Synthesized by Direct (Hetero)
- Bensaid, S., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- El-Gendy, A. A. M. (2022). Synthetic strategies and functional reactivity of versatile thiophene synthons.
- Weßing, J., et al. (2014). Synthesis, characterization, and reactivity of furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes of iron(II). Dalton Transactions, 43(35), 13264-13275.
-
Reddit. (2014). Pyrrole and Thiophene reactivity. Available from: [Link]
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- 20. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methylation of Sulfonamides
Welcome to the technical support center dedicated to the N-methylation of sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial transformation. Our focus is on providing practical, experience-driven insights to overcome common challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
The N-methylation of sulfonamides can be a nuanced process, with success often hinging on the careful selection of reagents and reaction conditions. Below is a comprehensive table addressing the most common issues encountered in the lab, their probable causes, and actionable solutions grounded in chemical principles.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low to No Conversion | 1. Insufficient Basicity: The sulfonamide proton (pKa ≈ 10) is not being effectively removed to generate the nucleophilic nitrogen anion.[1] 2. Steric Hindrance: Bulky groups on the sulfonamide or the aryl ring are impeding the approach of the methylating agent.[2][3] 3. Low Reactivity of Methylating Agent: The chosen methylating agent is not electrophilic enough under the reaction conditions. 4. Inappropriate Solvent: The solvent may not adequately dissolve the sulfonamide salt or may interfere with the reaction. | 1. Base Selection: Employ a stronger base such as NaH, K₂CO₃, or DBU to ensure complete deprotonation.[4] For substrates sensitive to strong bases, consider base-free conditions like the Mitsunobu reaction.[4][5] 2. Increase Reactivity: Use a more potent methylating agent like methyl iodide or dimethyl sulfate. For highly hindered substrates, consider less sterically demanding reagents if possible, or more forcing conditions (higher temperature). 3. Reaction Conditions: Increase the reaction temperature to overcome activation energy barriers. Select a suitable solvent like DMF, THF, or acetonitrile that can dissolve the sulfonamide salt and facilitate the Sₙ2 reaction. |
| Formation of N,N-Dimethylated Byproduct | 1. Over-Methylation: The mono-methylated sulfonamide is more acidic than the starting material, making it susceptible to a second methylation.[1][4] 2. Excess Methylating Agent: Using a large excess of the methylating agent drives the reaction towards di-methylation.[6] 3. Strongly Basic Conditions: A high concentration of a strong base can readily deprotonate the mono-methylated product. | 1. Stoichiometry Control: Carefully control the stoichiometry, using 1.0-1.1 equivalents of the methylating agent.[7] 2. Slow Addition: Add the methylating agent slowly or portion-wise to the reaction mixture to maintain its low concentration, favoring mono-alkylation.[6][7] 3. Milder Conditions: Use a weaker base (e.g., Cs₂CO₃) or lower the reaction temperature to decrease the rate of the second methylation.[4] |
| Reaction with Other Functional Groups | 1. Lack of Chemoselectivity: The methylating agent is reacting with other nucleophilic groups in the molecule, such as phenols, alcohols, or amines. | 1. Protecting Groups: Protect sensitive functional groups before methylation. For example, use silyl ethers for alcohols. An o-nitrobenzenesulfonyl (oNbs) group can be used to activate the amine for methylation and is subsequently removable.[4] 2. Selective Reagents: Employ milder, more selective methylating agents. For instance, N,N-dimethylformamide dimethylacetal (DMF-DMA) can selectively methylate sulfonamides in the presence of other nucleophiles.[8] 3. Catalytic Methods: Transition metal-catalyzed reactions using methanol as the methyl source can offer high chemoselectivity, tolerating esters, nitriles, and other sensitive groups.[9] |
| Difficult Purification | 1. Residual Reagents: Unreacted methylating agent or byproducts from the base can complicate purification. 2. Similar Polarity of Products: The starting material, mono-, and di-methylated products may have similar polarities, making chromatographic separation challenging. | 1. Work-up Procedure: Quench the reaction appropriately to remove excess reagents. For example, a mild acidic wash can remove basic byproducts. 2. Chromatography Optimization: Use a high-resolution silica gel and carefully select the eluent system to improve separation. Consider alternative purification techniques like crystallization if applicable. |
Decision Workflow for Optimizing N-Methylation
The following diagram provides a logical workflow for selecting an appropriate N-methylation strategy based on the characteristics of your sulfonamide substrate.
Caption: Decision tree for selecting N-methylation conditions.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my N-methylation reaction?
The choice of base is critical and depends on the pKa of your sulfonamide and the overall sensitivity of your substrate.[4]
-
Strong Bases (NaH, KOH, DBU): These are effective for complete deprotonation of the sulfonamide, increasing its nucleophilicity and reaction rate.[4] They are suitable for robust substrates where side reactions are not a concern.
-
Weaker Bases (K₂CO₃, Cs₂CO₃): These are often used to improve selectivity for mono-methylation by not efficiently deprotonating the already mono-methylated product.[4] Cs₂CO₃ is particularly noted for its mildness and effectiveness.[4]
-
No Base (Mitsunobu Conditions): For substrates that are sensitive to basic conditions, the Mitsunobu reaction provides a powerful alternative, proceeding under mildly acidic conditions.[4][5]
Q2: What are the safest and most effective methylating agents to use?
Traditional methylating agents like methyl iodide and dimethyl sulfate are highly reactive but also toxic and carcinogenic.[4][10] Safer alternatives are available:
-
Trimethylsilyldiazomethane (TMSCHN₂): A commercially available and safer alternative to diazomethane, it is highly efficient for methylating acidic protons, including those of sulfonamides.[4][11][12]
-
N,N-Dimethylformamide Dimethylacetal (DMF-DMA): A milder and more selective reagent.[8]
-
Methanol (with catalyst): In combination with transition metal catalysts (e.g., Ru, Mn), methanol can be used as a green and readily available methylating agent.[9][13]
Q3: I'm observing significant di-methylation. How can I favor the mono-methylated product?
Achieving mono-selectivity is a common challenge.[4] Here are key strategies:
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the methylating agent.[4][7]
-
Slow Addition: Adding the alkylating agent slowly helps to keep its concentration low, which kinetically favors mono-alkylation.[6][7]
-
Milder Base: A weaker base will not deprotonate the mono-methylated sulfonamide as effectively, thus slowing down the second methylation.[4]
-
Lower Temperature: Reducing the reaction temperature can often improve selectivity.[7]
-
Sterically Hindered Reagents: Using a bulkier methylating agent can disfavor the second methylation due to steric hindrance.[4][7]
Q4: My sulfonamide is sterically hindered and shows low reactivity. What should I do?
Steric hindrance can significantly slow down the N-methylation reaction.[2] To improve the reaction rate:
-
More Potent Methylating Agent: Use a highly reactive methylating agent like methyl iodide or trimethylsilyldiazomethane.[4]
-
Stronger Base: A stronger base will more effectively deprotonate the sulfonamide, increasing its nucleophilicity.[4]
-
Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Mitsunobu Reaction: This reaction is often effective for sterically hindered substrates as it proceeds through a different mechanism that can be less sensitive to steric bulk.[5][14]
Q5: Can I use Phase Transfer Catalysis (PTC) for N-methylation of sulfonamides?
Yes, Phase Transfer Catalysis (PTC) is a viable and often advantageous method.[15][16][17] It allows for the use of inexpensive inorganic bases (like NaOH or K₂CO₃) and can often be performed in biphasic systems or even without a solvent, making it a greener alternative to using polar aprotic solvents.[17][18] A quaternary ammonium salt, such as tetrabutylammonium bromide, is typically used as the catalyst to transport the sulfonamide anion into the organic phase where it reacts with the methylating agent.[15][18]
III. Experimental Protocols
General Protocol for N-Methylation using Methyl Iodide and K₂CO₃
This protocol is a standard and effective method for the N-methylation of a wide range of sulfonamides.
Materials:
-
Sulfonamide (1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the sulfonamide and DMF.
-
Add K₂CO₃ to the solution and stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for N-Methylation under Mitsunobu Conditions
This protocol is ideal for substrates that are sensitive to basic conditions.
Materials:
-
Sulfonamide (1.0 eq)
-
Methanol (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide, methanol, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Experimental Workflow Diagram
Caption: General experimental workflow for N-methylation.
IV. References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Dodge, J. A., & Nissen, J. S. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(6), 3359–3401. [Link]
-
König, B., & Klinker, K. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7389–7393. [Link]
-
Galli, M., & König, B. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202303533. [Link]
-
Wang, W. (2021). Methodology Research On The N-Methylation/Aryloxymethylation Of Arylsulfonamides. (Master's thesis). Retrieved from Globe Thesis.
-
Ramesh, R., & Anandaraj, P. (2021). N-alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Applied Organometallic Chemistry, 35(10), e6376. [Link]
-
Bayer, E., & Mutter, M. (1974). Optimized selective N-methylation of peptides on solid support. Nature, 247(5442), 543–544. [Link]
-
Stanovnik, B., & Tišler, M. (1974). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Synthesis, 1974(02), 120–122. [Link]
-
Johnson, C. R., & Jonsson, E. (1990). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. The Journal of Organic Chemistry, 55(23), 5762–5765. [Link]
-
Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-Alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications, 19(9-10), 1499–1503. [Link]
-
Gale, P. A., & Light, M. E. (2006). Anion binding vs. sulfonamide deprotonation in functionalised ureas. Chemical Communications, (16), 1708–1710. [Link]
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661–1667. [Link]
-
Clayden, J., & Morris, G. A. (2014). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 19(4), 4828–4847. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Jacobson, M. A., & Lectka, T. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28. [Link]
-
König, B., & Klinker, K. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7389–7393. [Link]
-
Szefczyk, B., & Paneth, P. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11707. [Link]
-
Presser, A., & Hölzl, G. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015–1022. [Link]
-
Jacobson, M. A., & Lectka, T. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]
-
Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. (1989). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 30(42), 5709–5712. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1839–1843. [Link]
-
ACS Green Chemistry Institute. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. Retrieved from [Link]
-
van 't Erve, T. J., Rautiainen, R. H., Robertson, L. W., & Luthe, G. (2010). Trimethylsilyldiazomethane: A safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. Journal of Chromatography A, 1217(25), 4149–4155. [Link]
-
Seayad, A. M., & Tillack, A. (2017). Methods for mono-selective N-alkylation of primary sulfonamides using alcohols or peroxides as alkylating agents. Advanced Synthesis & Catalysis, 359(24), 4318–4327. [Link]
-
Vione, D., & Das, A. (2018). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. ACS Omega, 3(10), 13038–13047. [Link]
-
Galli, M., & König, B. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202303533. [Link]
-
Kozany, C., & Hausch, F. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2132–2142. [Link]
-
Khan, I., & Al-Dhfyan, A. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15668. [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1224, 129032. [Link]
Sources
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- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low yields in the preparation of Lornoxicam intermediates
Welcome to the technical support center for Lornoxicam synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges during the preparation of key Lornoxicam intermediates. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve issues in your synthetic workflow. The protocols and insights provided herein are synthesized from established literature and field experience to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Addressing Low-Yield Scenarios
This section directly addresses specific, common problems encountered during the synthesis of Lornoxicam intermediates. Each question is framed around a real-world laboratory challenge, followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My yield for the final amidation of Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylate 1,1-dioxide with 2-aminopyridine is consistently low (<50%). What are the common causes and solutions?
This final amidation is arguably the most cited step for low yields in traditional Lornoxicam synthesis routes. Yields as low as 0.45% have been reported in older methods, primarily due to side reactions and reactant degradation[1][2]. The primary culprits are the harsh reaction conditions required to drive the reaction to completion.
Root Cause Analysis:
-
Thermal Degradation of 2-Aminopyridine: The reaction is often conducted at high temperatures (e.g., >140 °C in refluxing xylene) to facilitate the ammonolysis of the methyl ester[3][4]. However, 2-aminopyridine is susceptible to thermal degradation at these temperatures, leading to the formation of by-products and a reduction in the available nucleophile, which directly decreases the yield[1][3].
-
Side Reactions: The high heat can promote various side reactions, including coking and polymerization, which not only reduce the yield but also complicate the purification of the final Lornoxicam product[3].
-
Inefficient Reaction Conditions: An excessive volume of solvent is often used to manage the reaction at high temperatures, which can lead to long reaction times and inefficient molecular interactions[1][3].
Recommended Solutions & Protocols:
The most effective strategy is to lower the reaction temperature without sacrificing the reaction rate. This can be achieved by incorporating an acidic catalyst or stabilizer.
Protocol: Stabilizer-Enhanced Amidation
The use of p-toluenesulfonic acid as a stabilizer has been shown to dramatically improve yields by promoting the forward reaction at a lower temperature[1].
-
Reagent Setup: In a suitable reaction vessel, charge the key intermediate, 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide (1 equivalent).
-
Solvent & Reactant Addition: Add xylene as the solvent (a reduced volume of 20-30 V is sufficient, compared to 50-100 V in older methods)[1]. Add 2-aminopyridine (1-2 equivalents).
-
Stabilizer Addition: Introduce p-toluenesulfonic acid as a stabilizer (0.05-1.5 equivalents)[1]. The acid protonates the ester, making it more electrophilic and susceptible to nucleophilic attack by 2-aminopyridine, thus lowering the activation energy of the reaction.
-
Reaction Execution: Heat the mixture to reflux. The reaction temperature will be lower than in the absence of the stabilizer. Monitor the reaction progress via HPLC.
-
Work-up and Purification: After completion, cool the reaction mixture. Concentrate under reduced pressure to remove the solvent. The crude Lornoxicam can then be purified by pulping in an organic solvent mixture (e.g., dichloromethane and methanol) and filtering[1][2].
Data Summary: Impact of Stabilizer on Amidation Yield
| Parameter | Traditional Method | Stabilizer-Enhanced Method |
| Stabilizer | None | p-Toluenesulfonic Acid |
| Yield (Crude) | 45-50%[1] | >95%[1] |
| Reaction Temp. | >140 °C[3] | ~100-120 °C |
| Solvent Volume | 50-100 V[3] | 20-30 V[1] |
Troubleshooting Workflow: Low-Yield Amidation
Caption: A logical workflow for diagnosing and solving low yields in the final amidation step.
Q2: I'm experiencing poor yields during the intramolecular cyclization to form the 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine ring system. How can I optimize this step?
This intramolecular Dieckmann or Claisen-type condensation is another critical step where yields can be compromised. The reaction involves the formation of the core heterocyclic structure of Lornoxicam. Low yields are often attributed to steric hindrance and competing side reactions[3][4].
Root Cause Analysis:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base like sodium methoxide is required to deprotonate the active methylene group, initiating the cyclization. However, an excess of base can lead to hydrolysis of the ester group, forming a carboxylate that will not cyclize.
-
Solvent Effects: The reaction is typically performed in an alcohol like methanol. The presence of water in the solvent can promote the aforementioned ester hydrolysis. Using a solvent like dioxane has been reported to improve yields by allowing for lower reaction temperatures[5].
-
Reaction Temperature: While heating is necessary, excessive temperatures can promote decomposition and the formation of tars, especially if the reaction is prolonged.
Recommended Solutions & Protocols:
Protocol: Optimized Intramolecular Cyclization
-
Starting Material: Begin with the precursor, such as Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate.
-
Reaction Setup: Dissolve the starting material in an anhydrous solvent. While methanol is common, consider using dioxane for better temperature control and potentially higher yields[5].
-
Base Addition: Prepare a solution of sodium methoxide in the corresponding anhydrous alcohol (or use commercially available solutions). Add the base solution dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to manage the initial exothermic reaction.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate reflux (e.g., 60-70 °C) until the reaction is complete as monitored by TLC or HPLC. Inventors have noted that in some cyclization steps, using sodium methoxide in methanol can result in very low yields[4].
-
Work-up: Quench the reaction by pouring it into an ice-water mixture. Acidify the solution with a suitable acid, such as 2N HCl, to a pH of around 4[4]. The product will precipitate out of the solution.
-
Purification: Filter the precipitated solid, wash with water until neutral, and dry under vacuum to obtain the cyclized intermediate[5].
FAQs: General Technical Questions
Q1: How critical is the purity of starting materials and intermediates to the overall yield?
A: It is paramount. The chemical structure and purity of the intermediates directly impact the yield and pharmacological profile of the final Lornoxicam Active Pharmaceutical Ingredient (API)[6]. Using intermediates with a high assay, typically ≥98.0% as determined by HPLC, is essential. Impurities can act as catalyst poisons, participate in side reactions, or complicate purification steps, leading to significant material loss at each stage of the synthesis[6].
Q2: Are there alternative, higher-yielding synthetic routes that avoid hazardous reagents?
A: Yes, significant research has focused on developing safer and more efficient synthetic routes to avoid hazardous reagents like n-butyllithium and phosphorus pentachloride used in older methods[1][3]. Newer patented methods focus on more readily available raw materials and shorter synthetic routes. For example, one route starts from methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate and condenses it with sarcosine methyl ester hydrochloride, followed by cyclization and amidation. This route is noted for having fewer byproducts and being more suitable for industrial production[7].
Q3: What are the best practices for the purification of key intermediates to prevent yield loss in subsequent steps?
A: Effective purification is crucial for preventing the carry-over of impurities that can inhibit subsequent reactions.
-
Recrystallization: This is a powerful technique for purifying solid intermediates. For the final Lornoxicam product, a mixture of 1,4-dioxane and xylene is often used[3][7]. The choice of solvent is critical and should be determined experimentally to maximize recovery of the pure compound while leaving impurities in the mother liquor.
-
Slurrying/Pulping: For crude products, slurrying in a specific solvent or solvent mixture at a controlled temperature can be very effective. This involves suspending the crude solid in a solvent in which it has low solubility, while the impurities are more soluble. This washes the surface of the solid particles. This technique is mentioned for purifying crude Lornoxicam using a dichloromethane/methanol mixture[1][2].
-
pH Adjustment & Precipitation: For intermediates with acidic or basic functional groups, adjusting the pH of the aqueous work-up solution is a key purification step. For instance, after the cyclization reaction, the product is precipitated by acidifying the reaction mixture to a specific pH[4]. This ensures that the desired product crashes out of solution while more soluble impurities remain.
Visual Summary: Lornoxicam Synthetic Pathway
Caption: A simplified overview of a common synthetic pathway to Lornoxicam, highlighting key intermediates.
References
- Wei, F. (2002). Synthesis of Lornoxicam. Chinese Journal of Pharmaceuticals.
-
Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. (n.d.). Patsnap Eureka. Retrieved from [Link]
- CN112592356A - Method for synthesizing lornoxicam. (n.d.). Google Patents.
- CN104031071A - Preparation method of lornoxicam and its intermediate. (n.d.). Google Patents.
-
Preparation method of lornoxicam impurity. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Method for preparing lornoxicam. (n.d.). Justia Patents. Retrieved from [Link]
- US20220204529A1 - Method for preparing lornoxicam. (n.d.). Google Patents.
- CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate. (n.d.). Google Patents.
-
2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals. Retrieved from [Link]
-
Improved Process For The Preparation Of Lornoxicam. (n.d.). Quick Company. Retrieved from [Link]
-
Sourcing Lornoxicam Intermediate: Your Guide to Quality Manufacturers. (n.d.). Boronina. Retrieved from [Link]
-
2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide (CAS No: 70415-50-8) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]
-
A pharmaceutical study on lornoxicam fast disintegrating tablets: formulation and in vitro and in vivo evaluation. (n.d.). PubMed. Retrieved from [Link]
-
Formulation and characterization of lornoxicam-loaded cellulosic-microsponge gel for possible applications in arthritis. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of two polymorphs of lornoxicam | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]
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- 4. Improved Process For The Preparation Of Lornoxicam [quickcompany.in]
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Removal of residual catalysts from thiophene derivative synthesis
A Guide to the Purification of Thiophene Compounds from Residual Metal Catalysts for Researchers, Scientists, and Drug Development Professionals.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries encountered during the purification of thiophene derivatives.
Q1: Why is removing residual palladium from my thiophene derivative so difficult?
The primary challenge stems from the strong coordination between the sulfur atom in the thiophene ring and the palladium catalyst.[1] This forms a stable complex that can be difficult to break, making standard removal techniques like simple filtration less effective for soluble palladium species.[1]
Q2: What are the most effective general methods for removing palladium catalysts?
The most common and effective methods include:
-
Adsorption: Utilizing solid-supported scavengers with high affinity for palladium, such as thiol- or thiourea-functionalized silica or activated carbon. The catalyst binds to the scavenger and is subsequently removed by filtration.[1][2][3]
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium, often using a pad of Celite®.[1][4] However, this is often insufficient for soluble palladium.[1]
-
Crystallization: This technique can be effective in reducing palladium levels, sometimes from several hundred ppm to less than 10 ppm.[5]
-
Extraction: Liquid-liquid extraction can be used to separate the desired compound from the catalyst based on their differential solubilities in two immiscible liquid phases.[6][7]
Q3: How do I choose the right scavenger for my specific reaction?
The selection of an appropriate scavenger is critical and depends on several factors:
-
The Metal and its Oxidation State: Different scavengers have varying affinities for different metals and their oxidation states (e.g., Pd(0) vs. Pd(II)).[1][8] Thiol-based scavengers, for instance, are generally more effective for Pd(II).[1]
-
Solvent: The solvent used in your reaction will influence the scavenger's performance.[8]
-
Product Compatibility: Ensure the scavenger does not react with or adsorb your target thiophene derivative.[4]
It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific system.[1]
Q4: Can I use activated carbon for palladium removal? What are the pros and cons?
Yes, activated carbon is a cost-effective and versatile option for removing palladium.[4][9][10] It can adsorb various forms of palladium, regardless of the oxidation state.[9] However, a significant drawback is its non-specific nature, which can lead to the loss of your desired product through adsorption.[4] It's advisable to use the minimum amount necessary and to wash the carbon thoroughly with a fresh solvent to maximize product recovery.[4]
Q5: How can I remove residual copper or nickel catalysts from my thiophene synthesis?
Similar principles to palladium removal apply. For copper, which is often used in Ullmann-type reactions, passing the reaction mixture through an alumina column is a common method.[11][12][13] For both copper and nickel, various metal scavengers are effective. For example, SiliaMetS Imidazole is a good scavenger for both copper and nickel.[2]
Q6: How much residual catalyst is acceptable in my final product?
For active pharmaceutical ingredients (APIs), the International Council for Harmonisation (ICH) Q3D guideline sets permitted daily exposure (PDE) limits for elemental impurities.[14] This often translates to low ppm levels (e.g., 5 ppm for ingested products).[15]
Q7: What is the best analytical technique to quantify residual metal content?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most widely used and sensitive method for quantifying trace levels of metal impurities in organic compounds.[1]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during catalyst removal.
Issue 1: High Residual Palladium Levels After Scavenger Treatment
-
Symptom: ICP-MS analysis shows palladium levels significantly above the target (<10 ppm). The final compound may also be discolored.[1]
-
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Strong Palladium-Thiophene Complexation [1] | The sulfur in the thiophene ring can form a stable complex with palladium.[1] Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[1] |
| Incorrect Scavenger Selection | The scavenger may not be optimal for the palladium species in your reaction. Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one.[1][2] |
| Suboptimal Scavenging Conditions | Temperature and reaction time can impact scavenger efficiency. Try increasing the temperature or extending the treatment time. |
| Insufficient Amount of Scavenger | Ensure you are using an adequate excess of the scavenger. A typical starting point is 5 equivalents relative to the initial amount of palladium catalyst.[1] |
Issue 2: Significant Product Loss During Purification
-
Symptom: Low yield of the purified thiophene derivative after treatment with a scavenger or activated carbon.
-
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Non-specific Adsorption [4] | Your product may be adsorbing to the purification medium, a common issue with activated carbon.[4] |
| Reduce Adsorbent Amount: Use the minimum quantity of scavenger or activated carbon needed for effective metal removal.[4] | |
| Solvent Change: The choice of solvent can affect the interaction between your product and the adsorbent. Experiment with different solvents.[4] | |
| Alternative Scavengers: Some scavengers exhibit lower non-specific binding. Test different types of scavengers.[4] | |
| Incomplete Elution | The product may be retained on the filter cake after filtration. |
| Thorough Washing: Wash the filter cake (Celite®, scavenger, or carbon) with a generous amount of fresh solvent to ensure complete recovery of your product.[1] | |
| Alternative Purification: If product loss remains high, consider other purification methods like crystallization.[5] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol outlines a standard batch method for removing a soluble palladium catalyst.
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) to a concentration of approximately 5-10 volumes.[1]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the diluted mixture. A typical starting amount is 5 equivalents relative to the initial palladium catalyst loading.[1][2]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4] The optimal time should be determined by monitoring the residual palladium concentration.
-
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete product recovery.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the final product for residual palladium content using ICP-MS.[1]
Workflow for Selecting a Catalyst Removal Method
The following diagram provides a decision-making framework for choosing the most appropriate purification strategy.
Caption: Decision tree for selecting a catalyst removal method.
Data Summary: Metal Scavenger Selection
The following table provides a guide to selecting appropriate scavengers for commonly used catalysts in thiophene synthesis.
| Scavenger Functional Group | Best For | Good For | Reference |
| Thiourea (THU) | Pd, Ru | Ag, Cu, Fe, Os, Rh, Sc, Sn | [2] |
| Dimercaptotriazine (DMT) | Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se, U | Cd, Co, Cu, Fe, Sc, Zn | [2] |
| Cysteine (CYS) | Pd, Sn, Ru, Pt, Cu, Rh, Cd, Sc | [2] | |
| Imidazole (IMI) | Cd, Co, Cu, Fe, Ir, Li, Mg, Ni, Os, W, Zn | Cr, Pd, Rh | [2] |
| Diamine | Acids, Acid Chlorides, Aldehydes, Isocyanates | [2] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. biotage.com [biotage.com]
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- 25. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
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- 33. pubs.acs.org [pubs.acs.org]
- 34. reddit.com [reddit.com]
- 35. Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 40. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 41. cabidigitallibrary.org [cabidigitallibrary.org]
- 42. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. canli.dicp.ac.cn [canli.dicp.ac.cn]
Technical Support Center: Managing Reaction Temperature for Selective Halogenation of Thiophenes
Welcome to the Technical Support Center for the selective halogenation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing one of the most critical parameters in these reactions: temperature . Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during your experiments. Our focus is not just on protocols but on the underlying principles to empower you to make informed decisions for successful and selective halogenation.
The Critical Role of Temperature in Thiophene Halogenation
Thiophene is an electron-rich aromatic heterocycle that undergoes electrophilic substitution, including halogenation, at a much faster rate than benzene.[1] This high reactivity, while advantageous, presents a significant challenge: controlling the selectivity of the reaction to obtain the desired mono- or di-substituted product without the formation of over-halogenated or isomeric impurities. Temperature is a key lever in achieving this control. In general, lower temperatures favor kinetic control, leading to substitution at the most electronically favored position (typically the C2 or C5 position), while higher temperatures can lead to a loss of selectivity and the formation of thermodynamically favored, and often undesired, products.[2][3]
Troubleshooting Guide: Temperature-Related Issues in Thiophene Halogenation
This section addresses common problems encountered during the halogenation of thiophenes, with a focus on temperature as the root cause.
Issue 1: Poor Regioselectivity (e.g., Mixture of 2- and 3-Halothiophenes)
Q: My reaction is producing a mixture of 2- and 3-halothiophenes, with a higher than expected amount of the 3-isomer. How can I improve the selectivity for the 2-position?
A: This is a classic problem of kinetic versus thermodynamic control. The 2-position of the thiophene ring is the kinetically favored site for electrophilic attack due to the superior stabilization of the cationic intermediate by the adjacent sulfur atom. However, if the reaction temperature is too high, the reaction can become reversible, allowing for isomerization to the thermodynamically more stable product, or direct substitution at the 3-position may become more competitive.[2][3]
Probable Causes & Solutions:
-
Elevated Reaction Temperature: Even "room temperature" can be too high for highly reactive thiophene derivatives.
-
Solution: Perform the reaction at a lower temperature. For many halogenations, cooling the reaction mixture to 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath) can significantly enhance selectivity for the 2-position. For instance, in the bromination of some thiophenes, increasing the temperature above 60 °C has been shown to decrease selectivity.
-
-
Highly Reactive Halogenating Agent: Stronger halogenating agents can be less selective.
-
Solution: In addition to lowering the temperature, consider using a milder halogenating agent. For example, N-Bromosuccinimide (NBS) is often more selective than elemental bromine. Similarly, N-Chlorosuccinimide (NCS) is milder than sulfuryl chloride or chlorine gas.
-
Experimental Protocol: Selective Monobromination of a 3-Alkylthiophene at Low Temperature
-
Dissolve the 3-alkylthiophene in a suitable solvent (e.g., glacial acetic acid, THF, or DMF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Proceed with standard aqueous workup and purification.
Issue 2: Over-halogenation (Formation of Di- or Poly-halogenated Thiophenes)
Q: I am trying to synthesize a mono-halogenated thiophene, but I am getting a significant amount of the di-halogenated product. How can I prevent this?
A: Over-halogenation is a common issue due to the high reactivity of the thiophene ring, which is often activated further by the first halogen substituent. Temperature plays a crucial role here, as higher temperatures increase the reaction rate and can lead to the second halogenation occurring before all the starting material is consumed.
Probable Causes & Solutions:
-
Excessive Reaction Temperature: Higher temperatures provide the activation energy for the less favorable second halogenation to occur more rapidly.
-
Slow Addition of Reagents: If the halogenating agent is added too quickly, localized high concentrations can promote di-substitution.
-
Solution: Add the halogenating agent slowly and dropwise, allowing each portion to react before the next is added. This is especially important for highly exothermic reactions.
-
-
Incorrect Stoichiometry: Using more than one equivalent of the halogenating agent will naturally lead to di-substitution.
-
Solution: Carefully measure and use no more than one equivalent of the halogenating agent for mono-substitution.
-
| Halogenation Reaction | Recommended Temperature Range for Monosubstitution | Consequence of Higher Temperature |
| Chlorination (H₂O₂/HCl) | -10 °C to 0 °C[3] | Increased formation of 2,5-dichlorothiophene. |
| Bromination (NBS) | Room Temperature or below | Formation of 2,5-dibromothiophene increases to >3% above 60 °C. |
| Iodination (NIS) | Room Temperature | At higher temperatures, risk of side reactions and decomposition. |
Issue 3: Formation of Tars and Dark-Colored Byproducts
Q: My reaction mixture is turning dark brown or black, and I am getting a low yield of the desired product along with a lot of tar-like material. What is causing this, and how can I prevent it?
A: The formation of tars is often a sign of decomposition or polymerization, which can be initiated by excessive heat, especially in the presence of strong acids or highly reactive reagents.[5]
Probable Causes & Solutions:
-
Runaway Reaction: Halogenations of thiophenes can be highly exothermic. If the heat is not dissipated effectively, the internal temperature can rise uncontrollably, leading to decomposition.
-
Solution: Ensure efficient stirring and use an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain the target temperature. Add the halogenating agent slowly to control the rate of heat generation.
-
-
Reaction with Strong Lewis Acids at High Temperatures: Some halogenation procedures use Lewis acid catalysts. At elevated temperatures, these can promote polymerization of the electron-rich thiophene ring.
-
Solution: If a Lewis acid is necessary, use the mildest one possible and maintain a low reaction temperature.
-
-
Instability of the Product: Some halogenated thiophenes are themselves thermally unstable and can decompose if the reaction is heated for too long or during workup (e.g., distillation at high temperatures).
-
Solution: Use the lowest possible temperature for the reaction and purification. Consider purification by column chromatography at room temperature instead of distillation if the product is heat-sensitive.
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using low temperatures for selective halogenation of thiophenes?
A1: The principle is based on the concept of kinetic versus thermodynamic control .[2][3] At low temperatures, reactions are generally under kinetic control, meaning the product that is formed the fastest is the major product. For thiophenes, the C2 position is the most electron-rich and therefore the site of the fastest electrophilic attack. This leads to the kinetically favored 2-halo-thiophene. At higher temperatures, the reaction may have enough energy to overcome the activation barriers for both the forward and reverse reactions, leading to an equilibrium. This is thermodynamic control, where the most stable product is favored. This can result in mixtures of isomers or over-halogenated products.
Q2: How does the choice of halogen (Cl, Br, I) affect the optimal reaction temperature?
A2: The reactivity of the halogens decreases down the group (Cl > Br > I).
-
Chlorination: Being the most reactive, chlorination often requires the lowest temperatures to control selectivity. Reactions with strong chlorinating agents like Cl₂ or SO₂Cl₂ are often performed at or below 0 °C.[3]
-
Bromination: Bromination is also very fast but generally more manageable than chlorination. Reactions with NBS can often be run at room temperature with good selectivity, but cooling to 0 °C can improve it further, especially for activated thiophenes.
-
Iodination: Iodination is the least exothermic and slowest of the three. It is often carried out at room temperature or with gentle heating. For example, iodination with N-iodosuccinimide (NIS) is typically performed at room temperature.[6] However, even here, excessive heat should be avoided to prevent potential side reactions.
Q3: Can temperature affect the selectivity of halogenation on a thiophene ring that already has a substituent?
A3: Yes, absolutely. The directing effect of the existing substituent (activating or deactivating, ortho-, para-, or meta-directing) and the reaction temperature are interconnected. For a 3-substituted thiophene, for example, halogenation will preferentially occur at the 2-position under kinetic control (low temperature). At higher temperatures, you may see an increase in substitution at the 5-position. Careful temperature management is therefore crucial to achieving the desired isomer.
Q4: I am performing an iodination with N-iodosuccinimide (NIS) and getting a low yield. Could temperature be the issue?
A4: While iodination with NIS is generally robust, temperature can still be a factor in low yields.
-
Temperature too low: If the reaction is too cold, the rate may be too slow for the reaction to go to completion in a reasonable time, especially if the thiophene is deactivated by an electron-withdrawing group. Gentle warming (e.g., to 40-50 °C) might be necessary, but this should be done cautiously while monitoring for byproduct formation.
-
Temperature too high: Although less common, excessive heat can lead to the decomposition of NIS or the iodinated product.
-
Other factors: Low yields in NIS iodinations are often due to other factors such as impure NIS, wet solvent (NIS is moisture-sensitive), or insufficient activation (sometimes a catalytic amount of acid is required). Ensure your reagents and conditions are optimal before significantly altering the temperature.
Visualizing the Process: Workflow and Decision-Making
The following diagram illustrates a typical workflow for optimizing the temperature in a selective thiophene halogenation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Effect of Coal Tar Components and Thermal Polycondensation Conditions on the Formation of Mesophase Pitch | MDPI [mdpi.com]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
Technical Support Center: Alternative Solvents for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are seeking to optimize this synthesis by exploring alternative solvent systems. We will delve into common challenges, provide troubleshooting solutions, and offer a framework for selecting and validating greener, more efficient solvents.
Section 1: Understanding the Core Synthesis & Solvent Challenges
The target molecule, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, is a key intermediate in organic synthesis, particularly for pharmaceuticals.[1] Its synthesis typically involves the reaction of a precursor like Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate with methylamine.
The choice of solvent is critical in this nucleophilic substitution reaction. Traditionally, polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are used to facilitate the dissolution of reactants and intermediates.[2][3] However, these solvents present several challenges:
-
Environmental, Health, and Safety (EHS) Concerns: Many conventional chlorinated and dipolar aprotic solvents are toxic, mutagenic, or have significant environmental footprints, leading to increased regulatory scrutiny.[3]
-
Workup and Purification Difficulties: High-boiling point solvents like DMF and NMP can be difficult to remove during product isolation, often requiring high-vacuum distillation or extensive aqueous extractions, which generates more waste.
-
Side Reactions: The basicity of solvents like DMF can sometimes lead to degradation of starting materials or products, especially at elevated temperatures.
These challenges necessitate the exploration of safer and more sustainable solvent alternatives that do not compromise reaction efficiency.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on how solvent choice can be the root cause and the solution.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<70%). Could the solvent be the problem?
A1: Absolutely. Low yields can often be traced back to solvent issues. Here's a checklist:
-
Poor Solubility: Are your starting materials, particularly the sulfonyl chloride precursor, fully dissolved? Incomplete dissolution is a common issue in less polar solvents, leading to a slow or stalled reaction.
-
Solvent-Mediated Degradation: Are you running the reaction at a high temperature in a solvent like DMF? Consider if your starting material or product is sensitive to the conditions. A lower boiling point solvent might enforce milder conditions.
-
Moisture Contamination: Many "greener" solvents, like 2-MeTHF or bio-derived options, can be hygroscopic. Water contamination can hydrolyze the highly reactive sulfonyl chloride intermediate, leading to the formation of the corresponding sulfonic acid and a significant drop in yield. Ensure you are using an anhydrous grade solvent.[4]
Q2: I'm observing a significant amount of an insoluble, tar-like byproduct. What's happening?
A2: The formation of dark, insoluble materials often points to polymerization or oxidative side reactions.[5] Thiophene rings, especially when activated by electron-donating groups, can be sensitive.[6]
-
Aggressive Reaction Conditions: High temperatures can promote polymerization. Switching to a solvent that allows for efficient reaction at a lower temperature can mitigate this.
-
Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation, regardless of the solvent used.[5]
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers like THF, can initiate unwanted side reactions. Use fresh, high-purity solvents.[4] Cyclopentyl methyl ether (CPME) is a more stable ether alternative that resists peroxide formation.[3][4]
Q3: The final product purification is difficult, and I suspect residual solvent contamination. How can I improve this?
A3: This is a classic issue with high-boiling point solvents like NMP or DMSO.
-
Switch to a Lower-Boiling Alternative: Solvents like acetonitrile, ethyl acetate, or 2-MeTHF are much easier to remove under reduced pressure.
-
Optimize the Workup: If using a water-miscible solvent, ensure your aqueous washes are sufficient to partition the solvent away from your product. For water-immiscible solvents like 2-MeTHF, a simple phase split is often clean and efficient.
-
Consider Crystallization: If possible, developing a crystallization procedure is far more effective for removing trapped solvent than chromatography. A solvent screen for crystallization is highly recommended.
Section 3: A Practical Guide to Screening Alternative Solvents
Transitioning to a new solvent requires a systematic approach. This section provides a workflow and a list of potential candidates to guide your experimental design.
Solvent Screening Workflow
The following diagram illustrates a logical workflow for selecting and validating a new solvent system.
Caption: Workflow for solvent selection and validation.
Table 1: Comparison of Alternative Solvents
This table provides a starting point for selecting alternative solvents. EHS ratings are qualitative and should be confirmed with specific safety data sheets.
| Solvent | Class | Boiling Point (°C) | Key Advantages | Potential Issues | EHS Profile |
| DCM (Baseline) | Chlorinated | 40 | Excellent solubility for many organics | Carcinogen, high volatility | Poor |
| Acetonitrile | Dipolar Aprotic | 82 | Good solvent power, easy to remove | Toxic, often in short supply | Moderate |
| 2-MeTHF | Ether | 80 | Bio-derived, good alternative to THF/DCM, low water solubility | Can form peroxides (less than THF) | Good[4] |
| CPME | Ether | 106 | Resists peroxide formation, hydrophobic, high boiling point | Higher boiling point can be a negative | Good[3][4] |
| Ethyl Acetate | Ester | 77 | Low toxicity, easily removed | Lower polarity may limit solubility | Excellent |
| Cyrene™ | Dipolar Aprotic | 202 | Bio-derived, biodegradable, replacement for NMP/DMF | Very high boiling point, potential stability issues | Good[3] |
| Deep Eutectic Solvents (DES) | Ionic Liquid Analogue | Variable | Non-volatile, tunable properties, often biodegradable | Can be viscous, product isolation can be novel | Generally Good[7][8] |
Section 4: Experimental Protocols
The following are representative protocols. Note: These are starting points and should be optimized for your specific laboratory conditions and substrate purity.
Protocol 1: Synthesis using a Greener Ether Solvent (2-MeTHF)
This protocol replaces dichloromethane with 2-Methyltetrahydrofuran, a bio-derived solvent.[4]
Materials:
-
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate (1.0 eq)
-
Methylamine (2.2 eq, as a solution in THF or as gas)
-
Triethylamine (1.5 eq)
-
2-MeTHF (anhydrous, 10 volumes)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate (1.0 eq) and anhydrous 2-MeTHF (10 volumes, e.g., 10 mL per gram of starting material).
-
Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the slurry.
-
Slowly add the methylamine solution (2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or UPLC. The disappearance of the starting sulfonyl chloride indicates completion.
-
Upon completion, add water (5 volumes) and stir for 15 minutes. Separate the organic layer.
-
Wash the organic layer with 1M HCl (5 volumes), followed by saturated sodium bicarbonate solution (5 volumes), and finally brine (5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane) or by silica gel chromatography.
Protocol 2: Synthesis using Acetonitrile
This protocol is useful when higher polarity is needed but avoidance of chlorinated solvents is desired.
Materials:
-
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate (1.0 eq)
-
Methylamine (2.2 eq, as a solution in water or gas)
-
Potassium Carbonate (K₂CO₃, 2.5 eq, finely powdered)
-
Acetonitrile (anhydrous, 10 volumes)
Procedure:
-
To a dry round-bottom flask, add Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate (1.0 eq), finely powdered K₂CO₃ (2.5 eq), and anhydrous acetonitrile (10 volumes).
-
Cool the heterogeneous mixture to 0-5 °C.
-
Slowly bubble methylamine gas through the mixture or add an aqueous solution dropwise. The use of a solid base like K₂CO₃ is advantageous here if using aqueous methylamine.
-
Stir vigorously at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or UPLC.
-
Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Redissolve the crude residue in a water-immiscible solvent like ethyl acetate (10 volumes).
-
Wash the organic solution with water (5 volumes) and then brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for purification.
References
- Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. (n.d.). vertexaisearch.cloud.google.com.
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). MDPI. [Link]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds-A Review. (2024). MDPI.
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (n.d.). MDPI. [Link]
-
Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers. [Link]
-
2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. (2024). ChemBK. [Link]
-
Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. (n.d.). PrepChem.com. [Link]
-
5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. (n.d.). PubChem. [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). Taylor & Francis Online. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2021). PubMed Central. [Link]
- Process for the purification of thiophene. (1956).
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases [mdpi.com]
Technical Support Center: Synthesis and Handling of Thiophene Carbonyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene carbonyl chlorides. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis and handling of these highly reactive compounds. Our focus is to equip you with the knowledge to prevent unwanted hydrolysis and ensure the integrity of your experiments.
Introduction: The Challenge of Stability
Thiophene carbonyl chlorides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. However, their utility is matched by their reactivity, particularly their susceptibility to hydrolysis. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, makes it a prime target for nucleophilic attack by water.[1][2] This reaction, often rapid and exothermic, leads to the formation of the corresponding thiophenecarboxylic acid, an impurity that can complicate subsequent reactions and purification steps.[3][4][5] Understanding and controlling this hydrolytic instability is paramount for successful synthesis.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and laboratory best practices.
Troubleshooting Guide: Preventing Hydrolysis During Synthesis
This section addresses specific problems you might encounter during the synthesis of thiophene carbonyl chlorides. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low yield of thiophene carbonyl chloride with significant formation of thiophenecarboxylic acid.
-
Potential Cause 1: Presence of water in the reaction solvent.
-
Scientific Rationale: Acyl chlorides react readily with even trace amounts of water.[6][7] Solvents, unless specifically dried, contain enough water to significantly hydrolyze the product.
-
Solution:
-
Solvent Selection and Drying: Choose a non-protic, inert solvent such as dichloromethane (DCM), toluene, or chloroform.[8]
-
Rigorous Drying: Dry the chosen solvent using an appropriate drying agent prior to use. The choice of drying agent is critical and depends on the solvent.[9] A quantitative evaluation has shown that activated 3 Å molecular sieves, silica, or alumina can reliably produce solvents with water content in the sub-10 ppm range.[10][11] For instance, allowing THF to stand over activated 3 Å molecular sieves can significantly reduce water content.[10][11] Dichloromethane is relatively easy to dry over calcium hydride (CaH₂).[10][11]
-
Verification of Dryness: For highly sensitive reactions, consider verifying solvent dryness using Karl Fischer titration.
-
-
| Solvent | Recommended Drying Agent(s) | Typical Residual Water Content | Reference |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 ppm | [10][11] |
| Toluene | Sodium/Benzophenone or 3 Å Molecular Sieves | Low single-digit ppm | [11] |
| Tetrahydrofuran (THF) | Activated 3 Å Molecular Sieves (20% m/v) | Low ppm levels after 48h | [10][11] |
-
Potential Cause 2: Atmospheric moisture ingress.
-
Scientific Rationale: Thiophene carbonyl chlorides can react with moisture present in the air.[3][6] Reactions left open to the atmosphere are highly susceptible to hydrolysis.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[12][13][14] This can be achieved using a Schlenk line or by simply equipping the reaction flask with a balloon filled with the inert gas.[14][15]
-
Glassware Preparation: Ensure all glassware is thoroughly dried before use. This is typically done by oven-drying at >120 °C for several hours and then allowing it to cool in a desiccator or under a stream of inert gas.[16]
-
-
-
Potential Cause 3: Water present in starting materials.
-
Scientific Rationale: The starting thiophenecarboxylic acid or other reagents may contain adsorbed water.
-
Solution:
-
Drying of Solids: If the starting carboxylic acid is a solid, dry it in a vacuum oven before use.
-
Azeotropic Removal of Water: For some substrates, water can be removed by azeotropic distillation with a solvent like toluene. This involves dissolving the substrate in toluene and then removing the solvent under reduced pressure; this process is typically repeated three times.[17]
-
-
Problem 2: The reaction stalls, or the product is contaminated with dithienyl ketone.
-
Potential Cause: Inappropriate reaction temperature or catalyst for direct acylation.
-
Scientific Rationale: In direct acylation methods, such as the reaction of thiophene with phosgene, temperature control is crucial. Higher temperatures can promote the reaction of the newly formed thiophene carbonyl chloride with another molecule of thiophene, leading to the formation of dithienyl ketone.[8] The choice of catalyst is also critical; for example, aluminum chloride has been shown to be effective, whereas other Lewis acids like zinc chloride or stannic chloride may give little of the desired acid chloride.[8]
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. For the direct acylation of thiophene with phosgene and aluminum chloride, a temperature range of -15°C to -25°C is advantageous to minimize ketone formation.[8]
-
Catalyst Selection: Use the specified catalyst in the correct stoichiometry. For direct acylation, aluminum chloride is often the catalyst of choice.[8]
-
-
dot
Caption: Synthetic routes and common side-products.
Frequently Asked Questions (FAQs)
Q1: Why are thiophene carbonyl chlorides so sensitive to moisture?
A1: The high reactivity of thiophene carbonyl chlorides towards water is due to the electronic structure of the acyl chloride group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, making it highly electron-deficient (δ+) and thus a strong electrophile.[1][2] Water, acting as a nucleophile, readily attacks this electrophilic carbon. This initiates a nucleophilic acyl substitution reaction that results in the formation of the more stable carboxylic acid and hydrogen chloride.[5][18]
dot
Caption: Simplified hydrolysis mechanism.
Q2: How should I properly store thiophene carbonyl chlorides?
A2: Proper storage is crucial to maintain the chemical's integrity. Thiophene carbonyl chlorides should be stored in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, amines, and strong bases.[3][6] The container must be tightly sealed.[19] For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon).[6][19] Storing in a desiccator can also help to protect against ambient moisture.[20]
Q3: Can I use a base like pyridine or triethylamine during my reaction to neutralize HCl? Will this prevent hydrolysis?
A3: Adding a non-nucleophilic base like pyridine or triethylamine is a common and recommended practice in reactions where acyl chlorides react with nucleophiles like alcohols or amines to form esters or amides.[6][21] The base's role is to scavenge the hydrogen chloride (HCl) byproduct that is formed.[6] While this is essential for those reactions, it will not prevent the hydrolysis of the acyl chloride if water is present. In fact, if your reaction medium is contaminated with water, the acyl chloride will still preferentially react with water. Therefore, the primary strategy to prevent hydrolysis remains the rigorous exclusion of water from the reaction system.
Q4: How can I monitor the progress of my reaction and detect hydrolysis?
A4: Several analytical techniques can be used to monitor the reaction and detect the presence of the hydrolyzed byproduct, thiophenecarboxylic acid.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the reaction. The carboxylic acid will have a different Rf value than the acyl chloride (it is typically more polar and will have a lower Rf).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the components of the reaction mixture, including the desired product, any remaining starting material, and byproducts like the carboxylic acid or dithienyl ketone.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the product and detect impurities. The carboxylic acid proton in ¹H NMR will appear as a broad singlet, typically far downfield.
Q5: What are the best practices for handling and quenching a reaction involving thiophene carbonyl chloride?
A5:
-
Handling: Always handle thiophene carbonyl chlorides in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Quenching: When the reaction is complete, it often needs to be "quenched" to destroy any unreacted acyl chloride. This is typically done by slowly and carefully adding the reaction mixture to a separate flask containing an ice-cold solution. A weakly basic aqueous solution (like saturated sodium bicarbonate) can be used, but be aware that this will be a vigorous, exothermic reaction that releases gas (CO₂ and HCl). Ensure the quenching vessel is large enough and has adequate cooling and stirring. An alternative for some workups is to pour the reaction mixture into iced hydrochloric acid.[8] The choice of quenching procedure will depend on the stability of the desired product and the nature of the subsequent workup steps.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Drying Methods. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
University of California, Los Angeles. (n.d.). Using drying agents. [Link]
- Google Patents. (n.d.).
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
-
PubChem. (n.d.). 2-Thiopheneacetyl chloride. [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
ResearchGate. (2025). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. [Link]
-
YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. [Link]
-
Reddit. (2023). Acetyl Chloride Storage : r/chemistry. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. savemyexams.com [savemyexams.com]
- 19. wcu.edu [wcu.edu]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Welcome to the technical support center for the analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into identifying and characterizing impurities in your samples. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the quality and safety of your pharmaceutical products.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and its impurities.
Q1: What are the most likely sources of impurities in my sample?
A1: Impurities can be introduced at various stages of the synthesis and storage process.[1] Understanding these sources is the first step in effective characterization. The primary sources include:
-
Starting Materials: Residual unreacted starting materials or impurities present in the initial reagents. For instance, the synthesis may involve 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid, and any impurities in this precursor can carry through.[3]
-
Intermediates: Incomplete reactions can leave behind synthetic intermediates.[4] For example, the reaction to form the final product might involve intermediates like Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate.[5][6]
-
By-products: Side reactions occurring during the synthesis can generate structurally related compounds.
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like heat, light, moisture, or interaction with excipients.[7][8]
-
Reagents and Solvents: Residual solvents and reagents used in the manufacturing process can also be present as impurities.
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. What's the first step I should take?
A2: The appearance of an unknown peak requires a systematic approach.
-
Verify System Suitability: First, ensure your HPLC system is performing correctly. Check parameters like retention time, peak shape, and resolution of your main compound and any known standards.
-
Blank Injection: Run a blank injection (mobile phase only) to rule out any ghost peaks or contamination from the system or solvent.
-
Spiking Study: If you have a reference standard for a suspected impurity, spike your sample with a small amount of it. If the unknown peak increases in area, you have a tentative identification.
-
Mass Spectrometry (LC-MS): If the impurity remains unidentified, the next logical step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] This will provide the mass-to-charge ratio (m/z) of the unknown peak, offering crucial information about its molecular weight.
Q3: My LC-MS data shows a peak with a mass that doesn't correspond to any expected impurity. What could it be?
A3: An unexpected mass can arise from several possibilities:
-
Novel Degradation Product: Your compound may have degraded through a previously uncharacterized pathway. Forced degradation studies can help identify such products.[7]
-
Dimerization or Adduct Formation: The impurity might be a dimer of the parent compound or an adduct formed with a solvent or mobile phase component.
-
Contamination: The peak could be from an external contaminant introduced during sample preparation or analysis.
-
Isotopic Peaks: Ensure you are not misinterpreting an isotopic peak of a known compound as a new impurity.
For definitive structural elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[4][12]
Q4: How can I differentiate between process-related impurities and degradation products?
A4: Differentiating between these two types of impurities is crucial for process optimization and stability testing.
-
Analyze a Freshly Synthesized Batch: A newly synthesized and purified batch should ideally contain only process-related impurities.
-
Conduct Forced Degradation Studies: Subjecting the pure API to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products.[7][8] By comparing the impurity profiles of the fresh batch and the stressed samples, you can distinguish between the two. Any new peaks appearing in the stressed samples are likely degradation products.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges, including step-by-step protocols and the rationale behind them.
Guide 1: Poor Resolution of Impurity Peaks in HPLC
Issue: Co-elution or poor separation of the main peak and impurity peaks in your reverse-phase HPLC method.
Underlying Cause: The mobile phase composition, column chemistry, or other chromatographic parameters are not optimized for the specific analytes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Protocol: HPLC Method Optimization
Objective: To achieve baseline separation of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate from its potential impurities.
1. Initial Conditions (Example):
-
Column: C18, 100 mm x 2.1 mm, 1.9 µm[13]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile[13]
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min[13]
-
Detection: UV at 254 nm
2. Step-by-Step Optimization:
-
Step 1: Adjust the Gradient Slope.
-
Action: If peaks are eluting too close together, decrease the gradient ramp rate (e.g., from a 10-minute to a 20-minute gradient).
-
Rationale: A shallower gradient increases the time analytes spend interacting with the stationary phase, improving separation.
-
-
Step 2: Change the Organic Modifier.
-
Action: If resolution is still poor, switch the organic modifier from acetonitrile to methanol, or use a combination of both.
-
Rationale: Acetonitrile and methanol have different selectivities for separating compounds. This change can alter the elution order and improve resolution.
-
-
Step 3: Modify the Mobile Phase pH.
-
Action: Adjust the pH of the aqueous mobile phase (Mobile Phase A).
-
Rationale: The sulfamoyl group and potentially other impurities may have ionizable protons. Changing the pH can alter their charge state and retention on a reverse-phase column.
-
-
Step 4: Evaluate Different Column Chemistries.
-
Action: If the above steps are insufficient, try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
Rationale: Different stationary phases offer unique interactions with analytes, which can be exploited to resolve difficult-to-separate compounds.
-
Guide 2: Structural Elucidation of an Unknown Impurity
Issue: An unknown impurity has been detected by HPLC and its molecular weight determined by LC-MS, but its structure remains unknown.
Underlying Cause: The identity of the impurity is not one of the common process-related or degradation products.
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of an unknown impurity.
Detailed Protocol: Impurity Isolation and Characterization
Objective: To determine the chemical structure of an unknown impurity.
1. Isolation by Preparative HPLC:
-
Action: Develop a preparative HPLC method to isolate a sufficient quantity (typically several milligrams) of the impurity. This often involves scaling up the analytical method and may require using a larger particle size column to handle higher sample loads.
-
Rationale: A pure sample of the impurity is required for definitive spectroscopic analysis.
2. High-Resolution Mass Spectrometry (HRMS):
-
Action: Analyze the isolated impurity using an HRMS instrument (e.g., TOF or Orbitrap).
-
Rationale: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity.
3. NMR Spectroscopy:
-
Action: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquire a suite of NMR spectra.[4][14][15]
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for piecing together the molecular structure.[12]
-
-
Rationale: NMR is the most powerful technique for unambiguous structure determination of organic molecules.[12]
4. Data Interpretation and Structure Proposal:
-
Action: Combine the information from HRMS and NMR to propose a chemical structure for the impurity.
-
Rationale: The elemental composition from HRMS and the connectivity information from NMR provide complementary data to solve the structural puzzle.
5. Confirmation (Optional but Recommended):
-
Action: If possible, synthesize the proposed structure and compare its chromatographic and spectroscopic data with that of the isolated impurity.
-
Rationale: This provides unequivocal confirmation of the proposed structure.
III. Data Summary Tables
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Principle | Application | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[2] | Quantification of known impurities and purity assessment. | Robust, reproducible, and widely available. | Requires a chromophore for detection; limited identification capabilities. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS.[9][10][17] | Identification and quantification of known and unknown impurities. | High sensitivity and specificity; provides molecular weight information. | Can be complex to operate; matrix effects can cause ion suppression. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[1][18] | Analysis of residual solvents and volatile impurities. | Excellent for volatile and semi-volatile compounds.[2] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Measures the magnetic properties of atomic nuclei.[4][14] | Unambiguous structural elucidation of isolated impurities.[12] | Provides detailed structural information without the need for reference standards.[4] | Lower sensitivity compared to MS; requires isolated and pure samples. |
Table 2: Example Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C | Hydrolysis of the ester group to a carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temperature | Hydrolysis of the ester group; potential cleavage of the sulfonamide bond. |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the thiophene ring or other susceptible functional groups. |
| Thermal | 80°C | 48-72 hours | General decomposition. |
| Photolytic | ICH-compliant light exposure | Per ICH Q1B guidelines | Photodegradation, potentially leading to complex mixtures. |
Note: The extent of degradation should be targeted to be between 5-20% to ensure that primary degradation products are observed.[8]
IV. References
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
PubMed. (1972). Identification of sulfonamides by NMR spectroscopy. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Patsnap. (2022). Preparation method of lornoxicam impurity. [Link]
-
MedCrave online. (2016). Forced degradation studies. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
NIH. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 906522-87-0 | Product Name : Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. [Link]
-
Waters. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati. [Link]
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Technical Support Center: Safe Storage of Chlorinated Thiophene Intermediates
Welcome to the Technical Support Center for the safe storage and handling of chlorinated thiophene intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but potentially reactive compounds. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your materials and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the storage of chlorinated thiophene intermediates.
Q1: What are the primary hazards associated with chlorinated thiophenes?
A1: Chlorinated thiophenes are typically flammable liquids and vapors.[1][2][3][4] They can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3][4] A significant, though less obvious, hazard is their potential for decomposition, which can release toxic gases such as hydrogen chloride (HCl), sulfur oxides, and phosgene.[5]
Q2: What is the optimal temperature for storing chlorinated thiophene intermediates?
A2: For general-purpose storage, a cool, dry, and well-ventilated area is recommended.[1][5] Many suppliers recommend refrigeration (2-8°C) to minimize vapor pressure and slow potential decomposition reactions.[5][6][7] For highly reactive intermediates or long-term storage, colder temperatures (e.g., -20°C) may be advisable, though this should be assessed on a case-by-case basis, considering the freezing point of the specific isomer.[8]
Q3: What type of container should I use for storage?
A3: Store chlorinated thiophenes in tightly sealed, suitable, and closed containers.[1][5] Glass bottles are common. For materials known to be unstable and prone to gas evolution, such as 2-(chloromethyl)thiophene, a loosely fitting stopper may be necessary to prevent dangerous pressure buildup.[8] Always consult the Safety Data Sheet (SDS) for the specific compound.
Q4: How can I tell if my chlorinated thiophene intermediate is decomposing?
A4: Visual inspection is the first line of defense. Signs of decomposition can include:
-
Discoloration: A noticeable darkening or change in color.[8]
-
Gas Evolution: Fuming, bubbling, or frothing within the liquid.[8]
-
Pressure Buildup: Swelling or deformation of the container.
-
Precipitation: Formation of solid material or resinification.[8]
-
Acrid Odor: Detection of sharp, acidic smells, which could indicate the release of hydrogen chloride gas.[8]
Q5: Are some chlorinated thiophene isomers more stable than others?
A5: Yes, thermodynamic stability is influenced by the position of the chlorine atoms. Chlorination at the α-positions (2- and 5-) generally leads to greater stability than at the β-positions (3- and 4-).[9] For example, 2-chlorothiophene is thermodynamically more stable than 3-chlorothiophene.[10][11] Among dichlorinated isomers, 2,5-dichlorothiophene exhibits the highest stability.[9]
Troubleshooting Guide: Common Storage Issues
This guide provides a systematic approach to resolving common problems encountered during the storage of chlorinated thiophene intermediates.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Sample Discoloration (e.g., yellowing or darkening) | Exposure to light (photodecomposition), air (oxidation), or elevated temperatures. Minor contamination. | 1. Move the container to a dark, refrigerated environment. 2. Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., nitrogen or argon) before sealing. 3. If the discoloration is significant, the material's purity may be compromised. Consider re-analysis before use. |
| Pressure Buildup in Container | Decomposition releasing gaseous byproducts (e.g., HCl). This is a serious safety hazard.[8] | 1. DO NOT attempt to open a visibly swollen or pressurized container. 2. Carefully place the container in a secondary containment unit within a fume hood. 3. Alert your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe handling and disposal.[8] |
| Formation of Precipitate or Solid | Polymerization or resinification, often catalyzed by impurities, heat, or light.[8] | 1. Isolate the container and consult the SDS. 2. The material is likely degraded and may not be suitable for use. 3. Contact your EHS office for proper disposal procedures. |
| Acrid or Pungent Odor Near Storage Area | A leak from the container or permeation through the cap, releasing acidic decomposition products like HCl. | 1. Work in a well-ventilated area or fume hood and wear appropriate PPE (gloves, safety glasses). 2. Inspect the container for any cracks, loose caps, or spills. 3. If a leak is found, overpack the container in a sealed, compatible secondary container and label it appropriately. 4. Clean any spills according to established laboratory procedures. |
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making process for assessing the condition of a stored chlorinated thiophene intermediate.
Caption: Troubleshooting workflow for stored chlorinated thiophenes.
Detailed Storage Protocol
This protocol outlines the standard operating procedure for the safe storage of chlorinated thiophene intermediates upon receipt and during routine laboratory use.
1. Initial Receipt and Inspection:
- Upon receiving a new shipment, verify that the container is intact and properly sealed.
- Note the manufacturer's recommended storage conditions and any expiry dates on the label.
- If the material is received at ambient temperature but requires refrigeration, allow it to equilibrate in a fume hood before transferring it to cold storage to prevent pressure changes.
2. Inert Atmosphere Overlay:
- Chlorinated thiophenes can be sensitive to moisture and air. For long-term storage or with high-purity materials, it is best practice to store them under an inert atmosphere.
- After first use, gently flush the headspace of the container with dry nitrogen or argon before re-sealing. This minimizes exposure to oxygen and atmospheric moisture, which can contribute to degradation.
3. Temperature Control:
- Transfer the sealed container to a designated storage location that meets the temperature requirements (e.g., a refrigerator for flammable materials).[5][12]
- Avoid repeated freeze-thaw cycles, as this can promote degradation. If the material is solid at storage temperature, it may be preferable to aliquot it into smaller, single-use vials.
4. Labeling and Inventory:
- Clearly label the container with the compound name, date received, date opened, and any special handling precautions.
- Maintain an accurate chemical inventory to track the age and usage of the material.
5. Periodic Inspection:
- On a regular basis (e.g., quarterly), visually inspect all stored chlorinated thiophene intermediates for any of the decomposition signs listed in the FAQ section.
Technical Deep Dive: The Science of Stability
Understanding the chemical principles that govern the stability of chlorinated thiophenes is key to implementing effective storage strategies.
Inherent Stability and Reactivity
The thiophene ring is an electron-rich aromatic system. The addition of chlorine, an electronegative atom, withdraws electron density from the ring, influencing its stability and reactivity.[10] As a general rule, substitution at the 2- and 5-positions is more thermodynamically stable than at the 3- and 4-positions, due to the electronic effects of the sulfur heteroatom.[9][11]
Key Decomposition Pathways
-
Thermal Decomposition: At elevated temperatures, chlorinated thiophenes can decompose, potentially forming toxic byproducts.[13] The C-Cl and C-S bonds are often the most susceptible to cleavage.[13] Storing these compounds in a cool environment is the most effective way to mitigate this risk.
-
Hydrolysis: Although many chlorinated thiophenes have low water solubility, they are not entirely inert to hydrolysis.[6][7] The presence of water, especially with catalytic amounts of acid or base, can lead to the slow hydrolysis of the C-Cl bond, generating hydrogen chloride (HCl). This HCl can then catalyze further decomposition and polymerization, creating a hazardous feedback loop.[8] This underscores the importance of storing these materials in a dry environment and with a tight seal.
-
Photodecomposition: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV light. While specific data on the photostability of all chlorinated thiophenes is not widely available, it is a known degradation pathway for many related organic molecules.[14][15][16] Storing these materials in amber glass containers or in the dark is a prudent preventative measure.
Chemical Incompatibilities
It is critical to store chlorinated thiophenes away from incompatible materials to prevent dangerous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid) Can react violently with thiophene and its derivatives.[5][17][18]
-
Strong Bases: Can promote dehydrochlorination or other decomposition reactions.[5]
Visualization of Storage Best Practices
This diagram illustrates the key factors for ensuring the safe and effective storage of chlorinated thiophene intermediates.
Caption: Key factors for safe storage of chlorinated thiophenes.
References
- A Comparative Guide to the Computational Stability of Thiophene Chlorin
- Thermal studies of chlorinated thiophenols. Open Research Newcastle - Figshare.
- 2-Chlorothiophene Safety Data Sheet. Cat No. : AC168260000; AC168260250; AC168261000; AC168265000.
- 2-Chlorothiophene for synthesis Safety D
- MSDS of 3-Chlorothiophene. Capot Chemical.
- MSDS of 2-Chlorothiophene. Capot Chemical.
- Comparative Analysis of Chlorinated Thiophene Isomers' Properties. Benchchem.
- 2-Chlorothiophene - Safety D
- A Thermochemical Parameters and Theoretical Study of the Chlorin
- 2-Chlorothiophene SAFETY D
- 3-Chlorothiophene | C4H3ClS | CID 87017. PubChem.
- Technical Support Center: Safe Storage and Handling of 2-(Chloromethyl)thiophene. Benchchem.
- 3-Chlorothiophene 98 17249-80-8. Sigma-Aldrich.
- A thermochemical parameters and theoretical study of the chlorinated compounds of thiophene.
- Thiophene SAFETY D
- Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Benchchem.
- MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
- 3-Chlorothiophene | 17249-80-8. Tokyo Chemical Industry (India) Pvt. Ltd.
- Thiophene. Santa Cruz Biotechnology.
- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC - NIH.
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
- HAZARD SUMMARY - Thiophene. NJ.gov.
- 3-Chlorothiophene SAFETY D
- Material Comp
- Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode.
- Materials Chemical Comp
- MATERIAL SAFETY DATA SHEET 2-[(4-Chlorophenyl)thio]thiophene.
- 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines. Benchchem.
- Structure–Property Relationships of Precisely Chlorinated Thiophene‐Substituted Acceptors | Request PDF.
- Chemical Comp
- THIOPHENE-2-ACETYL CHLORIDE. CAMEO Chemicals - NOAA.
- Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H2O-ice. NASA Technical Reports Server (NTRS).
- 2-Chlorothiophene | 96-43-5. ChemicalBook.
- Guidance on Storage and Handling of Chlorin
- Chemical Comp
- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry (RSC Publishing).
- Production of chlorothiophene.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central.
- Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Deriv
- 2-Chlorothiophene CAS#: 96-43-5. ChemicalBook.
- 2-Chlorothiophene | C4H3ClS | CID 7299. PubChem - NIH.
- Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives.
- Synthetic method of 2-chlorothiophene.
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
- Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals.
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.
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- 18. nj.gov [nj.gov]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of Thiophene Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave irradiation to accelerate and optimize the synthesis of these crucial heterocyclic scaffolds.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced product purity.[1][4][5][6]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and ensure reproducible, high-quality results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: My reaction shows low or no yield of the desired thiophene product. What are the likely causes and how can I fix it?
A1: Low yield is the most common issue in MAOS. The cause can typically be traced back to one of several key reaction parameters. A systematic approach is the best way to diagnose the problem.
Initial Diagnostic Workflow
Caption: A decision tree for troubleshooting low reaction yields.
1. Incorrect Microwave Parameters:
-
Causality: Microwave heating is a function of applied power and time. Insufficient energy input means the activation energy barrier for the reaction is not overcome.[7] Conversely, excessive power can lead to rapid decomposition of starting materials or products.
-
Solution:
-
Temperature: Ensure the target temperature is appropriate for the specific reaction (e.g., Gewald reactions often run well between 70°C and 120°C).[8][9] Use the "ramp to temperature" feature on your reactor to avoid thermal shock.[10]
-
Time: A reaction that takes hours under conventional heating may only require minutes in a microwave. If yield is low, incrementally increase the reaction hold time (e.g., in 5-minute intervals) and monitor by TLC or LC-MS.
-
Power: Use the "power-control" setting for initial runs if you are unsure of the reaction's thermal profile. Start with a low power level and observe the temperature and pressure curves.[11]
-
2. Poor Solvent Choice:
-
Causality: Microwave energy is absorbed by polar molecules, causing them to rotate and generate heat through friction (dielectric heating).[12][13] If the solvent has a low "loss tangent" (tan δ), it won't heat efficiently, and the reaction will not reach the target temperature.[14][15] Non-polar solvents like toluene or hexane are generally poor choices unless a reactant or catalyst is a strong microwave absorber.[16][17]
-
Solution:
-
Select a polar, high-boiling point solvent with a high loss tangent. Good options for thiophene synthesis include DMF, DMSO, NMP, ethanol, or ethylene glycol.[9][14][17]
-
For reactions sensitive to protic solvents, polar aprotic solvents like DMF or acetonitrile are excellent choices.[9][17]
-
Ionic liquids are also highly effective as they absorb microwave energy extremely efficiently through ionic conduction.[6][17]
-
3. Reagent or Catalyst Issues:
-
Causality: The stability of reagents and catalysts can be different under the rapid, high-temperature conditions of MAOS compared to conventional heating. For example, a palladium catalyst used in a Suzuki coupling for bithiophene synthesis might decompose or aggregate if the local temperature becomes too high.
-
Solution:
-
Ensure all reagents are dry and of high purity. Water can act as a competing nucleophile or quench bases.
-
For base-catalyzed reactions like the Gewald synthesis, ensure the base is not volatile at the reaction temperature. Pyrrolidine has been shown to be an effective base under microwave conditions.[9]
-
Consider solvent-free reactions where the reactants themselves absorb the microwave energy. This can be facilitated by using a solid support like alumina.[18][19]
-
Q2: My reaction mixture is charring or forming significant dark-colored byproducts. What's happening?
A2: Charring is a clear sign of decomposition due to excessive temperature. This can happen globally (the entire bulk is too hot) or locally (the formation of "hotspots").
-
Causality: Microwave energy is not always distributed perfectly evenly, especially in heterogeneous mixtures or if stirring is inadequate. This can create localized regions of extremely high temperature—"hotspots"—where reactants and solvents decompose.[20]
-
Solutions:
-
Improve Stirring: Always use a properly sized magnetic stir bar designed for the microwave vessel. Vigorous stirring is critical for uniform heat distribution.[21]
-
Reduce Power/Temperature: Lower the target temperature by 10-20°C. Use a slower ramp time to allow the heat to distribute more evenly as the reaction approaches its setpoint.
-
Check Solvent Volume: Ensure the reaction vessel is filled to the manufacturer's recommended volume (typically not less than 1/3 and not more than 2/3 full).[17][22] Too little volume can lead to very rapid, uncontrolled heating.
-
Use a Susceptor: For non-polar solvents, a "susceptor" (a microwave-absorbing, chemically inert material like silicon carbide) can be added to the vessel to help provide more uniform heating.
-
Q3: My results are not reproducible from run to run. Why?
A3: Reproducibility issues often stem from subtle variations in experimental setup and monitoring.
-
Causality: The precise temperature of the reaction mixture is critical. Different temperature measurement methods (internal fiber-optic probe vs. external infrared sensor) can give different readings.[21] Vessel position, volume, and reagent purity can also introduce variability.
-
Solutions:
-
Consistent Temperature Monitoring: Use the same method of temperature measurement for all runs. An internal fiber-optic probe is generally more accurate as it measures the bulk solution temperature directly.
-
Standardize Vessel and Volume: Use the same size and type of microwave vessel for all experiments. Ensure the reaction volume is identical in each run.
-
Automated Dispensing: For sensitive reactions, use automated liquid handling for reagents to minimize human error in measurement.
-
Pre-reaction QC: Always verify the purity of starting materials before use, as impurities can act as catalysts or inhibitors.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does microwave heating differ from conventional oil bath heating?
A1: The mechanism of heat transfer is fundamentally different.
-
Conventional Heating: Heat is transferred from an external source (e.g., an oil bath) through the vessel walls to the solvent via conduction and convection . This is a slow process that creates a temperature gradient, where the solution near the walls is hotter than the solution in the center.[12][13]
-
Microwave Heating: The microwave's electric field interacts directly with polar molecules in the reaction mixture, causing them to oscillate rapidly.[12] This friction generates heat volumetrically and simultaneously throughout the entire sample.[13][23] This leads to rapid, efficient, and uniform heating.[1][18]
Heating Mechanism Comparison
Caption: Heat transfer pathways in conventional vs. microwave heating.
Q2: How do I select the best solvent for my microwave reaction?
A2: The ideal solvent has a high boiling point and strongly absorbs microwave energy. The key parameter is the loss tangent (tan δ) , which measures a solvent's ability to convert microwave energy into heat.[14][15]
-
High Absorbers (tan δ > 0.5): Heat very rapidly. Ideal for accelerating slow reactions. Examples include ethanol, ethylene glycol, and DMSO.[14]
-
Medium Absorbers (0.1 < tan δ < 0.5): Heat efficiently but more controllably. Good for general-purpose use. Examples include DMF, acetonitrile, and water.[14][16]
-
Low Absorbers (tan δ < 0.1): Heat poorly. Generally avoided unless a reactant or catalyst is a strong absorber. Examples include toluene, THF, and hexane.[17]
Table 1: Dielectric Properties of Common Solvents for MAOS
| Solvent | Boiling Point (°C) | tan δ (Loss Tangent) at 2.45 GHz | Microwave Absorption |
| Ethylene Glycol | 197 | 1.350 | High |
| Ethanol | 78 | 0.941 | High |
| Methanol | 65 | 0.659 | High |
| DMSO | 189 | 0.825 | High |
| DMF | 153 | 0.161 | Medium |
| Acetonitrile | 82 | 0.062 | Medium to Low |
| Water | 100 | 0.123 | Medium |
| Toluene | 111 | 0.040 | Low |
| Hexane | 69 | <0.020 | Very Low |
Data compiled from various sources, including CEM Corporation and scientific literature.[14][15]
Q3: What are the most critical safety precautions for using a laboratory microwave reactor?
A3: Safety is paramount. Laboratory microwave reactors are specialized instruments with numerous safety features not found in domestic ovens.[11]
-
Never Use a Domestic Microwave: Domestic ovens lack the necessary pressure/temperature controls and corrosion resistance, posing a significant explosion and fire risk.[11]
-
Use Certified Vessels: Only use pressure-rated glass or Teflon vessels specifically designed for your reactor model. Check for cracks or defects before every use.[21]
-
Do Not Exceed Fill Volume: Overfilling a vessel leaves insufficient headspace for pressure to build, which can lead to vessel failure.[17][22]
-
Avoid Metals: Never place metal objects (spatulas, clamps, etc.) inside the microwave cavity, as this can cause arcing and create an ignition source.[21][24]
-
Run in a Fume Hood: Always operate the reactor inside a certified fume hood to contain any vapors or potential leaks.[10][24]
-
Handle Exothermic Reactions with Care: If a reaction is known to be highly exothermic, start with very small quantities and low power settings to avoid a thermal runaway.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Use thermal gloves when removing hot vessels from the reactor.[22][24]
Part 3: Standardized Protocol Example
Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The Gewald reaction is a multicomponent reaction ideal for thiophene synthesis.[8][25] This microwave-assisted protocol significantly reduces reaction time compared to conventional methods.[9]
Methodology:
-
Vessel Preparation: To a 10 mL pressure-rated microwave reaction vessel equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol, 98 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and elemental sulfur (1.1 mmol, 35 mg).
-
Solvent and Base Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF) to the vessel, followed by pyrrolidine (1.0 mmol, 71 mg).[9]
-
Vessel Sealing: Securely cap the vessel using the appropriate torque tool to ensure a proper seal.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the following reaction parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 300 W (maximum)
-
Stirring: High
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vessel to cool to below 50 °C before carefully opening it in a fume hood.
-
Pour the reaction mixture into 20 mL of ice-cold water with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title compound as a solid.
-
-
Validation:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
A typical yield for this protocol is >85%.
-
References
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). [Source URL not available]
-
CEM Corporation. Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
- Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Source URL not available]
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH. [Link]
- Microwave Reactor Safety. (n.d.). [Source URL not available]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Microwave Synthesis Conditions. (n.d.). UCSB MRL. [Link]
-
Chapter 1: Basics of Microwave Heating and Recent Advances. (2023). Books. [Link]
- Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. (n.d.). [Source URL not available]
-
CEM Corporation. Microwave Heating - Mechanism and Theory. CEM Corporation. [Link]
-
Madabhushi, S., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Scribd. [Link]
-
Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. (2015). ResearchGate. [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]
- Note Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. (n.d.). [Source URL not available]
-
Garella, D., et al. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC. [Link]
-
Microwave chemistry. (n.d.). Wikipedia. [Link]
- microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). [Source URL not available]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
- PART - 1 INTRODUCTION. (n.d.). [Source URL not available]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). [Source URL not available]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange. [Link]
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Microwave Safety. (n.d.). Kansas State University. [Link]
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CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Nortje, J. (2015). Assuring Safe Operation of Microwave Digesters. Lab Manager. [Link]
-
CEM Corporation. Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies. (1997). Figshare. [Link]
-
Melucci, M., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Zarubina, A. Yu., et al. (n.d.). Complex permittivity of organic solvents at microwave frequencies. ProQuest. [Link]
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Dielectric loss tangent for some solvents (room temperature, 2450 MHz). (n.d.). ResearchGate. [Link]
- Microwave Assisted Organic Synthesis. (n.d.). [Source URL not available]
-
Effect of Dielectric Properties of a Solvent-Water Mixture Used in Microwave-Assisted Extraction of Antioxidants from Potato Peels. (n.d.). PMC - NIH. [Link]
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Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of a key pharmaceutical intermediate, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
This compound, featuring a substituted thiophene ring, is of significant interest in medicinal chemistry due to the prevalence of the thiophene scaffold in a wide array of therapeutic agents.[2] Understanding its precise structure is paramount for ensuring the desired biological activity and for the development of safe and effective medicines. This guide will provide a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra, compare the utility of NMR with other common analytical techniques, and present a standardized protocol for data acquisition, serving as a valuable resource for researchers, scientists, and drug development professionals.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, we anticipate four distinct signals. The predicted chemical shifts (δ), integration values, and multiplicities are detailed in Table 1 and justified below.
| Proton Label | Predicted Chemical Shift (ppm) | Integration | Multiplicity | Justification |
| H-a (Thiophene-H) | 7.5 - 7.8 | 1H | Singlet (s) | The lone proton on the thiophene ring is significantly deshielded due to the electron-withdrawing effects of the adjacent chloro, sulfamoyl, and carboxylate groups. Its chemical shift is expected to be in the downfield aromatic region.[3] Given the absence of adjacent protons, it will appear as a singlet. |
| H-b (Ester -OCH₃) | 3.8 - 4.0 | 3H | Singlet (s) | The methyl protons of the ester group are adjacent to an electronegative oxygen atom, causing a downfield shift. This signal will be a singlet as there are no neighboring protons to couple with. |
| H-c (N-CH₃) | 2.8 - 3.1 | 3H | Doublet (d) | These methyl protons are attached to a nitrogen atom, which is less electronegative than oxygen, resulting in a slightly more upfield chemical shift compared to the ester methyl. Crucially, this signal will be split into a doublet due to coupling with the adjacent N-H proton. |
| H-d (N-H) | 5.0 - 6.0 | 1H | Quartet (q) | The proton on the nitrogen of the sulfamoyl group is expected to be a broad signal due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. It will be coupled to the three protons of the N-methyl group, resulting in a quartet (or a broad multiplet). The chemical shift can be variable and is dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides insights into their chemical environment. For the target molecule, we expect to see seven distinct signals in the proton-decoupled spectrum. The predicted chemical shifts are summarized in Table 2.
| Carbon Label | Predicted Chemical Shift (ppm) | Justification |
| C-1 (C=O) | 160 - 165 | The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic downfield region for ester carbonyls. |
| C-2 (Thiophene-C-COOCH₃) | 125 - 130 | This quaternary carbon is part of the aromatic thiophene ring and is bonded to the electron-withdrawing carboxylate group, leading to a downfield shift. |
| C-3 (Thiophene-C-SO₂NHCH₃) | 135 - 140 | This quaternary carbon is also part of the aromatic ring and is attached to the strongly electron-withdrawing sulfamoyl group, resulting in a significant downfield shift. |
| C-4 (Thiophene-C-H) | 128 - 132 | This carbon is bonded to the single thiophene proton. Its chemical shift is influenced by the surrounding electron-withdrawing groups on the ring. |
| C-5 (Thiophene-C-Cl) | 130 - 135 | The carbon atom bonded to the electronegative chlorine atom will experience a downfield shift due to the inductive effect of the halogen. |
| C-6 (-OCH₃) | 52 - 55 | The carbon of the ester's methyl group is attached to an electronegative oxygen atom, resulting in a chemical shift in the typical range for methoxy carbons. |
| C-7 (N-CH₃) | 30 - 35 | The N-methyl carbon is attached to a nitrogen atom and is expected to appear in a more upfield region compared to the O-methyl carbon due to the lower electronegativity of nitrogen. |
Molecular Structure with Atom Labeling
Caption: Molecular structure of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate with proton and carbon labeling.
Comparative Analysis with Alternative Techniques
While NMR spectroscopy is indispensable for complete structural elucidation, other techniques provide complementary information.
Mass Spectrometry (MS):
-
Strengths: Mass spectrometry excels at determining the molecular weight of a compound with high accuracy.[4] High-resolution mass spectrometry (HRMS) can even provide the elemental composition, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the presence of specific functional groups and the connectivity of the molecule.[4]
-
Limitations: MS alone cannot definitively determine the precise isomeric structure. For instance, it cannot distinguish between different substitution patterns on the thiophene ring. It also does not provide direct information about the carbon-hydrogen framework in the way that NMR does.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Strengths: FTIR is a rapid and sensitive technique for identifying the presence of specific functional groups within a molecule.[5] For the target compound, we would expect to see characteristic absorption bands for the C=O of the ester (around 1720 cm⁻¹), the S=O stretches of the sulfamoyl group (around 1350 and 1160 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and C-H stretches.
-
Limitations: FTIR provides limited information about the overall molecular structure and connectivity.[5] While it can confirm the presence of functional groups, it cannot reveal how they are arranged in the molecule.
Standard Operating Protocol for NMR Data Acquisition
The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the final solution height is appropriate for the spectrometer's probe.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the ¹H and ¹³C frequencies to maximize sensitivity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
NMR Analysis Workflow
Caption: A workflow diagram illustrating the key stages of NMR spectral analysis, from sample preparation to final structural elucidation.
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A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
In the landscape of pharmaceutical development and quality control, the precise structural elucidation and impurity profiling of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology in this endeavor, offering unparalleled mass accuracy and resolving power.[1][2][3] This guide provides an in-depth technical comparison of leading HRMS platforms—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems—for the comprehensive analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to aid in methodological decisions and laboratory practices.
The Critical Role of HRMS in Pharmaceutical Analysis
The complexity of modern pharmaceutical synthesis necessitates analytical techniques that can provide unambiguous identification of compounds and their related impurities.[6][7][8] HRMS delivers this by measuring the mass-to-charge ratio (m/z) of ions with exceptional precision, enabling the determination of elemental compositions and the differentiation of isobaric species—compounds with the same nominal mass but different elemental formulas.[1][9][10] This capability is crucial for:
-
Structural Confirmation: Verifying the identity of synthesized intermediates and the final API.[11]
-
Impurity Profiling: Detecting, identifying, and quantifying process-related impurities and degradation products, which can impact the safety and efficacy of the final drug product.[6][12][13]
-
Forced Degradation Studies: Understanding the degradation pathways of a drug substance under various stress conditions to establish its stability profile.
Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap
The two most prominent HRMS technologies in the pharmaceutical industry are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers.[14][15] While both provide high resolution and mass accuracy, they operate on different principles, leading to distinct performance characteristics.[3][10][14]
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Q-TOF instruments couple a quadrupole mass filter with a time-of-flight mass analyzer. The quadrupole can be used to select a specific precursor ion for fragmentation, and the TOF analyzer separates the resulting product ions based on their flight time to the detector.
Strengths:
-
High Acquisition Speed: TOF analyzers are known for their fast data acquisition rates, making them well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC) for high-throughput analysis.[16]
-
Wide Mass Range: They can analyze a broad range of m/z values, which is beneficial for the analysis of both small molecules and larger biologics.[16]
-
Robustness: Q-TOF systems are generally considered robust and relatively easy to maintain.
Considerations:
-
Resolution: While providing high resolution, it is generally lower than that achievable with the latest Orbitrap instruments, particularly at lower m/z values.[16][17]
Orbitrap Mass Spectrometry
Orbitrap mass spectrometers utilize an electrostatic trap to confine ions in orbits around a central spindle-like electrode. The frequency of the ions' axial oscillation is directly related to their m/z ratio, which is detected as an image current and converted to a mass spectrum via a Fourier transform.
Strengths:
-
Ultra-High Resolution: Orbitrap instruments are renowned for their exceptional resolving power, often exceeding 100,000 FWHM, which is critical for resolving complex mixtures and accurately determining elemental compositions.[1][14][18]
-
Excellent Mass Accuracy: They consistently deliver sub-ppm mass accuracy, providing a high degree of confidence in compound identification.[1][14]
-
Tandem MS Capabilities: When combined with a quadrupole or linear ion trap, Orbitrap systems offer versatile MS/MS fragmentation capabilities for detailed structural elucidation.[15]
Considerations:
-
Acquisition Speed: Historically, Orbitrap instruments had slower scan speeds compared to Q-TOFs, although recent advancements have significantly improved their acquisition rates.[17]
-
Cost and Complexity: These instruments are typically more expensive and can be more complex to operate and maintain.[15]
Performance Comparison for the Target Analyte
The selection of an HRMS platform for the analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate will depend on the specific analytical goals.
| Performance Metric | Q-TOF | Orbitrap | Relevance for the Target Analyte |
| Mass Resolution | High (typically 20,000 - 50,000 FWHM) | Ultra-High (typically >100,000 FWHM)[14] | Crucial for separating the analyte from potential isobaric impurities and for accurate elemental composition determination. |
| Mass Accuracy | Excellent (< 3 ppm) | Exceptional (< 1 ppm)[14] | Essential for confident molecular formula confirmation of the analyte and its fragments. |
| Sensitivity | High | High | Important for detecting trace-level impurities. |
| Acquisition Speed | Very Fast | Fast to Moderate | A faster acquisition speed is advantageous for high-throughput screening of synthesis batches. |
| MS/MS Fragmentation | Robust and efficient | Versatile fragmentation options (CID, HCD) | Critical for detailed structural elucidation and identifying the sites of modification in impurities. |
Experimental Protocol: HRMS Analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
This section provides a detailed, step-by-step methodology for the analysis of the target compound using a UHPLC system coupled to an Orbitrap mass spectrometer. The principles can be adapted for a Q-TOF system.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution from the reaction mixture or final product at a similar concentration to the working standard, using the same diluent.
Causality: Acetonitrile is chosen as the primary solvent due to the good solubility of many organic compounds. The final dilution with water is to ensure compatibility with the reversed-phase chromatography mobile phase.
UHPLC-HRMS Method
-
UHPLC System: A high-pressure gradient UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Orbitrap-based HRMS system.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Full Scan (MS1) Parameters:
-
Resolution: 120,000 FWHM
-
Scan Range: m/z 100-1000
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
-
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Resolution: 30,000 FWHM
-
Isolation Window: 1.2 m/z
-
Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 40, 60 eV.
-
AGC Target: 5e4
-
Maximum Injection Time: 50 ms
-
Causality: A C18 column is a versatile choice for the separation of small organic molecules. The formic acid in the mobile phase aids in the ionization of the analyte in ESI. A gradient elution is necessary to effectively separate the target compound from potential impurities with varying polarities. Stepped collision energy in MS/MS ensures a wide range of fragment ions are generated, providing comprehensive structural information.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[19]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Analysis and Interpretation
Accurate Mass and Elemental Composition
The high mass accuracy of HRMS allows for the confident determination of the elemental composition of the parent ion and its fragments. For Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (C8H9ClN2O4S2), the theoretical exact mass can be calculated and compared to the measured mass.
Fragmentation Analysis
The fragmentation pattern observed in the MS/MS spectrum provides crucial information for structural confirmation. Sulfonamides are known to exhibit characteristic fragmentation pathways, including cleavage of the S-N bond and loss of SO2.[20][21][22][23] For the target molecule, expected fragmentations include:
-
Loss of the methyl carboxylate group.
-
Cleavage of the N-methylsulfamoyl group.
-
Loss of SO2 from the sulfonamide moiety.[21]
-
Fragmentation of the thiophene ring.
The fragmentation of aromatic sulfonamides can involve rearrangements, and the presence of an electron-withdrawing chlorine atom may influence the fragmentation pathways.[21]
Visualization of Workflows
Experimental Workflow
Caption: UHPLC-HRMS experimental workflow.
Data Analysis Logic
Caption: Logic for structural elucidation.
Conclusion
Both Q-TOF and Orbitrap HRMS platforms are powerful tools for the analysis of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. The choice between them will depend on the specific requirements of the analysis. For routine quality control where high throughput is essential, a Q-TOF system may be preferred. For in-depth structural elucidation and the identification of challenging, low-level impurities, the superior resolution and mass accuracy of an Orbitrap instrument would be more advantageous. The provided experimental protocol offers a robust starting point for method development, and adherence to rigorous validation practices will ensure the generation of high-quality, reliable data essential for pharmaceutical development and regulatory compliance.
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2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. (2024, April 9). ChemBK. [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. [Link]
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CAS No : 906522-87-0 | Product Name : Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. (n.d.). Pharmaffiliates. [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). www .ec -undp. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). riomaisseguro.rio.rj.gov.br. [Link]
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ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. (2013, March 27). Molnar Institute. [Link]
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Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (2020). PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Thiophenecarboxylic Acids
Introduction: The Central Role of 2-Thiophenecarboxylic Acids in Modern Chemistry
Substituted 2-thiophenecarboxylic acids are not merely another class of heterocyclic compounds; they are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and materials science. Their rigid, five-membered ring, endowed with a carboxylic acid handle, offers a synthetically versatile scaffold. This structure is a recurring motif in a multitude of commercial products, from anti-inflammatory drugs to advanced polymers. The precise substitution pattern on the thiophene ring is critical, as it dictates the molecule's biological activity and material properties. Consequently, the efficient and regioselective synthesis of these compounds is a subject of paramount importance for researchers, scientists, and professionals in drug development.
This guide provides an in-depth comparison of the most prevalent and effective synthesis routes for substituted 2-thiophenecarboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and scalability of each method. The objective is to equip you with the expert knowledge required to select and execute the optimal synthetic strategy for your specific target molecule and application.
Route 1: Metalation followed by Carboxylation
This classical and highly reliable approach involves the deprotonation of a thiophene derivative or a metal-halogen exchange to generate a potent organometallic intermediate. This intermediate, a powerful nucleophile, is then quenched with carbon dioxide to install the carboxylic acid moiety. The two primary variants of this method utilize either organolithium or Grignard reagents.
Causality Behind Experimental Choices
The choice between an organolithium or a Grignard-based route often hinges on the nature of the starting material and the desired scale of the reaction. Direct deprotonation with an organolithium reagent like n-butyllithium (n-BuLi) is typically favored for non-halogenated thiophenes, as the proton at the 2-position is the most acidic. For halogenated thiophenes (e.g., 2-bromothiophene), both metal-halogen exchange with n-BuLi at low temperatures or the formation of a Grignard reagent with magnesium metal are viable.
The lithiation route often provides higher yields due to a cleaner reaction profile.[1] However, it necessitates cryogenic temperatures (typically -78 °C to -60 °C) to prevent side reactions and requires the use of the relatively expensive and pyrophoric n-butyllithium.[1][2] The Grignard route, while sometimes lower-yielding, can be performed at more moderate temperatures and uses less expensive magnesium metal, making it potentially more amenable to pilot-scale operations without significant capital investment in specialized cooling equipment.[1][2]
Detailed Experimental Protocol (Organolithium Route)
Objective: To synthesize 2-thiophenecarboxylic acid via lithiation of thiophene.
Materials:
-
Thiophene
-
n-Butyllithium (typically 2.5 M in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: Dissolve thiophene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Carboxylation: Crush dry ice into a powder and add it in small portions to the vigorously stirred reaction mixture. A white precipitate will form. Allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and acidify the aqueous layer with hydrochloric acid to a pH of ~1.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-thiophenecarboxylic acid.
-
Purification: The product can be further purified by recrystallization, typically from hot water.
Caption: Workflow for the synthesis of 2-thiophenecarboxylic acid via lithiation and carboxylation.
Route 2: Palladium-Catalyzed Carbonylation
Representing a more modern approach, palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carboxylic acids. These methods can be broadly categorized into two types: the carbonylation of halo-thiophenes and the direct C-H activation/carbonylation of the thiophene ring itself.
Causality Behind Experimental Choices
The direct C-H activation route is particularly elegant from a step-economy perspective, as it avoids the pre-functionalization (e.g., halogenation) of the thiophene starting material. Recent advancements have shown that using a binary CO/CO₂ gas system can suppress the thermal decomposition of the active palladium catalyst, allowing for high yields with low catalyst loading (as low as 1 mol%).[3][4] This method involves the C-H activation of the thiophene, followed by the insertion of carbon monoxide. An oxidant, such as p-benzoquinone, is required to regenerate the active palladium catalyst.[3]
The carbonylation of a halo-thiophene, while requiring a pre-functionalized starting material, can also be highly efficient and may offer a different substrate scope or functional group tolerance.[5] The choice between these two palladium-catalyzed approaches will depend on the availability of the starting material and the specific functional groups present on the thiophene ring.
Detailed Experimental Protocol (Direct C-H Carbonylation)
Objective: To synthesize 2-thiophenecarboxylic acid via palladium-catalyzed direct C-H carbonylation. (Adapted from Yamamoto et al.[3])
Materials:
-
Thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Benzoquinone (p-BQ)
-
Acetic acid (AcOH)
-
Carbon monoxide (CO) gas
-
Carbon dioxide (CO₂) gas
-
High-pressure autoclave or reactor
Procedure:
-
Reactor Charging: To a high-pressure reactor, add thiophene (1.0 equivalent), palladium(II) acetate (0.01 equivalents), p-benzoquinone (2.0 equivalents), and acetic acid as the solvent.
-
Pressurization: Seal the reactor and purge with CO gas. Pressurize the reactor with CO (typically 1 atm) and then with CO₂ (typically 5 atm).
-
Reaction: Heat the mixture to 100 °C and stir for the required reaction time (e.g., 24 hours).
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the gases in a fume hood.
-
Work-up and Isolation: The reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by standard aqueous work-up and extraction with an organic solvent.
-
Purification: The crude product is then purified by column chromatography or recrystallization to afford the pure 2-thiophenecarboxylic acid.
Caption: Generalized workflow for Palladium-Catalyzed Direct C-H Carbonylation of Thiophene.
Route 3: Friedel-Crafts Acylation followed by Oxidation
This two-step sequence is a robust and often high-yielding method for preparing 2-thiophenecarboxylic acids, particularly on a larger scale. The first step, a Friedel-Crafts acylation, introduces an acetyl group predominantly at the 2-position of the thiophene ring. The second step involves the oxidation of this methyl ketone to the corresponding carboxylic acid, most commonly via the haloform reaction.
Causality Behind Experimental Choices
The Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position due to the superior stabilization of the cationic intermediate formed upon electrophilic attack at this position.[6] The subsequent oxidation of the resulting 2-acetylthiophene is efficiently achieved using the haloform reaction. This reaction proceeds by the exhaustive halogenation of the methyl group under basic conditions, followed by nucleophilic acyl substitution by hydroxide, which cleaves the C-C bond to form the carboxylate and a haloform (e.g., chloroform or bromoform).[7][8] This method is particularly effective for methyl ketones and is often a high-yielding transformation.[9]
Detailed Experimental Protocol (Two-Step Sequence)
Part A: Friedel-Crafts Acylation of Thiophene
Objective: To synthesize 2-acetylthiophene.
Materials:
-
Thiophene
-
Acetic anhydride
-
Orthophosphoric acid (85%)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophene (1.0 equivalent) and acetic anhydride (2.5 equivalents).
-
Catalyst Addition: Carefully add 85% orthophosphoric acid (approx. 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (around 70-75 °C) for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water. Separate the organic layer.
-
Purification: Wash the organic layer with sodium bicarbonate solution and then with water. Dry the organic layer and purify by distillation under reduced pressure to obtain 2-acetylthiophene.
Part B: Haloform Oxidation of 2-Acetylthiophene
Objective: To synthesize 2-thiophenecarboxylic acid.
Materials:
-
2-Acetylthiophene (from Part A)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, prepare an aqueous solution of sodium hypochlorite and an excess of sodium hydroxide.
-
Reaction: Cool the alkaline hypochlorite solution in an ice bath. Slowly add 2-acetylthiophene dropwise with vigorous stirring, ensuring the temperature remains below 40°C.
-
Completion: After the addition, continue stirring until the reaction temperature drops to ambient temperature without cooling.
-
Quenching: Add a solution of sodium bisulfite to destroy any excess hypochlorite.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous layer and acidify it to pH 1 with concentrated HCl. A precipitate of 2-thiophenecarboxylic acid will form.
-
Isolation and Purification: Collect the precipitate by filtration or extract the acidified solution with diethyl ether. The crude product can be purified by recrystallization from hot water.[9]
Caption: Two-step synthesis of 2-thiophenecarboxylic acid via Friedel-Crafts acylation and subsequent haloform oxidation.
Indirect Route: The Gewald Reaction Pathway
While not a direct synthesis of the carboxylic acid, the Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[10] These 2-aminothiophenes can then be converted into 2-thiophenecarboxylic acids through a sequence of reactions, typically involving a Sandmeyer-type reaction.[10][11] This pathway involves the diazotization of the 2-aminothiophene to form a diazonium salt, followed by reaction with a cyanide source (e.g., CuCN) to yield a 2-cyanothiophene. The nitrile group can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid. Although this route involves multiple steps, its main advantage is the ability to construct a highly functionalized thiophene ring from simple acyclic precursors in the initial Gewald reaction.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a multi-faceted decision that balances yield, cost, safety, scalability, and substrate scope. The following table provides a comparative summary of the key performance indicators for the discussed methodologies.
| Feature | Metalation-Carboxylation (Grignard/Lithiation) | Palladium-Catalyzed Carbonylation | Friedel-Crafts Acylation & Oxidation |
| Typical Yield | Good to Excellent (70-95%). Lithiation often higher than Grignard.[1] | Good to Excellent (up to quantitative yields reported).[3] | Good to Excellent (often >80% over two steps).[6][9] |
| Starting Material | Halogenated thiophene or unsubstituted thiophene. | Unsubstituted or halo-thiophene. | Unsubstituted or activated thiophene. |
| Key Reagents | n-BuLi or Mg; Dry Ice (CO₂). | Pd(OAc)₂, CO/CO₂, Oxidant (e.g., p-BQ). | Acylating agent (e.g., Ac₂O), Lewis Acid; NaOCl, NaOH. |
| Reaction Conditions | Cryogenic (-78 °C for lithiation) or moderate (for Grignard). | High temperature (100 °C) and pressure. | Moderate temperatures. |
| Substrate Scope | Broad, but sensitive to acidic protons (e.g., -OH, -NH₂). | Good functional group tolerance reported.[3] | Sensitive to strongly deactivating groups on the thiophene ring. |
| Scalability | Lithiation requires specialized cooling for large scale. Grignard is more scalable.[1] | Requires high-pressure equipment, which can be a barrier to scale-up. | Generally considered highly scalable. |
| Advantages | High yields, well-established, reliable. | High atom economy (C-H activation), avoids pre-functionalization. | Uses inexpensive reagents, high regioselectivity, scalable. |
| Disadvantages | Pyrophoric/expensive reagents (BuLi), cryogenic temps, functional group incompatibility. | High-pressure equipment, cost of palladium catalyst. | Two-step process, potential for side reactions in Friedel-Crafts step. |
Discussion and Recommendations
As a Senior Application Scientist, my recommendation for selecting a synthesis route is contingent on the specific goals of the project.
-
For laboratory-scale synthesis of novel, highly functionalized derivatives where yield is paramount , the Metalation-Carboxylation route, particularly via lithiation, is often the method of choice. Its reliability and high efficiency are well-documented. However, careful consideration of functional group compatibility is essential.
-
For projects focused on green chemistry and atom economy, or where pre-halogenated starting materials are unavailable , the Palladium-Catalyzed Direct C-H Carbonylation presents a compelling, modern alternative. While it requires specialized high-pressure equipment, it circumvents the need for stoichiometric organometallic reagents and halogenated precursors.[3][4]
-
For large-scale, industrial production where cost-effectiveness and robustness are the primary drivers , the Friedel-Crafts Acylation followed by Haloform Oxidation is an excellent and proven strategy. The use of inexpensive, readily available reagents and the high yields typically obtained make this a very attractive route for manufacturing.[6][9]
-
The Gewald Reaction Pathway should be considered when the target 2-thiophenecarboxylic acid bears complex substitution patterns that are most easily assembled from acyclic precursors. While indirect, the power of this multicomponent reaction to build molecular complexity early in the synthesis can be a significant advantage.
Ultimately, the optimal route is the one that is best aligned with the available resources, scale, and the specific chemical architecture of the target molecule. A thorough evaluation of these factors, guided by the data and protocols presented herein, will enable researchers and drug development professionals to make informed and effective decisions in their synthetic endeavors.
References
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Hull, J. W., Jr., Romer, D. R., Podhorez, D. E., Ash, M. L., & Brady, C. H. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. Available at: [Link]
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Yamamoto, Y., Kurata, D., & Ogawa, A. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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ResearchGate. (2007). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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MDPI. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Available at: [Link]
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Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Available at: [Link]
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TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
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ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available at: [Link]
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Organic Chemistry Portal. (2017). Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids. Available at: [Link]
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arkat usa. (n.d.). On the Vilsmeier Formylation of N-Aryl-substituted 2-Aminothiophenes - A Simple Route to New Thieno[2,3-b]quinolinium Salts. Available at: [Link]
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PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
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RSC Publishing. (n.d.). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Available at: [Link]
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A Comparative Guide to the Biological Activity of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and Its Analogs
This guide provides a comprehensive comparison of the biological activity of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, supported by experimental data, to offer insights into the therapeutic potential of this class of compounds.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties allow for diverse chemical modifications, making it a versatile template for drug design. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam.[1] This connection immediately points towards the compound's potential to interact with enzymes involved in the inflammatory cascade, particularly cyclooxygenase (COX).
The Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
The principal biological activity associated with Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and its analogs is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4]
The therapeutic anti-inflammatory effects of many NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. The sulfonamide moiety present in the target compound and its analogs is a key pharmacophore known to contribute to selective COX-2 inhibition.[4]
Comparative Biological Activity: A Data-Driven Analysis
| Compound ID/Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Lornoxicam [1] | (Intermediate: Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate) | - | - | Balanced COX-1/COX-2 inhibitor |
| Compound VIIa [5] | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 19.5 | 0.29 | 67.2 |
| Celecoxib (Reference) [5] | Standard COX-2 Inhibitor | 14.2 | 0.42 | 33.8 |
| Compound 21 [6] | Benzothiophene derivative | - | 0.67 | - |
| Compound 9b [7] | Thiophene-substituted quinazoline | Selective COX-1 inhibitor | - | - |
Note: IC50 values and selectivity indices can vary depending on the specific in vitro assay conditions. The data presented here is for comparative purposes within the context of each study.
From the available data, we can deduce several key structure-activity relationships:
-
The Sulfonamide Moiety: The presence of a sulfonamide group is a critical determinant for COX-2 selectivity. This group can interact with a specific side pocket in the COX-2 active site that is not present in COX-1.[4]
-
Substituents on the Thiophene Ring: Modifications to the substituents on the thiophene ring can significantly impact both the potency and selectivity of COX inhibition. For instance, the addition of bulky groups can enhance binding to the larger active site of COX-2.
-
The N-substituent on the Sulfamoyl Group: The nature of the substituent on the nitrogen of the sulfamoyl group plays a crucial role in the compound's interaction with the enzyme's active site.
The following diagram illustrates the general structure-activity relationships for thiophene-based COX inhibitors.
Caption: Key structural features influencing the COX inhibitory activity of thiophene derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
To provide a framework for the comparative evaluation of these compounds, a detailed protocol for an in vitro COX inhibition assay is outlined below. This protocol is based on established methodologies for determining the half-maximal inhibitory concentration (IC50) values.[7]
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Detection reagent (e.g., a fluorometric or colorimetric probe that measures prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the reaction buffer.
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, hematin, and the detection probe to each well.
-
Add the test compound or reference inhibitor to the respective wells.
-
Add the enzyme (COX-1 or COX-2) to all wells except the background controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to initiate the enzymatic reaction.
-
Detection: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) and then measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the experimental workflow for the COX inhibition assay.
Caption: Step-by-step workflow for determining the IC50 values of test compounds against COX enzymes.
Beyond Anti-inflammatory Activity: Antimicrobial Potential
In addition to their well-documented anti-inflammatory properties, thiophene derivatives have also shown promise as antimicrobial agents. The structural features that contribute to COX inhibition, such as the sulfonamide group, can also be found in various antibacterial drugs. While specific antimicrobial data for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is limited, related thiophene-2-carboxamide derivatives have demonstrated activity against various bacterial strains. Further investigation into the antimicrobial spectrum of this class of compounds is warranted.
Conclusion and Future Directions
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and its analogs represent a promising class of compounds with significant potential as anti-inflammatory agents, primarily through the inhibition of COX enzymes. The structure-activity relationships discussed in this guide highlight the importance of the thiophene scaffold and the sulfonamide moiety in achieving potent and selective COX-2 inhibition.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of analogs of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. Such studies would provide more precise insights into the structure-activity relationships and could lead to the identification of novel drug candidates with improved efficacy and safety profiles. Furthermore, exploring the potential of these compounds as antimicrobial agents could open up new avenues for their therapeutic application.
References
- El-Damasy, D. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
- de Oliveira, R. S., et al. (2021).
- Rowlinson, S. W., et al. (2003). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763–45769.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- BenchChem. (2025). A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors.
- Leval, X. D., et al. (2000). Molecular basis for the selectivity of nonsteroidal anti-inflammatory drugs. Journal of Medicinal Chemistry, 43(3), 381-390.
- Al-Sheddi, E. S., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2557184.
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PubChem. Lornoxicam. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Analysis of Chlorinating Agents for Thiophene Synthesis: A Guide for Researchers
Chlorinated thiophenes are indispensable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of chlorine atoms onto the thiophene ring profoundly alters its electronic properties and provides a synthetic handle for further functionalization. The choice of chlorinating agent is a critical decision in the synthetic workflow, directly impacting yield, regioselectivity, and operational safety. This guide provides an in-depth comparative analysis of common chlorinating agents for thiophene synthesis, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Chemistry of Thiophene Chlorination: An Overview
The chlorination of thiophene predominantly proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[1] Thiophene is an electron-rich aromatic heterocycle, more reactive than benzene, due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.[2][3]
The attack of an electrophile (E⁺) on the thiophene ring leads to the formation of a resonance-stabilized carbocation. Attack at the C2 (α) position is kinetically and thermodynamically favored over attack at the C3 (β) position because the resulting intermediate is stabilized by more resonance structures, including one where the positive charge is delocalized onto the sulfur atom.[2][4] Consequently, chlorination of unsubstituted thiophene typically yields 2-chlorothiophene as the major product.[5] Further chlorination often leads to 2,5-dichlorothiophene.[6][7]
Caption: Simplified mechanism of electrophilic chlorination of thiophene.
Comparative Analysis of Key Chlorinating Agents
The selection of a chlorinating agent depends on several factors, including the desired product (mono- vs. polychlorination), the substrate's sensitivity to acid, and safety considerations. Here, we compare four widely used reagents.
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Chlorine Gas (Cl₂) | tert-Butyl Hypochlorite (t-BuOCl) |
| Physical State | Crystalline solid | Colorless to yellow liquid | Gas | Yellow liquid |
| Handling | Easy and relatively safe to handle.[8] | Corrosive, moisture-sensitive liquid; releases toxic gases (HCl, SO₂) upon decomposition.[8][9] | Toxic and corrosive gas requiring specialized equipment.[10] | Reactive and potentially explosive; should be protected from light and heat.[11][12] |
| Reactivity | Mild and selective.[1] | Highly reactive, can be controlled at low temperatures.[1] | Very reactive, can lead to over-chlorination and addition products.[1] | Reactive, particularly for acid-sensitive substrates as no acid is liberated.[13] |
| Byproducts | Succinimide (water-soluble solid).[8] | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous).[8] | Hydrogen chloride (HCl) (gaseous). | tert-Butanol.[13] |
| Typical Use | Controlled monochlorination of activated and sensitive aromatic systems.[14] | Monochlorination and dichlorination of thiophenes.[15][16] | Industrial-scale production of chlorinated thiophenes.[6][17] | Chlorination of reactive aromatic substrates, including acid-sensitive ones.[13][18] |
In-Depth Agent Profiles and Experimental Data
N-Chlorosuccinimide (NCS)
NCS is a mild and highly selective source of electrophilic chlorine, making it an excellent choice for the controlled monochlorination of thiophenes, especially for sensitive substrates.[1][14] It is a stable, crystalline solid, which simplifies handling compared to liquid or gaseous reagents.[8]
Mechanism of Action: NCS serves as a source of an electrophilic chlorine atom, which is attacked by the electron-rich thiophene ring. The reaction is often carried out in a polar aprotic solvent like acetonitrile or chloroform.[14][19] In some cases, the presence of an acid catalyst can accelerate the reaction.[20]
Experimental Data Summary:
| Substrate | Product | Conditions | Yield | Purity/Notes | Reference |
| Thiophene | 2-Chlorothiophene | Acetonitrile, Room Temp. | High | Monitored by GC. | [1] |
| Thiophene | 2-Chlorothiophene | DMSO (20 mol%), CHCl₃, 25°C, 20h | 85% | - | [14] |
| 4-Chloroacetanilide | 2,4-Dichloroacetanilide | Aqueous HCl, Room Temp., 1.5-3h | - | Illustrates use in aqueous media. | [14] |
Representative Protocol: Monochlorination of Thiophene with NCS
Caption: General workflow for NCS-mediated thiophene chlorination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-chlorothiophene.[19]
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a convenient and effective reagent for the chlorination of thiophenes. It is more reactive than NCS and can be used for both mono- and dichlorination by controlling the stoichiometry and reaction temperature.[1][15] However, it is a corrosive and moisture-sensitive liquid that releases toxic gases, requiring careful handling in a well-ventilated fume hood.[8][9]
Mechanism of Action: Sulfuryl chloride can chlorinate aromatic rings via an electrophilic pathway. The reaction can be initiated thermally or with a catalyst.[8] In the absence of a radical initiator, it acts as a source of electrophilic chlorine.
Experimental Data Summary:
| Substrate | Product | Conditions | Yield | Purity/Notes | Reference |
| Thiophene | 2-Chlorothiophene | -30°C | Not specified | Selective for 2-chlorothiophene. | [1] |
| Thiophene | 2-Chlorothiophene | Iodine catalyst | 73.7% (on consumed thiophene) | - | [17] |
| o-Cresol | 4-Chloro-o-cresol | Various catalysts | High | Demonstrates catalyzed chlorination. | [21] |
Representative Protocol: Monochlorination of Thiophene with SO₂Cl₂
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place a solution of thiophene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to -10°C to -5°C using an appropriate cooling bath.
-
Reagent Addition: Add sulfuryl chloride (1.0 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified time, monitoring the reaction by GC or TLC.
-
Quenching and Work-up: Slowly quench the reaction by adding it to a cold, saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by fractional distillation.
Chlorine Gas (Cl₂)
Gaseous chlorine is a powerful and cost-effective chlorinating agent, often used in industrial-scale syntheses.[22] Its high reactivity can lead to a mixture of mono-, di-, and polychlorinated products, as well as addition products, necessitating careful control of reaction conditions such as temperature and stoichiometry.[1][6]
Mechanism of Action: Molecular chlorine acts as the electrophile. The reaction can be rapid and exothermic. To obtain 2,5-dichlorothiophene, 2-chlorothiophene is often used as the starting material, and the reaction mixture is subsequently treated with an alkali to decompose addition byproducts.[6]
Experimental Data Summary:
| Substrate | Product | Conditions | Yield | Purity/Notes | Reference |
| Thiophene | 2-Chlorothiophene | Aqueous medium, pH 7 | Not specified | Rapid reaction, only isomer formed. | [1][23] |
| 2-Chlorothiophene | 2,5-Dichlorothiophene | Bubble Cl₂ <50°C, then heat with alkali | High | Decomposes addition products. | [1][6] |
Representative Protocol: Synthesis of 2,5-Dichlorothiophene from 2-Chlorothiophene
-
Reaction Setup: Place 2-chlorothiophene in a reaction flask equipped with a gas dispersion tube, stirrer, and temperature control.
-
Chlorination: Bubble gaseous chlorine through the liquid while maintaining the reaction temperature below approximately 50°C. A slight molar excess of chlorine is typically used.[1]
-
Decomposition of Byproducts: After chlorination is complete, add an aqueous alkali solution (e.g., NaOH or KOH) to the reaction mixture.
-
Heating: Heat the mixture to a temperature between 100°C and 125°C to decompose the chlorine addition products formed during the reaction.[1][6]
-
Isolation: After heating, cool the mixture and remove any solid matter by filtration or decantation.
-
Purification: Fractionally distill the resulting organic liquid to isolate the 2,5-dichlorothiophene fraction.[1]
tert-Butyl Hypochlorite (t-BuOCl)
tert-Butyl hypochlorite is a useful reagent for the chlorination of reactive substrates, particularly those sensitive to acid, as no acidic byproducts are generated.[13] It is a yellow liquid that can be prepared from tert-butyl alcohol and chlorine.[11][12] It should be handled with care as it can be explosive.[11]
Mechanism of Action: t-BuOCl serves as a source of electrophilic chlorine. Reactions are often carried out in the presence of an alcohol, which can influence the reaction mechanism and rate.[13]
Experimental Data Summary:
| Substrate | Product | Conditions | Yield | Purity/Notes | Reference |
| 3-Methylthiophene | 2-Chloro-3-methylthiophene | 1.1 eq t-BuOCl, 2-PrOH/DCE, -12°C to RT | >98% | Monochlorination complete in 30 min. | [13] |
| 3-Methylthiophene | 2,5-Dichloro-3-methylthiophene | 2 x 1.2 eq t-BuOCl, 2-PrOH/DCE | High | Dichlorination complete in 90 min. | [13] |
Representative Protocol: Monochlorination of 3-Methylthiophene with t-BuOCl
-
Reaction Setup: Dissolve 3-methylthiophene (1.0 eq) in a mixture of 1,2-dichloroethane (DCE) and isopropanol (2-PrOH) in a reaction flask.
-
Cooling: Cool the solution to -12°C in an ice-salt bath.
-
Reagent Addition: Add tert-butyl hypochlorite (1.1 eq) as rapidly as possible with vigorous stirring.[13]
-
Reaction: After 5 minutes, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Monitoring and Work-up: After 30 minutes, confirm the completion of the reaction by GC. The product is typically of high purity and may not require extensive purification for subsequent steps.
Conclusion and Recommendations
The choice of chlorinating agent for thiophene synthesis is a multi-faceted decision that balances reactivity, selectivity, cost, and safety.
-
For controlled and selective monochlorination , particularly with acid-sensitive or complex substrates, N-Chlorosuccinimide (NCS) is the reagent of choice due to its mild nature and ease of handling.
-
Sulfuryl chloride offers a more reactive alternative for efficient mono- and dichlorination, provided that appropriate safety measures are in place to handle this corrosive and toxic liquid.
-
Chlorine gas remains a viable option for large-scale industrial production where cost is a primary driver and specialized handling equipment is available.
-
tert-Butyl hypochlorite provides a valuable method for chlorinating reactive substrates under non-acidic conditions.
Researchers must carefully evaluate the specific requirements of their synthetic target and laboratory capabilities to select the optimal chlorinating agent, ensuring an efficient, safe, and successful synthesis of the desired chlorinated thiophene derivatives.
References
- Brainly.in. (2023-12-27). Explain electrophilic substitution reaction in thiophene.
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]
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South African Journal of Chemistry. (1983). Chlorinations with t-butyl hypochlorite in the presence of alcohols. [Link]
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Pearson. (2024-09-23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Retrieved from [Link]
- Google Patents. (1949). US2492644A - Process for making 2,5-dichlorothiophene.
-
Researcher.Life. (1948). Chlorination of Thiophenes with Sulfuryl Chloride. Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on thiophene. Retrieved from [Link]
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Edinburgh Research Explorer. (2023-07-03). Thiol Chlorination with N-Chlorosuccinimide. Retrieved from [Link]
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Scite.ai. (n.d.). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]
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ACS Publications. (2023-07-03). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]
- Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.
-
KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene. Retrieved from [Link]
- Google Patents. (1951). US2540675A - Thiophene chlorination with iodine catalyst.
-
International Science Community Association. (n.d.). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Retrieved from [Link]
-
Figshare. (2014-08-14). Regiospecific Synthesis of 2‑Halo-3-(2′-glucalyl)benzo[b]thiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl hypochlorite. Retrieved from [Link]
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ResearchGate. (n.d.). Trichlorination Reaction of Aryl Thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation Chlorination of Thiophene in Coking Benzene. Retrieved from [Link]
-
International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024-10-10). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]
-
ACS Publications. (1948). Chlorination of Thiophenes with Sulfuryl Chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL HYPOCHLORITE. Retrieved from [Link]
-
East Harbour Group. (2023-03-20). N-CHLOROSUCCINIMIDE SAFETY DATA SHEET. Retrieved from [https://www.easth Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf)
- Google Patents. (1975). US3920757A - Chlorination with sulfuryl chloride.
-
ResearchGate. (2025-08-10). A Step-Efficient Pathway to Chlorine-Functionalized Thiophene Oligomers by Palladium-Catalyzed Deprotonative Coupling of Chlorothiophenes. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Rapid kinetics of chlorination of thiophene in aqueous medium using rotating platinum electrode. Retrieved from [Link]
-
Royal Society of Chemistry. (2020-01-27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical C(sp³)−H bond chlorination with chlorine gas and its reaction mechanism. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a substituted thiophene ring, makes it a valuable building block for developing new drugs, including anti-inflammatory and potential anti-cancer agents.[2] Given its role in drug synthesis, ensuring the purity of this compound is of paramount importance to guarantee the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3][4]
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying scientific principles and the rationale for choosing specific methods to build a robust and self-validating purity assessment workflow.
The Critical Role of Purity Validation
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[4] These impurities can be organic, inorganic, or residual solvents.[5] Even in trace amounts, they can impact the quality, safety, and efficacy of the final drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (such as ICH Q3A) that outline the requirements for reporting, identifying, and qualifying impurities in new drug substances.[6][7] Adherence to these guidelines is crucial for regulatory compliance and ensuring patient safety.[6]
A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to definitively determine the purity of a compound.[8] A combination of chromatographic and spectroscopic methods provides a comprehensive impurity profile, enabling both quantification and structural elucidation of any potential contaminants.[9][10]
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are powerful tools for separating the target compound from any impurities.[9]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[11][12] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for their detection and quantification.[13]
Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique often used for monitoring the progress of a reaction and for preliminary purity assessment.[9][14] While less accurate than HPLC, its simplicity makes it a valuable screening tool.[9]
Spectroscopic Techniques for Structural Confirmation and Identification
Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound and any isolated impurities.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.[15] Both ¹H and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule, confirming the identity of the desired product and helping to identify the structure of unknown impurities.[12]
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[15] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying impurities.[8] The presence of a chlorine atom in Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate will result in a characteristic M+2 isotopic pattern in the mass spectrum, providing a clear signature for the compound and its chlorine-containing fragments.[16][17]
Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule.[15] It can be used to confirm the presence of key functional groups in the synthesized compound, such as the carboxylate and sulfonamide groups.[18][19]
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for quantification, and the necessity for structural confirmation.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Retention time, peak area for quantification, % purity.[11] | High (ng to µg/mL).[11] | Excellent, high precision and accuracy.[11] | Robust, reproducible, widely available, suitable for routine quality control.[11] | Requires reference standards for impurity identification, potential for co-elution.[11] |
| TLC | Differential adsorption on a stationary phase.[14] | Retention factor (Rf) for qualitative assessment.[9] | Moderate. | Semi-quantitative at best. | Rapid, inexpensive, simple to perform.[9] | Lower resolution and sensitivity compared to HPLC.[9] |
| NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, confirmation of identity, quantification (qNMR).[15] | Moderate to low. | Good with internal standards (qNMR). | Provides definitive structural elucidation.[12] | Less sensitive than MS, can be complex to interpret for mixtures.[8] |
| MS | Mass-to-charge ratio of ionized molecules. | Molecular weight, fragmentation patterns for structural clues.[15] | Very high (pg to fg). | Excellent with appropriate standards. | High sensitivity and specificity, especially when coupled with chromatography (LC-MS).[4] | May not distinguish between isomers without chromatography. |
| FT-IR | Vibrational transitions of molecular bonds. | Presence of functional groups.[15] | Moderate. | Not typically used for quantification. | Rapid, non-destructive, provides a molecular "fingerprint".[20] | Provides limited structural information on its own. |
Experimental Protocols
To ensure the integrity and reproducibility of the purity validation process, detailed and well-documented experimental protocols are essential.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantitative determination of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate purity.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[21]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Synthesized Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in acetonitrile to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient program: Start with a lower concentration of acetonitrile and gradually increase to elute all components.
-
-
Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity using the area normalization method.
Sample Data:
| Sample Batch | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) | Purity (%) |
| Batch A | 8.52 | 99.85 | 0.15 | 99.85 |
| Batch B | 8.53 | 99.52 | 0.48 | 99.52 |
| Commercial Standard | 8.52 | 99.95 | 0.05 | 99.95 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR for structural confirmation.
Workflow for NMR Structural Elucidation
Caption: Workflow for NMR structural analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in about 0.5-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the methyl ester protons, the N-methyl protons, and the thiophene ring proton. The chemical shifts and coupling constants will be characteristic of the molecule's structure.
-
¹³C NMR: Expect signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbons.
-
Expected Chemical Shifts (Illustrative):
| Proton/Carbon | Expected Chemical Shift Range (ppm) |
| ¹H NMR | |
| O-CH₃ (ester) | 3.8 - 4.0 |
| N-CH₃ | 2.8 - 3.2 |
| Thiophene-H | 7.0 - 7.5 |
| ¹³C NMR | |
| C=O (ester) | 160 - 165 |
| Thiophene carbons | 120 - 145 |
| O-CH₃ (ester) | 52 - 55 |
| N-CH₃ | 30 - 35 |
Mass Spectrometry (MS)
This protocol details the use of LC-MS for molecular weight confirmation and impurity identification.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis:
-
Look for the molecular ion peak corresponding to the calculated molecular weight of the compound.
-
Observe the characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks).[17][22]
-
Analyze for any other ions that may correspond to impurities.
-
Expected Mass Spectrum Data:
| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |
| [M+H]⁺ | 286.0 | 286.1 | M:M+2 ≈ 3:1 |
| [M+Na]⁺ | 308.0 | 308.1 | M:M+2 ≈ 3:1 |
Conclusion: A Self-Validating System for Purity Assessment
By employing a combination of high-resolution chromatographic separation and information-rich spectroscopic techniques, a robust and self-validating system for the purity assessment of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate can be established. HPLC provides reliable quantification of purity, while NMR and MS offer definitive structural confirmation of the target compound and aid in the identification of any potential impurities. This integrated approach ensures the high quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines. The adherence to established regulatory guidelines, such as those from the ICH, is a non-negotiable aspect of this process, ensuring that the purity data is not only scientifically sound but also meets global regulatory expectations.[5][6]
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- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
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Comparing the efficacy of Lornoxicam precursors in synthesis
An In-Depth Comparative Guide to the Efficacy of Lornoxicam Precursors in Synthesis
For researchers and drug development professionals operating in the sphere of non-steroidal anti-inflammatory drugs (NSAIDs), the synthesis of Lornoxicam represents a process where efficiency, purity, and scalability are of the essence. Lornoxicam, an oxicam-class NSAID, is a potent inhibitor of cyclooxygenase (COX) enzymes, which underpins its strong analgesic and anti-inflammatory properties.[1][2] The strategic selection of precursors is the most critical determinant of success in its synthesis, directly influencing reaction yields, impurity profiles, and overall economic viability.
This guide provides a detailed comparative analysis of the primary synthetic routes to Lornoxicam, focusing on the efficacy of their respective precursors. We will dissect the causality behind experimental choices, present validated protocols, and offer quantitative data to inform the development of robust and efficient manufacturing processes.
The Modern Synthetic Paradigm: A Convergent Approach
Historically, early syntheses of Lornoxicam began from simple, inexpensive starting materials like 2,5-dichlorothiophene.[3][4] While logical from a cost-of-goods perspective, these linear syntheses were often plagued by numerous steps and a very low overall yield, with some early routes reporting a total yield of only 0.45%, later improved to 12.3%.[4][5]
Modern, industrially viable syntheses have largely adopted a convergent strategy. This approach focuses on the efficient construction of a key, advanced intermediate, which is then converted to the final API in a high-yielding final step. For Lornoxicam, this pivotal intermediate is 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide (hereafter referred to as the "Core Intermediate").
The final synthetic step is the amidation of this Core Intermediate with 2-aminopyridine.[6][7] Therefore, a meaningful comparison of precursor efficacy must focus on the various pathways to construct this Core Intermediate.
Figure 2. Experimental workflow for the optimized synthesis of Lornoxicam.
-
Reaction Setup: To a suitable reactor under a nitrogen atmosphere, charge xylene (20 volumes), the Core Intermediate (1.0 eq), 2-aminopyridine (1.2 eq), and p-toluenesulfonic acid (0.1 eq). [8]2. Ammonolysis: Heat the reaction mixture to 110°C and maintain for 6 hours.
-
IPC: Monitor the reaction by HPLC until the Core Intermediate is <0.5%.
-
Solvent Swap & Slurry: Cool the mixture to 65°C. Concentrate under reduced pressure to remove most of the xylene. Cool to 25°C and add a mixed solvent of dichloromethane and methanol (e.g., 4:1 v/v). [7]5. Purification: Heat the slurry to 65°C and hold for 3 hours. Cool to 25°C, filter the solid, and wash with the solvent mixture to obtain crude Lornoxicam.
-
Final Refining: The crude product can be further refined by recrystallization from a solvent system like xylene/1,4-dioxane to achieve >99.5% purity. [9] Trustworthiness Through Validation: Each step relies on chromatographic monitoring (TLC, HPLC) to ensure completion and control impurity formation. The final product's identity and purity must be confirmed by a full suite of analytical techniques, including ¹H NMR, Mass Spectrometry, and HPLC against a qualified reference standard.
Conclusion and Recommendations
A comparative analysis of synthetic pathways for Lornoxicam clearly favors a convergent strategy that proceeds through the 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide Core Intermediate. Precursors enabling a short, high-yielding synthesis of this intermediate, such as substituted thiophene esters, offer superior efficacy over longer, linear routes starting from 2,5-dichlorothiophene.
For the final amidation step, the use of 2-aminopyridine in the presence of a p-toluenesulfonic acid catalyst is critical. This approach significantly enhances reaction yield and purity, representing the most efficient and robust method for producing high-quality Lornoxicam API.
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Title: LORNOCXICAM | New Drug Approvals Source: newdrugapprovals.org URL: [Link]
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Title: Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester Source: Patsnap Eureka URL: [Link]
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Title: Method for preparing lornoxicam Source: Justia Patents URL: [Link]
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A Senior Application Scientist's Guide to Frontier Molecular Orbital (FMO) Analysis of Thiophene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Thiophene, an unassuming five-membered aromatic heterocycle, is a powerhouse in both medicinal chemistry and materials science. In drug discovery, it is celebrated as a "privileged scaffold," a bioisostere for the phenyl ring that can uniquely modulate a compound's metabolic profile and binding affinity.[1][2] Its derivatives are foundational to a vast array of FDA-approved drugs, demonstrating activities from anti-inflammatory to anticancer.[2][3] Concurrently, in organic electronics, the tunable electronic structure and stability of polythiophenes have made them cornerstones in the development of organic light-emitting diodes (OLEDs) and solar cells.[1]
The immense utility of this scaffold stems from its distinct electronic properties, which can be rationally tuned and predicted. This guide provides an in-depth comparison of thiophene derivatives through the lens of Frontier Molecular Orbital (FMO) theory. We will move beyond mere protocol-listing to explain the causal relationships between molecular structure and electronic behavior, offering a framework for predictive design and validating computational results with established experimental techniques.
The Foundation: Why FMO Theory is Essential for Thiophene Chemistry
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the complex picture of molecular orbitals by focusing on the two most important ones for chemical reactivity and electronic properties: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band of the molecule. Its energy level (EHOMO) is proportional to the ionization potential and represents the ability of a molecule to donate an electron. A higher EHOMO indicates a better electron donor. In the context of drug design, the HOMO often identifies the primary sites for electrophilic attack and oxidative metabolism.[4]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the molecular conduction band. Its energy level (ELUMO) is related to electron affinity and signifies the ability to accept an electron. A lower ELUMO suggests a better electron acceptor. The LUMO can pinpoint sites susceptible to nucleophilic attack and plays a crucial role in charge transport within organic electronic materials.[4]
-
The HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5] Conversely, a small energy gap is characteristic of molecules that are more easily excited and are often colored, making them ideal for applications in organic electronics.[6][7]
For thiophene derivatives, the power of FMO analysis lies in its predictive capacity. By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the thiophene ring, we can systematically and predictably tune these frontier orbital energies to achieve a desired electronic profile.[6]
Comparative Analysis: The Impact of Substitution on Thiophene's Electronic Landscape
The true utility of FMO analysis becomes apparent when comparing substituted thiophene derivatives. The choice of substituent and its position on the ring directly modulates the HOMO and LUMO energy levels.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, introduce electron density into the π-system. This primarily raises the energy of the HOMO, making the molecule a better electron donor (more easily oxidized) and generally decreasing the HOMO-LUMO gap.[6]
-
Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), pull electron density from the π-system. This has the primary effect of lowering the energy of the LUMO, making the molecule a better electron acceptor (more easily reduced) and also decreasing the energy gap.[6]
This relationship is visualized below.
Caption: Logical relationship of substituent effects on thiophene's frontier orbitals.
The following table summarizes quantitative data from Density Functional Theory (DFT) calculations, illustrating these trends for representative thiophene derivatives.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
| Thiophene | None (Baseline) | -6.56 | -0.36 | 6.20 |
| 2-Methoxythiophene | Electron-Donating (-OCH₃) | -5.98 | -0.25 | 5.73 |
| 2-Cyanothiophene | Electron-Withdrawing (-CN) | -7.01 | -1.15 | 5.86 |
| Note: These are representative values calculated using DFT (B3LYP/6-31G) for illustrative purposes. Actual values may vary slightly with different computational methods and basis sets.[8]* |
Methodologies: A Self-Validating Workflow for FMO Analysis
Trust in computational data is built upon a foundation of robust methodology and experimental validation. The workflow described here provides a self-validating system, ensuring that in silico predictions are anchored to real-world measurements.
Part A: The Computational Protocol (DFT)
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the electronic properties of molecules with high accuracy.[1][8]
Caption: Standard workflow for FMO analysis using Density Functional Theory (DFT).
Step-by-Step Computational Methodology:
-
Structure Preparation: Begin with a 2D or 3D structure of the thiophene derivative. This can be drawn in a molecular editor or imported from a database.
-
Geometry Optimization: This is the most critical first step. The molecular geometry is optimized to find its most stable, lowest-energy conformation.
-
Causality: Performing calculations on a non-optimized, high-energy structure will yield inaccurate and physically meaningless orbital energies.
-
Typical Method: DFT with the B3LYP functional and a Pople-style basis set like 6-31G* provides a good balance of accuracy and computational cost for many organic molecules.[6][8][9]
-
-
Frequency Calculation: After optimization, a frequency calculation is performed.
-
Trustworthiness: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the optimization did not find a stable structure and must be redone. This step validates the optimized geometry.
-
-
Single-Point Energy Calculation: Using the validated, optimized geometry, a final calculation is run to determine the molecular orbital energies with high precision.
-
Analysis: The output file is parsed to extract the energy values for the HOMO and LUMO. The orbital shapes themselves can be visualized to understand their distribution across the molecule, revealing which atoms contribute most to these frontier orbitals.[10][11]
Part B: The Experimental Validation Protocol
Computational predictions remain theoretical until validated by experiment.[12][13] A combination of electrochemical and spectroscopic methods provides the necessary data to ground the DFT results.
Caption: A self-validating workflow combining DFT with experimental techniques.
1. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation:
-
Principle: CV measures the oxidation and reduction potentials of a molecule. The onset potential for oxidation (Eox) is related to the energy required to remove an electron from the HOMO, while the onset potential for reduction (Ered) relates to the energy gained when adding an electron to the LUMO.
-
Protocol:
-
Sample Preparation: Dissolve the thiophene compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibration: Record the voltammogram of a standard reference compound, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, under the same conditions. This is crucial for referencing the measured potentials to the vacuum level.
-
Measurement: Scan the potential and record the resulting current to obtain the cyclic voltammogram for the thiophene compound.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the graph. Convert these to HOMO and LUMO energies using empirical formulas (e.g., EHOMO = -[Eox vs Fc/Fc⁺ + 5.1] eV).[1]
-
-
Trustworthiness: Calibrating against an internal standard like ferrocene provides a reliable and reproducible reference point, making the protocol self-validating across different instruments and labs.
2. UV-Vis Spectroscopy for Optical Band Gap:
-
Principle: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The lowest energy electronic transition, corresponding to the excitation of an electron from the HOMO to the LUMO, appears as an absorption edge in the spectrum.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the thiophene compound in a UV-transparent solvent (e.g., dichloromethane or THF).
-
Measurement: Record the absorption spectrum.
-
Data Analysis: Identify the absorption onset (λonset), which is the wavelength where the absorption begins to rise from the baseline. Calculate the optical energy gap using the formula: Eg = 1240 / λonset (nm).[1]
-
-
Correlation: This experimentally determined optical gap should correlate well with the HOMO-LUMO gap calculated by DFT. While not identical (the DFT gap is electronic, while the UV-Vis gap is optical), a strong linear correlation across a series of compounds validates the predictive power of the computational model.
References
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Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. ResearchGate. Available at: [Link]
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Frontier Molecular Orbitals comprising HOMO-2 to LUMO+2 of thiophene... ResearchGate. Available at: [Link]
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The frontier molecule orbital density distributions of Thiophene derivative. ResearchGate. Available at: [Link]
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Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. Available at: [Link]
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Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. MDPI. Available at: [Link]
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Frontier molecular orbital of thiophene adsorption over the pure and TM (Al/Si)-doped B11N12 fullerenes. ResearchGate. Available at: [Link]
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Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. Available at: [Link]
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Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Highly Systematic and Efficient HOMO–LUMO Energy Gap Control of Thiophene-Pyrazine-Acenes. ResearchGate. Available at: [Link]
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The HOMO-LUMO gap decreases with increased chain length n in oligomers. ResearchGate. Available at: [Link]
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Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method. PubMed. Available at: [Link]
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Binding orientations, QSAR, and molecular design of thiophene derivative inhibitors. PubMed. Available at: [Link]
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Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. PubMed. Available at: [Link]
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Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ChemRxiv. Available at: [Link]
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Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Density Functional Theory (DFT) Studies on Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are a cornerstone of medicinal chemistry and materials science, finding applications as corrosion inhibitors, organic semiconductors, and crucially, as scaffolds in numerous pharmaceuticals.[1] The electronic and structural properties of these five-membered heterocyclic compounds are highly tunable through substitution, making them a fertile ground for rational design. Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and understanding the behavior of substituted thiophenes, guiding synthetic efforts and accelerating the discovery of novel molecules with desired properties.
This guide provides an in-depth comparison of DFT methodologies for studying substituted thiophenes, grounded in experimental data and field-proven insights. We will delve into the causality behind computational choices, present self-validating protocols, and offer a comprehensive framework for your own investigations.
The Role of DFT in Thiophene Chemistry: Predicting Structure, Reactivity, and Spectra
DFT allows for the accurate calculation of a molecule's electronic structure, from which a wide range of properties can be derived. For substituted thiophenes, DFT is routinely used to investigate:
-
Molecular Geometry: Predicting bond lengths and angles, which are crucial for understanding steric and electronic effects of substituents.[2][3]
-
Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer, reactivity, and optical properties.[2][4]
-
Reactivity Descriptors: Using conceptual DFT to determine global and local reactivity indices like hardness, electrophilicity, and Fukui functions to predict reaction sites.[5][6]
-
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.[7][8][9]
Comparing DFT Functionals and Basis Sets for Substituted Thiophenes
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. Here, we compare the performance of commonly used methods for predicting key properties of substituted thiophenes, with a focus on their agreement with experimental data.
Geometric Parameters
The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, has been widely adopted for geometry optimizations of organic molecules. When paired with a Pople-style basis set such as 6-31G(d,p) or the more flexible 6-311++G(d,p), it provides a good balance between computational cost and accuracy for the geometries of substituted thiophenes.[6][10] For higher accuracy, especially when comparing with high-resolution experimental data, double-hybrid functionals or methods like MP2 can be employed, though at a greater computational expense.[3][11]
| Property | Method | Basis Set | Calculated Value | Experimental Value | Reference |
| Thiophene C-S bond length (Å) | B3LYP | 6-311G+(2d,p) | 1.719 | 1.714 | [12] |
| Thiophene C=C bond length (Å) | B3LYP | 6-311G+(2d,p) | 1.373 | 1.370 | [12] |
| Thiophene C-C bond length (Å) | B3LYP | 6-311G+(2d,p) | 1.423 | 1.423 | [12] |
| Thiophene C-S-C bond angle (°) | B3LYP | 6-311G+(2d,p) | 92.1 | 92.2 | [12] |
Table 1: Comparison of calculated and experimental geometric parameters for thiophene.
Electronic Properties: The HOMO-LUMO Gap
The HOMO-LUMO gap is a critical parameter for assessing the electronic behavior of substituted thiophenes, influencing their reactivity and suitability for electronic applications. The choice of functional can significantly impact the calculated gap. While B3LYP is a common starting point, it is known to often underestimate the gap. Range-separated hybrid functionals, such as CAM-B3LYP and ωB97XD, which treat long-range exchange interactions more accurately, have been shown to provide more reliable predictions of the HOMO-LUMO gap.[13]
| Molecule | Functional | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |
| Thiophene | B3LYP | 3-21G | -6.56 | -0.36 | 6.20 |
| 2-nitrothiophene | B3LYP | 6-311++G(d,p) | -6.91 | -2.63 | 4.28 |
| 2-methylthiophene | B3LYP | 6-311++G(d,p) | -5.98 | -0.68 | 5.30 |
| Thiophene | ωB97XD | 6-311++G(d,p) | -6.89 | -0.12 | 6.77 |
Table 2: Calculated HOMO, LUMO, and gap energies for substituted thiophenes using different functionals. Note that the experimental ionization potential of thiophene is approximately 8.86 eV, highlighting the difference between orbital energies and ionization energies.
Spectroscopic Properties: A Challenge for Standard Functionals
Simulating spectroscopic properties with high accuracy can be challenging. For NMR chemical shifts, the GIAO (Gauge-Including Atomic Orbital) method is standard, and functionals like B3LYP can provide good qualitative agreement with experimental trends.[7][14] However, for quantitative accuracy, especially for complex systems, more specialized functionals or even post-Hartree-Fock methods like MP2 may be necessary.[11]
Time-dependent DFT (TD-DFT) is the workhorse for simulating UV-Vis spectra. However, for some thiophene-based compounds, standard functionals like B3LYP and PBE0 can yield qualitatively incorrect results for the ordering of excited states.[8] Functionals with a higher percentage of Hartree-Fock exchange, like M06-2X, or long-range corrected functionals, have shown improved performance.[8][15] It is often advisable to benchmark TD-DFT results against higher-level methods like ADC(2) or EOM-CCSD for critical applications.
A Step-by-Step Protocol for DFT Calculations on a Substituted Thiophene
This section outlines a general workflow for performing a DFT study on a substituted thiophene using the Gaussian suite of programs, a widely used software package in computational chemistry.[2]
Step 1: Molecule Building and Initial Optimization
-
Construct the molecule: Use a graphical interface like GaussView to build the 3D structure of your substituted thiophene.
-
Initial clean-up: Perform a quick molecular mechanics optimization (e.g., using the UFF force field) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization and Frequency Calculation
-
Set up the calculation: In Gaussian, specify the DFT method (e.g., B3LYP), basis set (e.g., 6-31G(d,p)), and the type of calculation (Opt Freq). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized geometry.
-
Run the calculation: Submit the input file to Gaussian.
-
Verify the optimized geometry: After the calculation is complete, ensure that the optimization converged successfully. The frequency calculation should yield no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.
Step 3: Calculation of Electronic and Spectroscopic Properties
-
Electronic Properties: From the output of the optimization and frequency calculation, you can extract the HOMO and LUMO energies. For more accurate ionization potentials and electron affinities, you can perform separate single-point energy calculations on the cation and anion of the molecule (the ΔSCF method).[16][17]
-
NMR Spectroscopy: To calculate NMR chemical shifts, perform a single-point energy calculation on the optimized geometry using the NMR keyword and the GIAO method. It is common practice to include a reference compound like tetramethylsilane (TMS) in the same computational setup for accurate referencing.
-
UV-Vis Spectroscopy: For the UV-Vis spectrum, use the optimized geometry and perform a TD-DFT calculation by specifying the TD keyword. You can request the calculation of a specific number of excited states (e.g., TD(NStates=10)).
Step 4: Analysis of Reactivity
-
Population Analysis: To understand the charge distribution, you can request a population analysis (e.g., Pop=NBO for Natural Bond Orbital analysis) in your calculation.[6]
-
Fukui Functions: To calculate Fukui functions for predicting reactive sites, you will need to perform single-point energy calculations on the neutral, cationic, and anionic forms of the molecule at the optimized neutral geometry. The electron densities from these calculations are then used to compute the Fukui indices.[6]
Visualizing the DFT Workflow
Caption: A generalized workflow for a DFT study on a substituted thiophene.
Conclusion and Future Outlook
DFT has proven to be a powerful and versatile tool for the study of substituted thiophenes, providing invaluable insights for researchers in drug discovery and materials science. By carefully selecting the appropriate functional and basis set, and by following a systematic computational protocol, it is possible to obtain reliable predictions of a wide range of molecular properties. As computational resources continue to grow and new theoretical methods are developed, the predictive power of DFT will only increase, further solidifying its role as an essential partner to experimental chemistry in the exploration of the rich chemical space of substituted thiophenes.
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A Senior Application Scientist's Guide to Benchmarking Synthesis Methods: Atorvastatin's Chiral Side Chain
Introduction: The Synthetic Challenge of a Blockbuster Drug
Atorvastatin, the active ingredient in Lipitor®, stands as one of the most successful pharmaceuticals in history for its role in managing hypercholesterolemia.[1] The efficacy of this complex molecule is critically dependent on the precise stereochemistry of its dihydroxyheptanoic acid side chain.[2] Consequently, the synthesis of this chiral fragment, specifically key intermediates like ethyl (R)-4-cyano-3-hydroxybutyrate, has been a major focus of process chemistry. The selection of a synthetic route is a pivotal decision in drug development, directly impacting production cost, scalability, purity, and environmental footprint.
This guide provides an in-depth comparison between an established, patent-literature chemical synthesis and a modern, green-by-design biocatalytic approach for a crucial chiral intermediate in the Atorvastatin synthesis. By examining the causality behind experimental choices and presenting supporting data, we aim to equip researchers and drug development professionals with the insights needed to evaluate and select optimal synthetic strategies.
The Established Method: Multi-Step Chemical Synthesis
The traditional approach to constructing the chiral side-chain of Atorvastatin relies on classical organic chemistry transformations. One common patented strategy involves building the chiral center from a readily available chiral pool starting material, such as L-(-)-malic acid. This method, while effective, exemplifies a typical multi-step chemical process.[3][4]
Causality of the Chemical Approach
The logic of this synthesis is to transfer the inherent chirality of a natural product to the target molecule through a series of predictable chemical reactions. L-malic acid provides a cost-effective starting point with a defined stereocenter. The subsequent steps—esterification, reduction, bromination, and cyanation—are standard, well-understood reactions in organic synthesis.[3] However, this approach often necessitates the use of hazardous reagents, stoichiometric activators, and organic solvents, which contribute to a significant waste stream and higher processing costs. Each step requires purification, leading to potential yield losses along the pathway.
dot
Caption: A typical multi-step chemical route to the chiral intermediate.
The New Method: "Green-by-Design" Biocatalysis
In contrast to the multi-step chemical route, a modern approach leverages the inherent selectivity of enzymes to achieve a more efficient and environmentally benign synthesis. This "green-by-design" process uses a two-step, three-enzyme cascade to convert a simple achiral precursor into the desired chiral hydroxynitrile intermediate with exceptional purity.[5][6]
Causality of the Biocatalytic Approach
The core principle of this method is to replace multiple conventional chemical steps with highly selective and efficient enzymatic transformations performed in aqueous media under mild conditions.[7]
-
Asymmetric Reduction: The first step employs a ketoreductase (KRED) enzyme. KREDs are highly stereoselective, capable of reducing a prochiral ketone (ethyl-4-chloroacetoacetate) to a single enantiomer of the corresponding alcohol.[8][9] This single enzymatic step establishes the critical stereocenter with near-perfect fidelity, a task that is challenging and costly to achieve with chemical reductants. To make the process economical, a second enzyme, glucose dehydrogenase (GDH), is used in tandem to regenerate the expensive NADPH cofactor, consuming only a cheap sugar (glucose) in the process.[5]
-
Enzymatic Cyanation: The second step utilizes a halohydrin dehalogenase (HHDH). This enzyme expertly catalyzes the substitution of the chloride atom with a cyanide nucleophile.[10] This reaction proceeds at neutral pH and ambient temperature, avoiding the harsh, alkaline conditions and toxic solvents often required for chemical cyanation.[6]
A key element of this modern approach is the use of directed evolution, a protein engineering technique, to optimize the natural enzymes for industrial application. Through this process, the productivity of the HHDH enzyme was improved by a remarkable 2500-fold, transforming a scientifically interesting reaction into a commercially viable process.[5][6]
dot
Caption: The streamlined two-step, three-enzyme biocatalytic cascade.
Head-to-Head Comparison: Performance Benchmarking
The most effective way to evaluate these two disparate methodologies is through a direct comparison of key performance indicators. The data below summarizes the significant advantages of the biocatalytic approach for the synthesis of the target chiral intermediate.
| Parameter | Established Chemical Synthesis | New Biocatalytic Synthesis | Rationale & Causality |
| Number of Steps | 4-5 steps | 2 enzymatic steps | Enzyme selectivity allows for the combination of chirality control and functional group installation in fewer operations. |
| Key Reagents/Catalysts | NaBH₄, HBr, NaCN, H₂SO₄ | Engineered Enzymes (KRED, GDH, HHDH), Glucose, NaCN | Biocatalysis replaces harsh acids, bases, and metal hydrides with biodegradable protein catalysts.[7] |
| Solvents | Ethanol, DMSO, Organic extraction solvents | Primarily Water | Eliminating bulk organic solvents significantly reduces environmental impact, improves safety, and simplifies product isolation. |
| Temperature | -5°C to >100°C (Reflux) | Ambient to mild heat (25-50°C) | Mild enzymatic conditions lower energy consumption and reduce the formation of temperature-related byproducts.[5] |
| Stereoselectivity (% e.e.) | Variable, dependent on chiral source purity | >99.5% | The exquisite, evolved active site of the ketoreductase ensures near-perfect stereochemical control.[6] |
| Overall Yield (%) | ~55-65% | ~96% | Fewer steps and higher reaction specificity minimize yield loss from side reactions and purification stages.[3][5] |
| Environmental Factor (E-Factor) | High (Estimated >25) | 5.8 (excluding process water) | The E-Factor (kg of waste per kg of product) is a key green chemistry metric; a lower number is better. The biocatalytic route generates significantly less waste.[6][11][12] |
Experimental Protocols & Self-Validation
Trustworthiness in synthetic chemistry is built on reproducible, verifiable protocols. The following sections provide detailed methodologies for both the biocatalytic synthesis and the subsequent Paal-Knorr condensation, along with the analytical methods required to validate the results.
Protocol 1: Biocatalytic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
This protocol is adapted from publicly available data on green-by-design processes.[5][13]
Step A: Asymmetric Reduction
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Enzyme & Cofactor Addition: Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes. Add the NADP⁺ cofactor and glucose.
-
Substrate Feed: Begin a controlled feed of ethyl 4-chloroacetoacetate (prochiral substrate) to the reactor, maintaining the temperature at ~30°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC, checking for the disappearance of the starting material and the appearance of the (S)-ethyl 4-chloro-3-hydroxybutyrate product.
-
Work-up: Once the reaction is complete (>99% conversion), extract the product into an organic solvent such as ethyl acetate. The aqueous layer containing the enzymes can potentially be recycled.
Step B: Enzymatic Cyanation
-
Reaction Setup: In a separate reactor, create an aqueous solution of the (S)-ethyl 4-chloro-3-hydroxybutyrate from Step A.
-
Enzyme Addition: Add the engineered halohydrin dehalogenase (HHDH) enzyme.
-
Cyanide Addition: Slowly add a solution of sodium cyanide (NaCN), while carefully maintaining the pH of the reaction at ~7.0 using a suitable acid. The reaction is typically run at ambient temperature.
-
Reaction Monitoring: Monitor the conversion to ethyl (R)-4-cyano-3-hydroxybutyrate by GC or HPLC.
-
Work-up & Isolation: Upon completion, quench the reaction and extract the final product with ethyl acetate. The organic layers are combined, dried, and concentrated under reduced pressure to yield the highly pure product.[5]
Protocol 2: Paal-Knorr Synthesis of Atorvastatin Intermediate
This protocol describes the convergent step to form the core Atorvastatin structure, using the chiral amine derived from the hydroxynitrile intermediate. It is based on established patent literature.[7][14][15]
-
Reaction Setup: To a reaction vessel equipped with a Dean-Stark trap and condenser, add the 1,4-diketone precursor (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) and the chiral primary amine precursor.
-
Solvent & Catalyst: Add a co-solvent mixture of toluene and heptane. Add a catalytic amount of pivalic acid.
-
Reaction Conditions: Heat the mixture to reflux (typically >100°C). Water formed during the condensation is removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.[5]
-
Work-up & Purification: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like isopropanol/water or toluene, to yield the protected Atorvastatin intermediate.[14]
Analytical Validation: A Self-Validating System
Every protocol must be a self-validating system. The identity and purity of the intermediates and final product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is essential for monitoring reaction progress and determining the chemical purity of the product. For chiral intermediates, a chiral HPLC method is required to determine the enantiomeric excess (% e.e.).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compounds, ensuring the correct product has been formed.[3]
-
Mass Spectrometry (MS): MS provides accurate molecular weight information, confirming the identity of the product and any potential impurities.
dot
Caption: Logical workflow for comparing and validating synthesis methods.
Conclusion and Future Outlook
This guide demonstrates that for the synthesis of Atorvastatin's key chiral intermediate, the new biocatalytic method is demonstrably superior to traditional multi-step chemical routes. It offers a higher yield, unparalleled stereoselectivity, and a dramatically improved environmental profile. The causality is clear: leveraging the evolved specificity of enzymes allows for a more direct and efficient synthesis under milder, safer, and more sustainable conditions.
For researchers and drug development professionals, this analysis underscores the transformative potential of modern biocatalysis. As pressure mounts to develop more economical and environmentally responsible manufacturing processes, integrating green chemistry principles and enzymatic technologies from the outset of route design is no longer just an option, but a strategic imperative. The future of pharmaceutical synthesis will undoubtedly involve a deeper synergy between chemistry and biology to create the next generation of life-saving medicines.
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Codexis, Inc. (2009). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry, 11(11), 1765-1770. Available at: [Link]
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Lü, S. et al. (2009). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Chinese Journal of Organic Chemistry, 29(12), 1997-1999. Available at: [Link]
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Li, S-F. et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. Available at: [Link]
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Vladimirova, S. (2021). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Journal of Chemical Technology and Metallurgy, 56(4), 720-724. Available at: [Link]
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Kim, H. et al. (2014). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 22(4), 347-352. Available at: [Link]
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Organic Syntheses. Ethyl cyanoacetate. Available at: [Link]
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MDPI (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Metabolites, 13(11), 1121. Available at: [Link]
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Zarganes-Tzitzikas, T. & Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 398-402. Available at: [Link]
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Wikipedia. Paal–Knorr synthesis. Available at: [Link]
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Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available at: [Link]
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Academax. Asymmetric Reduction of Ethyl 4-Chloroacetoacetate to R -(+)-4-Chlor-3-Hydroxybutyrate by Recombinant Escherichia Coli Strains. Available at: [Link]
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ResearchGate (2009). A green-by-design Biocatalytic process for atorvastatin intermediate. Available at: [Link]
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MDPI (2023). Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. Molecules, 28(7), 3176. Available at: [Link]
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Phenomenex. Chiral HPLC Separations. Available at: [Link]
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ACS Publications (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Available at: [Link]
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LibreTexts Chemistry. 13.10: The E-Factor in Green Chemistry. Available at: [Link]
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Sheldon, R.A. The E Factor. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS No. 70374-37-7). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on a conservative assessment of its constituent functional groups—a chlorinated thiophene, a sulfonamide, and a methyl ester—and align with established best practices for hazardous chemical waste management.
The structural components of this molecule suggest that it should be handled as a hazardous substance. Chlorinated organic compounds can be toxic and persist in the environment, while sulfonamides may have biological activity.[1][2] Thiophene derivatives can also be irritants and harmful.[3] Therefore, a cautious approach to disposal is paramount.
Hazard Assessment and Waste Identification
Due to its chemical structure, Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate must be classified and handled as hazardous chemical waste. This classification extends to any material contaminated with the compound, including personal protective equipment (PPE), labware, and spill cleanup materials.
Key Structural Features and Associated Hazards:
-
Chlorinated Organic Compound: Halogenated solvents and compounds are typically treated as a distinct category of hazardous waste due to their potential for environmental harm and specific disposal requirements, often involving high-temperature incineration.[1][4]
-
Sulfonamide Moiety: Compounds containing sulfonamide groups may exhibit biological activity and should be disposed of carefully to prevent environmental release.[2]
-
Thiophene Ring: Thiophene and its derivatives are known to be potential irritants.[3]
The following table summarizes key information extrapolated from related compounds and general chemical disposal principles.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [3][5] |
| Primary Hazards | Potential Irritant (Skin, Eyes), Harmful if Swallowed or Inhaled, Environmental Hazard | [6][7][8] |
| Incompatible Wastes | Strong Oxidizing Agents, Strong Bases, Strong Acids | [9][10] |
| Recommended Container | High-Density Polyethylene (HDPE) or other compatible plastic container | [3][5] |
| Disposal Method | Licensed Hazardous Waste Contractor (likely via incineration) | [1][11] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of waste containing Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This serves as the first line of defense against accidental exposure.[12]
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or degradation before use.[12]
-
Body Protection: A lab coat, fully buttoned.[12]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[6]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9]
-
Solid Waste:
-
Collect unadulterated solid Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, along with any contaminated disposable labware (e.g., weigh boats, spatulas), in a dedicated hazardous waste container.
-
This container must be made of a compatible material, such as HDPE, and have a secure, tight-fitting lid.[3][5]
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[3]
-
Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[13][14]
-
Label all waste containers with the words "Hazardous Waste ".
-
Clearly write the full chemical name: "Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate " and its CAS Number: 70374-37-7 .
-
List all components in the container, including solvents.
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
Storage
Waste must be stored safely in a designated area pending collection by a licensed disposal contractor.
-
Ensure all waste containers are sealed tightly except when adding waste.[5][9]
-
Store the containers in a designated and secure Satellite Accumulation Area (SAA), which should be under the direct control of laboratory personnel.[9][13][15]
-
The storage area must be well-ventilated.[15]
-
Store containers in secondary containment to prevent spills from reaching the environment.[15]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[6]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[3]
-
Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
Final Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][15]
-
Ensure all paperwork and container labeling are complete and accurate before the scheduled pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate and associated waste.
Caption: Disposal workflow for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
By adhering to these procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure that your work is conducted with the highest degree of scientific integrity and responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.
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Navigating the Uncharted: A Safety and Handling Guide for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities is the lifeblood of drug discovery. Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate represents such a frontier. As a Senior Application Scientist, this guide is designed to provide you with a robust framework for handling this compound with the highest degree of safety and scientific integrity. In the absence of a specific Safety Data Sheet (SDS), we will proceed with a conservative approach, drawing upon established principles for handling structurally related compounds and adhering to authoritative safety standards.
The Precautionary Principle: Addressing the Unknown
Based on its structure—a chlorinated thiophene with a sulfamoyl group—we can anticipate potential hazards including, but not limited to:
All handling of this compound should be conducted under the assumption that it is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the recommended PPE for handling Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, based on guidelines for similar chlorinated and sulfur-containing aromatic compounds[8][12][13].
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet EN 166 standards or equivalent at all times[10]. A full-face shield should be worn over goggles during procedures with a higher risk of splashing, such as bulk transfers or solution preparation[13][14]. |
| Hand Protection | Chemical-Resistant Gloves | Given that aromatic and halogenated hydrocarbons can degrade common glove materials, Butyl rubber or Viton® gloves are recommended[8]. Double-gloving with nitrile gloves can provide additional protection for short-duration tasks[13]. Always inspect gloves for integrity before use and dispose of them immediately after contact with the chemical[8]. |
| Body Protection | Flame-Retardant Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn and kept fully fastened[8][13]. For operations involving larger quantities or a significant risk of splashes, a chemical-resistant apron worn over the lab coat is essential[8][13]. |
| Respiratory Protection | Chemical Fume Hood or NIOSH-Approved Respirator | All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure[8][12][13]. If a fume hood is not available or if there is a potential for exposure limits to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[10][15]. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet and be constructed of a material that resists chemical penetration[8]. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to ensuring safety and experimental reproducibility. The following step-by-step guide outlines the safe handling of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
Preparation and Engineering Controls
-
Designated Area: Establish a designated work area within a laboratory for handling this compound. This area should be clearly marked with appropriate hazard warnings[15].
-
Fume Hood Verification: Before commencing any work, ensure that the chemical fume hood is operational and has been recently certified.
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and unobstructed[9].
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within the fume hood before introducing the target compound to minimize handling time[13].
Handling and Experimental Protocol
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a tared, sealed container for weighing to prevent contamination of the balance.
-
Employ tools such as spatulas and powder funnels to minimize the generation of dust.
-
-
Solution Preparation and Reaction:
-
Post-Experiment:
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Prevent entry into the affected area.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust/vapors.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand[12].
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container[12].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All materials used for decontamination should be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate must be treated as hazardous waste[17].
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a designated and clearly labeled hazardous waste container[13].
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a separate, labeled hazardous waste container[13]. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Containerization and Labeling:
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory[17].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures. Never dispose of this chemical down the drain[11]. For sulfonyl-containing compounds, hydrolysis can be a potential treatment method under controlled conditions, but this should only be performed by trained personnel following established protocols[18].
-
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
